2-Chloro-4,7,8-trimethylquinoline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4,7,8-trimethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN/c1-7-4-5-10-8(2)6-11(13)14-12(10)9(7)3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCHOKMWJQRQQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=N2)Cl)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649706 | |
| Record name | 2-Chloro-4,7,8-trimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
950037-24-8 | |
| Record name | 2-Chloro-4,7,8-trimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4,7,8-trimethylquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-Chloro-4,7,8-trimethylquinoline, a substituted quinoline of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this guide amalgamates computational predictions with established experimental protocols for analogous compounds. This document is intended to serve as a foundational resource, offering insights into its molecular characteristics, methodologies for its empirical study, and a discussion of its potential biological significance based on the broader class of substituted quinolines.
Physicochemical Properties
The physicochemical parameters of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for biological activity. The following tables summarize the available quantitative data for this compound.
General and Computational Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂ClN | [1][2] |
| Molecular Weight | 205.68 g/mol | [1][2] |
| CAS Number | 950037-24-8 | [1] |
| Topological Polar Surface Area | 12.9 Ų | [2] |
| Predicted pKa | 1.71 ± 0.50 | [3] |
| Computed XLogP3-AA | 4.2 | [2] |
Experimental Properties (Predicted/Analogous Data)
| Property | Predicted/Analogous Value | Source/Note |
| Melting Point | Not available | Experimental determination is recommended. |
| Boiling Point | Not available | Experimental determination is recommended. |
| Solubility | Sparingly soluble in water; likely soluble in organic solvents like DMSO, ethanol, and chloroform. | Based on the general solubility of similar heterocyclic compounds. |
Experimental Protocols
Detailed experimental procedures are crucial for the accurate determination of the physicochemical properties of novel compounds. The following sections outline standardized protocols that can be applied to this compound.
Synthesis of this compound
The synthesis of 2-chloro-substituted quinolines can be achieved through various established methods. A generalized workflow is presented below. One common approach involves the Vilsmeier-Haack reaction of an appropriate acetanilide, followed by cyclization and chlorination.
Determination of Physicochemical Properties
The following diagram outlines a general workflow for the experimental determination of key physicochemical properties.
2.2.1. Melting Point Determination (Capillary Method)
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.
2.2.2. Boiling Point Determination (Micro-distillation Method)
-
Apparatus Setup: A small quantity of the compound is placed in a micro-distillation apparatus.
-
Heating: The sample is heated gently in a suitable heating bath.
-
Equilibrium: The temperature is recorded when the liquid is boiling and the vapor is condensing on the thermometer bulb, indicating a stable equilibrium between the liquid and vapor phases.
2.2.3. Solubility Determination (Shake-Flask Method)
-
Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.
-
Equilibration: The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The saturated solution is filtered to remove any undissolved solid.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
2.2.4. pKa Determination (Potentiometric Titration)
-
Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent mixture (e.g., water-ethanol).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
2.2.5. logP Determination (Shake-Flask Method)
-
Partitioning: A known amount of the compound is dissolved in a biphasic system of n-octanol and water in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then allowed to separate.
-
Quantification: The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: The logP value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Potential Biological Activities
While no specific biological activity data for this compound has been found in the reviewed literature, the quinoline scaffold is a well-established pharmacophore in numerous therapeutic agents. The presence of a chlorine atom and methyl groups can significantly influence the biological profile of the molecule.
-
Anticancer Activity: Many substituted quinolines exhibit potent anticancer properties by targeting various cellular pathways. For instance, some derivatives act as tyrosine kinase inhibitors, which are crucial for cancer cell proliferation and survival. The lipophilicity imparted by the chloro and methyl groups may enhance cell membrane permeability, a desirable trait for cytotoxic agents.
-
Antimicrobial Activity: The quinoline core is central to the activity of several classes of antimicrobial agents, including the widely used fluoroquinolone antibiotics. These compounds typically function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. It is plausible that this compound or its derivatives could exhibit antimicrobial properties.
Further research is warranted to elucidate the specific biological activities and mechanisms of action of this compound. In vitro screening against various cancer cell lines and microbial strains would be a logical first step in this endeavor.
Conclusion
This technical guide has consolidated the available physicochemical information for this compound and provided standardized experimental protocols for the determination of its key properties. While a comprehensive experimental dataset for this specific molecule is yet to be established, the provided computational data and methodologies offer a solid foundation for future research. The structural similarity of this compound to known bioactive quinolines suggests its potential as a scaffold in drug discovery, particularly in the areas of oncology and infectious diseases. The systematic experimental characterization outlined herein is an essential next step toward realizing this potential.
References
An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Chloro-4,7,8-trimethylquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated molecular structure and conformation of 2-Chloro-4,7,8-trimethylquinoline. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this document leverages data from structurally similar quinoline derivatives to infer its properties. Detailed experimental protocols for elucidation of its three-dimensional structure, including X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, are provided. Furthermore, a general workflow for the structural characterization of novel quinoline compounds is presented. This guide serves as a foundational resource for researchers interested in the chemical and physical properties of this compound and its potential applications in medicinal chemistry and materials science.
Introduction
Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous natural products and synthetic molecules with a wide range of biological activities. Their applications in drug development are extensive, with quinoline-based compounds exhibiting antimalarial, antibacterial, anticancer, and anti-inflammatory properties. The substituent pattern on the quinoline ring system plays a crucial role in modulating the pharmacological and physicochemical properties of these molecules.
This compound is a substituted quinoline with the chemical formula C₁₂H₁₂ClN.[1] While this compound is commercially available, a thorough search of the scientific literature reveals a notable absence of detailed studies on its molecular structure and conformation. Understanding the three-dimensional arrangement of a molecule is paramount for predicting its reactivity, intermolecular interactions, and biological activity. This guide aims to bridge this knowledge gap by providing a detailed theoretical and practical framework for the structural elucidation of this compound.
Predicted Molecular Structure and Conformation
Based on the fundamental principles of organic chemistry and the known structures of related quinoline derivatives, the molecular structure of this compound is predicted to be largely planar due to the aromatic nature of the quinoline core. The chlorine atom at the 2-position and the methyl groups at the 4, 7, and 8-positions will influence the electronic distribution and steric profile of the molecule.
The quinoline ring system itself is a rigid bicyclic aromatic structure. The primary conformational flexibility would arise from the rotation of the methyl groups. However, at room temperature, the rotation of these methyl groups is expected to be rapid on the NMR timescale. The steric hindrance between the methyl group at the 8-position and the nitrogen atom at the 1-position may introduce some minor out-of-plane distortion to the quinoline ring, a phenomenon that has been observed in other 8-substituted quinolines.
To provide a more quantitative insight, we present crystallographic data for a closely related compound, 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline . This data can serve as a valuable reference for predicting the bond lengths and angles in this compound.
Tabulated Crystallographic Data of a Structurally Similar Compound
The following table summarizes the key crystallographic parameters for 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline. It is important to note that these values are for a related compound and should be used as an approximation for this compound.
| Parameter | Value |
| Compound Name | 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline |
| Chemical Formula | C₁₂H₁₂ClNO |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 17.4492 (12) |
| b (Å) | 4.6271 (2) |
| c (Å) | 14.3773 (7) |
| α (°) | 90 |
| β (°) | 113.297 (7) |
| γ (°) | 90 |
| Volume (ų) | 1066.17 (10) |
Data obtained from a study on a related quinoline derivative.
Experimental Protocols for Structural Elucidation
To definitively determine the molecular structure and conformation of this compound, a combination of spectroscopic and crystallographic techniques is essential. The following sections provide detailed methodologies for these key experiments.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most accurate and unambiguous determination of the three-dimensional structure of a molecule in the solid state.
Protocol:
-
Crystal Growth:
-
Dissolve this compound in a suitable solvent (e.g., ethanol, methanol, acetone, or a mixture of solvents) to prepare a saturated or near-saturated solution.
-
Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to grow single crystals of suitable size and quality for diffraction.
-
-
Data Collection:
-
Mount a selected crystal on a goniometer head of a single-crystal X-ray diffractometer.
-
Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations.
-
Collect diffraction data using monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å).
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data (integration, scaling, and absorption correction).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data using full-matrix least-squares methods to obtain accurate atomic coordinates, bond lengths, bond angles, and thermal parameters.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of individual atoms and the connectivity within a molecule in solution.
Protocol:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.
-
-
1D NMR (¹H and ¹³C):
-
Acquire a ¹H NMR spectrum to identify the chemical shifts, coupling constants, and integration of the protons.
-
Acquire a ¹³C NMR spectrum to identify the chemical shifts of the carbon atoms.
-
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and identify adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and their attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular framework.
-
Workflow for Structural Characterization
The following diagram illustrates a typical workflow for the comprehensive structural elucidation of a novel quinoline derivative like this compound.
Caption: A generalized workflow for the structural elucidation of a novel quinoline derivative.
Conclusion
While direct experimental data on the molecular structure and conformation of this compound is not currently available in the public domain, this technical guide provides a robust framework for its characterization. By leveraging data from analogous structures and outlining detailed experimental protocols, researchers are equipped with the necessary tools to undertake a comprehensive structural analysis of this compound. The elucidation of its three-dimensional structure will be a critical step in understanding its chemical properties and unlocking its potential in various scientific and industrial applications.
References
Spectroscopic Profile of 2-Chloro-4,7,8-trimethylquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of 2-chloro-4,7,8-trimethylquinoline. Due to a lack of publicly available experimental data for this specific compound, this document presents predicted spectroscopic data based on the analysis of structurally related quinoline derivatives and established spectroscopic principles. Detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided to guide researchers in the empirical analysis of this compound. This guide is intended to serve as a foundational resource for the characterization and utilization of this compound in research and development.
Introduction
This compound is a substituted quinoline, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The unique substitution pattern of a chloro group at the 2-position and methyl groups at the 4, 7, and 8-positions is expected to confer distinct chemical and physical properties, influencing its potential biological activity and application in drug development. Accurate spectroscopic characterization is fundamental for the unambiguous identification, purity assessment, and structural elucidation of this molecule. This document aims to fill the current data gap by providing a detailed predicted spectroscopic profile and standardized methodologies for its experimental verification.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of analogous compounds, including 2-chloroquinolines and various methylated quinoline derivatives.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~7.2 - 7.4 | Singlet | - |
| H-5 | ~7.6 - 7.8 | Doublet | ~8.0 - 9.0 |
| H-6 | ~7.3 - 7.5 | Doublet | ~8.0 - 9.0 |
| 4-CH₃ | ~2.5 - 2.7 | Singlet | - |
| 7-CH₃ | ~2.4 - 2.6 | Singlet | - |
| 8-CH₃ | ~2.6 - 2.8 | Singlet | - |
Predicted in CDCl₃ at 400 MHz.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~150 - 152 |
| C-3 | ~122 - 124 |
| C-4 | ~145 - 147 |
| C-4a | ~147 - 149 |
| C-5 | ~125 - 127 |
| C-6 | ~128 - 130 |
| C-7 | ~138 - 140 |
| C-8 | ~130 - 132 |
| C-8a | ~146 - 148 |
| 4-CH₃ | ~18 - 20 |
| 7-CH₃ | ~16 - 18 |
| 8-CH₃ | ~14 - 16 |
Predicted in CDCl₃ at 100 MHz.
Predicted IR Spectroscopy Data
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretching (aromatic) | 3050 - 3150 | Medium |
| C-H stretching (methyl) | 2850 - 3000 | Medium |
| C=N stretching (quinoline) | 1600 - 1620 | Strong |
| C=C stretching (aromatic) | 1450 - 1580 | Medium-Strong |
| C-Cl stretching | 700 - 800 | Strong |
Predicted Mass Spectrometry Data
Table 4: Predicted Mass-to-Charge Ratios (m/z) for this compound
| Ion | Predicted m/z | Relative Abundance |
| [M]⁺ | 205 | High |
| [M+2]⁺ | 207 | ~33% of [M]⁺ |
| [M-CH₃]⁺ | 190 | Medium |
| [M-Cl]⁺ | 170 | Medium |
Molecular Formula: C₁₂H₁₂ClN, Molecular Weight: 205.68 g/mol .[1][2]
Experimental Protocols
The following sections provide detailed, generalized protocols for the acquisition of spectroscopic data for solid organic compounds like this compound.
Synthesis (General Approach)
NMR Spectroscopy
-
Weigh approximately 10-20 mg of the purified solid sample of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
¹H NMR:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled pulse program.
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Infrared (IR) Spectroscopy
-
Dissolve a small amount (a few milligrams) of this compound in a volatile organic solvent (e.g., dichloromethane or acetone).
-
Apply a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Perform a background scan with a clean, empty salt plate for correction.
Mass Spectrometry (MS)
-
Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.
-
Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC).
-
Use a standard electron ionization energy of 70 eV.
-
Acquire the mass spectrum over a mass range of m/z 50-500.
Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Synthesis and Spectroscopic Analysis Workflow.
Conclusion
While experimental spectroscopic data for this compound is not currently available in the public domain, this technical guide provides a robust predicted spectroscopic profile and detailed experimental protocols to facilitate its empirical characterization. The presented data and methodologies offer a valuable resource for researchers and scientists engaged in the synthesis, identification, and application of this and related quinoline derivatives. The generation and publication of empirical data are strongly encouraged to validate and refine the predictions outlined in this guide.
References
- 1. This compound | C12H12ClN | CID 25528752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. CONTRIBUTION OF NMR SPECTROSCOPY, MASS SPECTROMETRY AND X-RAY DIFFRACTOMETRY TECHNIQUES TO THE CHARACTERIZATION OF 2-CHLORO-8-METHYL-3-FORMYLQUINOLINE | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of 2-Chloro-4,7,8-trimethylquinoline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-4,7,8-trimethylquinoline, a substituted quinoline of interest in medicinal chemistry and materials science. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document outlines the expected solubility profile based on the known behavior of structurally similar quinoline derivatives. Furthermore, it furnishes detailed experimental protocols for the precise determination of its solubility in various organic solvents, catering to the needs of researchers in drug discovery and chemical synthesis. This guide includes standardized methodologies for gravimetric and spectroscopic analysis, alongside illustrative workflows to ensure accurate and reproducible results.
Introduction to this compound
This compound is a heterocyclic aromatic compound with the chemical formula C₁₂H₁₂ClN.[1] Its structure, featuring a quinoline core with chloro and methyl substitutions, suggests a predominantly nonpolar character, which is a key determinant of its solubility in organic solvents. Quinoline and its derivatives are known for their broad range of biological activities and applications as scaffolds in drug design.[2] The solubility of such compounds is a critical parameter, influencing their bioavailability, reaction kinetics, and suitability for various formulation and analytical techniques.
Generally, quinoline is slightly soluble in cold water but dissolves readily in hot water and most organic solvents.[3] The introduction of a chlorine atom and three methyl groups to the quinoline structure is expected to decrease its polarity further, thereby enhancing its solubility in nonpolar organic solvents and reducing its affinity for polar solvents like water.
Expected Solubility Profile
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar Solvents | Hexane, Toluene, Benzene | High | The aromatic quinoline core and lipophilic methyl and chloro substituents favor interactions with nonpolar solvents through van der Waals forces and π-π stacking. |
| Polar Aprotic Solvents | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can engage in dipole-dipole interactions with the polar C-Cl bond and the nitrogen atom in the quinoline ring, facilitating dissolution. |
| Polar Protic Solvents | Ethanol, Methanol, Water | Low to Moderate | The ability to act as hydrogen bond acceptors (via the nitrogen atom) may allow for some solubility, but the overall nonpolar nature of the molecule will limit this. Solubility in water is expected to be very low. |
Quantitative Solubility Data (Hypothetical)
To illustrate how experimentally determined data would be presented, the following table provides a template for recording the quantitative solubility of this compound. Researchers are encouraged to populate this table with their own experimental findings.
Table 2: Quantitative Solubility of this compound at 25°C (Template for Experimental Data)
| Solvent | Molar Mass ( g/mol ) | Dielectric Constant (at 20°C) | Solubility (g/L) | Solubility (mol/L) |
| e.g., Toluene | 92.14 | 2.38 | [Experimental Data] | [Experimental Data] |
| e.g., Acetone | 58.08 | 20.7 | [Experimental Data] | [Experimental Data] |
| e.g., Ethanol | 46.07 | 24.55 | [Experimental Data] | [Experimental Data] |
| e.g., Methanol | 32.04 | 32.7 | [Experimental Data] | [Experimental Data] |
| e.g., Dichloromethane | 84.93 | 9.08 | [Experimental Data] | [Experimental Data] |
| e.g., Dimethyl Sulfoxide (DMSO) | 78.13 | 46.6 | [Experimental Data] | [Experimental Data] |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is paramount for research and development. The following are detailed protocols for two common and reliable methods for determining the solubility of solid organic compounds in organic solvents.
This method determines the equilibrium solubility by measuring the mass of the dissolved solute in a saturated solution.
4.1.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Thermostatically controlled shaker or water bath
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Glass syringes
-
Evaporating dish or pre-weighed vials
-
Oven or vacuum desiccator
4.1.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5.0 mL) of the selected organic solvent. An excess of solid should be visible at the bottom of the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (e.g., 2.0 mL) using a glass syringe.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry evaporating dish or vial. This step is crucial to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporating dish or vial in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80°C). Alternatively, use a vacuum desiccator at room temperature.
-
Continue evaporation until a constant weight of the dried residue is achieved.
-
Accurately weigh the dish or vial containing the dried solute.
-
4.1.3. Calculation of Solubility
-
Mass of dissolved solute (m_solute): (Weight of dish + dried solute) - (Weight of empty dish)
-
Volume of solvent used (V_solvent): The volume of the aliquot taken (e.g., 2.0 mL).
-
Solubility (g/L): (m_solute / V_solvent) * 1000
Caption: Workflow for Gravimetric Solubility Determination.
This method is suitable for compounds with a chromophore and relies on Beer-Lambert's law to determine the concentration of the solute in a saturated solution.
4.2.1. Materials and Equipment
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Materials for preparing the saturated solution (as in the gravimetric method)
4.2.2. Procedure
-
Preparation of Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Perform serial dilutions of the stock solution to obtain a series of standard solutions with decreasing concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max).
-
Plot a calibration curve of absorbance versus concentration.
-
-
Preparation and Analysis of Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method (steps 1.1 to 1.3).
-
Filter the supernatant as described in step 2.2 of the gravimetric method.
-
Dilute a known volume of the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λ_max.
-
4.2.3. Calculation of Solubility
-
Determine the concentration of the diluted solution from the calibration curve.
-
Solubility (g/L or mol/L): (Concentration of diluted solution) * (Dilution factor)
Caption: Workflow for Spectroscopic Solubility Determination.
Logical Relationship of Solubility Factors
The solubility of a compound like this compound is governed by a complex interplay of factors related to both the solute and the solvent.
Caption: Factors Influencing Compound Solubility.
Conclusion
While direct experimental data on the solubility of this compound remains to be published, its molecular structure provides a solid basis for predicting its behavior in various organic solvents. It is anticipated to exhibit good solubility in nonpolar and polar aprotic solvents, with limited solubility in polar protic media. For researchers requiring precise quantitative data, the detailed gravimetric and spectroscopic protocols provided in this guide offer robust and reliable methods for its determination. The successful application of this compound in future research will be significantly enhanced by a thorough understanding of its solubility profile.
References
Stability and Storage of 2-Chloro-4,7,8-trimethylquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Chloro-4,7,8-trimethylquinoline. Due to the limited availability of specific stability data for this compound, this guide integrates information from analogous structures and established principles of chemical stability testing to offer a robust framework for its handling and evaluation.
Summary of Storage Conditions and Stability Profile
Based on information from chemical suppliers, this compound is a solid at ambient temperatures. The primary recommended storage conditions are designed to mitigate potential degradation from atmospheric moisture and light. While specific quantitative data on degradation rates are not publicly available, the general recommendations provide a clear directive for maintaining the compound's integrity.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature | Avoids potential degradation from excessive heat. |
| Atmosphere | Sealed in a dry environment | The chloroquinoline moiety can be susceptible to hydrolysis. |
| Light | Store in a dark place | Quinolines and halogenated aromatic compounds can be sensitive to photodegradation. |
Potential Degradation Pathways
The chemical structure of this compound, featuring a chlorinated quinoline core with methyl substitutions, suggests several potential degradation pathways under stress conditions. These pathways are inferred from the known reactivity of chloroquinolines and related heterocyclic compounds.
-
Hydrolysis: The chlorine atom at the 2-position of the quinoline ring is susceptible to nucleophilic substitution by water, particularly under acidic or basic conditions, which would lead to the formation of 4,7,8-trimethylquinolin-2(1H)-one.
-
Photodegradation: Exposure to ultraviolet or visible light can induce cleavage of the carbon-chlorine bond, a common degradation pathway for chlorinated aromatic compounds. This can lead to the formation of radical species and subsequent secondary degradation products.
-
Oxidation: The quinoline ring system can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products, especially in the presence of oxidizing agents.
-
Thermal Degradation: While generally stable at room temperature, elevated temperatures can lead to decomposition. The presence of methyl groups might influence the thermal stability.
The following diagram illustrates the potential degradation pathways of this compound under various stress conditions.
Caption: Potential degradation pathways for this compound.
Experimental Protocols for Stability Assessment (Forced Degradation Studies)
To rigorously assess the stability of this compound, a series of forced degradation studies should be conducted. These studies, based on established pharmaceutical guidelines, expose the compound to accelerated stress conditions to identify potential degradants and degradation pathways.
The following diagram outlines a general workflow for conducting forced degradation studies.
Caption: General workflow for forced degradation studies.
Hydrolytic Stability
Objective: To determine the susceptibility of this compound to hydrolysis under acidic, basic, and neutral conditions.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M hydrochloric acid to a final concentration of 0.1 mg/mL.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M sodium hydroxide to a final concentration of 0.1 mg/mL.
-
Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of 0.1 mg/mL.
-
Incubation: Store the solutions at a controlled temperature (e.g., 60°C) and protect from light.
-
Sampling: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples by a stability-indicating HPLC method with UV and mass spectrometric detection to separate and identify any degradation products.
Oxidative Stability
Objective: To evaluate the stability of this compound in the presence of an oxidizing agent.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent.
-
Oxidation: Dilute the stock solution with a 3% solution of hydrogen peroxide to a final concentration of 0.1 mg/mL.
-
Incubation: Store the solution at room temperature, protected from light.
-
Sampling: Collect samples at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Analysis: Analyze the samples directly using a validated HPLC-UV/MS method.
Photostability
Objective: To assess the degradation of this compound upon exposure to light.
Methodology:
-
Sample Preparation: Prepare solutions of the compound (e.g., 0.1 mg/mL) in a suitable solvent. Prepare a solid sample by spreading a thin layer on a petri dish.
-
Light Exposure: Expose the samples to a light source that provides both UV and visible light (e.g., a photostability chamber with an output of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Control: Keep a parallel set of samples in the dark at the same temperature as a control.
-
Sampling: Analyze the samples after a defined exposure period.
-
Analysis: Analyze the solution samples directly. For the solid sample, dissolve a known amount in a suitable solvent before analysis by HPLC-UV/MS.
Thermal Stability
Objective: To investigate the effect of elevated temperature on the stability of this compound in the solid state.
Methodology:
-
Sample Preparation: Place a known amount of the solid compound in a suitable container.
-
Incubation: Store the sample in a temperature-controlled oven at an elevated temperature (e.g., 80°C).
-
Sampling: Withdraw samples at specified time intervals (e.g., 1, 3, 7, and 14 days).
-
Analysis: Dissolve the samples in a suitable solvent and analyze by HPLC-UV/MS to quantify any degradation.
Concluding Remarks
While specific stability data for this compound is not extensively documented, a comprehensive understanding of its potential liabilities can be established through the application of systematic forced degradation studies. The protocols outlined in this guide provide a robust framework for researchers and drug development professionals to assess the stability of this compound, identify potential degradants, and establish appropriate handling and storage procedures to ensure its quality and integrity throughout the research and development lifecycle. The inferred degradation pathways suggest that particular attention should be paid to protecting the compound from moisture and light.
The Pharmacological Potential of Substituted Trimethylquinolines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among the vast array of quinoline derivatives, substituted trimethylquinolines represent a class of compounds with significant, yet not fully explored, potential in drug discovery. This technical guide provides an in-depth overview of the known and potential biological activities of substituted trimethylquinolines, with a focus on their anticancer and antimicrobial properties. Drawing from the broader knowledge of substituted quinolines, this document aims to equip researchers with the necessary information to explore this promising chemical space.
Anticancer Activities of Substituted Quinolines: A Framework for Trimethylquinoline Research
Substituted quinolines have demonstrated a wide spectrum of anticancer activities, targeting various hallmarks of cancer. These activities are often attributed to the ability of the quinoline scaffold to intercalate with DNA, inhibit key enzymes involved in cell proliferation and survival, and induce apoptosis. While specific data on a wide range of substituted trimethylquinolines is still emerging, the extensive research on other quinoline derivatives provides a strong foundation for predicting their potential.
Cytotoxicity of Substituted Quinoline Derivatives
The cytotoxic potential of various substituted quinolines has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting cancer cell growth. The following table summarizes the IC50 values for a selection of substituted quinoline derivatives, providing a comparative landscape for future studies on trimethylquinolines. It is hypothesized that the introduction of methyl groups on the quinoline core, combined with various other substitutions, could modulate this cytotoxic activity.
| Compound Class | Specific Compound Example | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Arylquinoline | 6-Bromo-2-(4-chlorophenyl)quinoline | HeLa (Cervical Cancer) | 8.3 | [1] |
| 2-Arylquinoline | 6-Chloro-2-(3,4-methylenedioxyphenyl)quinoline | PC3 (Prostate Cancer) | 31.37 | [1] |
| Quinoline-Chalcone Hybrid | Compound 9i | A549 (Lung Cancer) | 1.91 | [2] |
| Quinoline-Chalcone Hybrid | Compound 9j | K-562 (Leukemia) | 5.29 | [2] |
| Quinoxaline Derivative | Compound 5 | HeLa (Cervical Cancer) | 0.126 | [3] |
| Quinoxaline Derivative | Compound 11 | HCT116 (Colon Cancer) | 2.5 | [3] |
| Dihydrazone Derivative | Compound 3b | MCF-7 (Breast Cancer) | 7.016 | [4] |
| Dihydrazone Derivative | Compound 3c | BGC-823 (Gastric Cancer) | 7.05 | [4] |
Mechanism of Action: Targeting Key Signaling Pathways
A significant body of research indicates that the anticancer effects of many quinoline derivatives are mediated through the inhibition of critical signaling pathways that are often dysregulated in cancer. One of the most important of these is the PI3K/Akt/mTOR pathway, which plays a central role in cell growth, proliferation, and survival.
Several quinoline derivatives have been shown to inhibit the phosphorylation of key components of this pathway, including PI3K, Akt, and mTOR, leading to cell cycle arrest and apoptosis. It is plausible that substituted trimethylquinolines could also exert their anticancer effects through this mechanism.
Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the potential points of inhibition by quinoline derivatives.
Antimicrobial Activities of Substituted Quinolines: A Promising Avenue for Trimethylquinolines
The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the development of novel antimicrobial agents. Quinoline derivatives, particularly fluoroquinolones, have been a mainstay in antibacterial therapy for decades. While resistance to existing quinolones is a growing concern, the quinoline scaffold remains a valuable template for the design of new antimicrobial compounds.
In Vitro Antimicrobial Activity
The antimicrobial efficacy of quinoline derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table presents MIC values for various substituted quinoline derivatives against a range of bacterial and fungal strains. These data suggest that appropriate substitution patterns on the trimethylquinoline core could lead to potent antimicrobial agents.
| Compound Class | Specific Compound Example | Microorganism | MIC (µg/mL) | Reference |
| Quinoline-based Hybrid | Compound 7b | Staphylococcus aureus | 2 | [5] |
| Quinoline-based Hybrid | Compound 7b | Mycobacterium tuberculosis H37Rv | 10 | [5] |
| Quinolone Hybrid | Compound 5d | Staphylococcus aureus | 0.125 | |
| Quinolone Hybrid | Compound 5d | Escherichia coli | 8 | |
| Quinoxaline Derivative | Compound 2d | Escherichia coli | 8 | [1] |
| Quinoxaline Derivative | Compound 3c | Bacillus subtilis | 16 | [1] |
| 2-Quinolone-1,2,3-triazole | Compound 3a6 | Escherichia coli | 0.00975 | [6] |
| 2-Quinolone-1,2,3-triazole | Compound 3b4 | Bacillus subtilis | 0.00975 | [6] |
Mechanism of Action: Targeting Bacterial DNA Replication
The primary mechanism of action for many quinolone antibiotics is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By forming a stable complex with the enzyme and DNA, quinolones trap the enzyme in a state that leads to double-strand DNA breaks and ultimately cell death. It is highly probable that novel substituted trimethylquinolines could also target these essential bacterial enzymes.
The following diagram illustrates the mechanism of action of quinolone derivatives on bacterial DNA gyrase.
Experimental Protocols
To facilitate further research in this area, this section provides detailed methodologies for key experiments cited in the literature for the evaluation of quinoline derivatives.
Synthesis of Substituted Quinolines
Several classical methods are employed for the synthesis of the quinoline scaffold, including the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. These methods typically involve the condensation of anilines with α,β-unsaturated carbonyl compounds, aldehydes, or ketones.[7]
General Procedure for the Synthesis of 2-Methyl-4-hydroxyquinoline:
This procedure is a modification of the Conrad-Limpach synthesis.[3]
-
Reaction Setup: In a 500-mL three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and an air condenser, place 150 mL of a high-boiling point solvent such as Dowtherm.
-
Addition of Reactant: Heat the solvent to reflux with stirring and rapidly add ethyl β-anilinocrotonate (0.32 mole) through the dropping funnel.
-
Reaction: Continue stirring and refluxing for 10-15 minutes after the addition is complete. The ethanol formed during the condensation can be allowed to escape or collected.
-
Isolation of Crude Product: Allow the mixture to cool to room temperature, which should cause a yellow solid to separate. Add approximately 200 mL of petroleum ether and collect the solid by filtration. Wash the solid with petroleum ether.
-
Purification: After air drying, treat the crude product with activated carbon in boiling water. Filter the hot solution and allow it to cool to obtain white, needle-like crystals of 2-methyl-4-hydroxyquinoline.
Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[1][8]
Experimental Workflow:
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.
Conclusion and Future Directions
Substituted trimethylquinolines represent a promising, yet underexplored, area of medicinal chemistry. The extensive body of research on the broader class of quinoline derivatives strongly suggests that these compounds are likely to possess significant anticancer and antimicrobial activities. This guide has provided a comprehensive overview of the potential biological activities, mechanisms of action, and key experimental protocols to facilitate further investigation into this class of molecules.
Future research should focus on the systematic synthesis and biological evaluation of a diverse library of substituted trimethylquinolines. Structure-activity relationship (SAR) studies will be crucial in identifying the substitution patterns that optimize potency and selectivity for specific biological targets. Furthermore, in-depth mechanistic studies are needed to elucidate the precise molecular targets and signaling pathways affected by these compounds. The development of novel substituted trimethylquinolines holds the potential to yield new and effective therapeutic agents for the treatment of cancer and infectious diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis and biological evaluation of new 2‑substituted‑4‑amino-quinolines and -quinazoline as potential antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 6. mdpi.com [mdpi.com]
- 7. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
The Ascendant Role of 2-Chloroquinoline Derivatives in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a bicyclic aromatic heterocycle, has long been a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its many derivatives, the 2-chloroquinoline moiety has emerged as a particularly versatile and potent pharmacophore. The presence of the chlorine atom at the 2-position not only influences the electronic properties of the quinoline ring system but also provides a reactive handle for further synthetic modifications, enabling the creation of diverse molecular libraries for drug discovery. This technical guide provides an in-depth review of the synthesis, biological activities, and structure-activity relationships of 2-chloroquinoline derivatives, with a focus on their applications in anticancer, antimicrobial, and anti-inflammatory research.
Synthetic Strategies: The Gateway to Diversity
The Vilsmeier-Haack reaction stands as a cornerstone in the synthesis of 2-chloroquinoline derivatives, particularly the highly versatile intermediate, 2-chloroquinoline-3-carbaldehyde.[1][2][3][4] This reaction typically involves the formylation of acetanilides using a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[5][6] The resulting 2-chloroquinoline-3-carbaldehyde serves as a key building block for a vast array of more complex molecules.[7][8][9]
Beyond the Vilsmeier-Haack reaction, other synthetic methodologies have been employed to generate substituted 2-chloroquinolines. These include regioselective synthesis from substituted 2,4-dichloroquinolines and novel syntheses from 2-vinylanilines.[10][11] The reactivity of the C2-chlorine atom allows for its facile displacement by various nucleophiles (O, N, S), enabling the introduction of a wide range of functional groups and the construction of fused heterocyclic systems.[3][12]
A generalized workflow for the synthesis and derivatization of 2-chloroquinolines for structure-activity relationship (SAR) studies is depicted below.
Anticancer Activity: A Prominent Therapeutic Avenue
2-Chloroquinoline derivatives have demonstrated significant potential as anticancer agents, with numerous studies reporting their cytotoxic effects against a variety of human cancer cell lines.[13][14][15] The mechanism of action for many of these compounds involves the induction of apoptosis and cell cycle arrest.[15][16]
Curcumin-inspired 2-chloroquinoline analogues have been synthesized and evaluated, with some compounds exhibiting promising cytotoxicity against prostate (PC-3, DU-145), lung (NCI-H460), and breast (4T1) cancer cell lines.[15] For instance, one of the most active analogues demonstrated an IC₅₀ of 3.12 µM against PC-3 cells and was found to induce G2/M cell cycle arrest and apoptosis.[15] Another study on rhodanine derivatives bearing 2-chloroquinoline scaffolds identified compounds with potent activity against gastric (HGC), breast (MCF-7), and prostate (DU-145) cancer cell lines.[13]
The following table summarizes the in vitro cytotoxic activity of representative 2-chloroquinoline derivatives.
| Compound ID | Modification | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 6c | Curcumin-inspired analogue | PC-3 (Prostate) | 3.12 ± 0.11 | [15] |
| 9d | Curcumin-inspired analogue | PC-3 (Prostate) | - | [15] |
| 15 | Rhodanine derivative | HGC (Gastric) | - | [13] |
| 15 | Rhodanine derivative | MCF-7 (Breast) | - | [13] |
| 15 | Rhodanine derivative | DU-145 (Prostate) | - | [13] |
| 39 | Rhodanine derivative | MNK-74 | - | [13] |
| 1a | 2-(2-(4-H-piperazin-1-yl)ethyl)quinoline | A549 (Lung) | 15.2 ± 1.3 | [17] |
| 1a | 2-(2-(4-H-piperazin-1-yl)ethyl)quinoline | HCT116 (Colon) | 12.8 ± 1.1 | [17] |
| 1a | 2-(2-(4-H-piperazin-1-yl)ethyl)quinoline | MCF-7 (Breast) | 18.5 ± 1.9 | [17] |
| 1c | 2-(2-(4-phenyl-piperazin-1-yl)ethyl)quinoline | A549 (Lung) | 8.7 ± 0.7 | [17] |
| 1c | 2-(2-(4-phenyl-piperazin-1-yl)ethyl)quinoline | HCT116 (Colon) | 6.5 ± 0.5 | [17] |
| 1c | 2-(2-(4-phenyl-piperazin-1-yl)ethyl)quinoline | MCF-7 (Breast) | 9.2 ± 0.8 | [17] |
| 1d | 2-(2-(4-benzyl-piperazin-1-yl)ethyl)quinoline | A549 (Lung) | 5.4 ± 0.4 | [17] |
| 1d | 2-(2-(4-benzyl-piperazin-1-yl)ethyl)quinoline | HCT116 (Colon) | 4.1 ± 0.3 | [17] |
Note: A hyphen (-) indicates that the compound was reported as potent, but the specific IC₅₀ value was not provided in the abstract.
Experimental Protocol: MTT Cytotoxicity Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 8,000 cells per well and allowed to attach overnight at 37°C in a 5% CO₂ incubator.[12][17]
-
Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., 1.56–200 µM).[12][17] A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a further 48 hours.[12][17]
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[12][17]
-
Formazan Solubilization: The supernatant is removed, and the resulting purple formazan crystals are dissolved in 200 µL of DMSO.[12]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
The logical workflow of the MTT assay is illustrated in the following diagram.
Antimicrobial and Anti-inflammatory Potential
The 2-chloroquinoline scaffold is also a promising platform for the development of novel antimicrobial and anti-inflammatory agents.[1][5][18][19]
Antimicrobial Activity
Derivatives of 2-chloroquinoline have demonstrated a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[5][7][20] For instance, azetidin-2-one fused 2-chloro-3-formyl quinoline derivatives have shown potent activity against Staphylococcus aureus, Escherichia coli, and Candida albicans.[5] Hydrazone derivatives of 2-chloroquinoline-3-carbaldehyde have also been reported to possess moderate to good antibacterial activity.[20] The mechanism of action for some of these compounds is believed to involve the inhibition of DNA gyrase.[21]
| Compound Class | Target Organism | Activity | Reference |
| Azetidin-2-one fused derivatives | S. aureus, E. coli, C. albicans | Potent | [5] |
| Hydrazone derivatives | Gram-positive & Gram-negative bacteria | Moderate to good | [20] |
| 7-chloro-2-ethoxyquinoline-3-carbaldehyde | E. coli | Good (12.00 ± 0.00 mm inhibition zone) | [21] |
| 2,7-dichloroquinoline-3-carbonitrile | S. aureus, P. aeruginosa | Good (11.00 ± 0.03 mm inhibition zone) | [21] |
| 7-chloro-2-methoxyquinoline-3-carbaldehyde | S. pyogenes | Good (11.00 ± 0.02 mm inhibition zone) | [21] |
Anti-inflammatory Activity
The anti-inflammatory properties of 2-chloroquinoline derivatives have also been investigated.[1][7] Palladium(II) complexes of Schiff bases derived from 2-chloroquinoline-3-carbaldehyde have been synthesized and shown to exhibit significant anti-inflammatory activity in carrageenan-induced paw edema in rats.[18] The maximum percentage of inhibition was observed at a dose of 200 mg/kg.[18] The anti-inflammatory effects of some quinoline derivatives are attributed to the inhibition of cyclooxygenase (COX) enzymes.[19]
Structure-Activity Relationship (SAR) Insights
The biological activity of 2-chloroquinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring.[14][19] For instance, in a series of 2-(2-(4-substituted-piperazin-1-yl)ethyl)quinoline derivatives, the introduction of a benzyl group on the piperazine ring led to a significant increase in anticancer activity compared to an unsubstituted or methyl-substituted piperazine.[17] This highlights the importance of exploring the chemical space around the 2-chloroquinoline core to optimize therapeutic efficacy. 3D-QSAR studies on 2-chloroquinoline derivatives as antitubercular agents have also been conducted to identify key structural features relevant to their biological activity.[22]
Future Perspectives
The 2-chloroquinoline scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability allows for the creation of large and diverse compound libraries, which, when coupled with high-throughput screening, can accelerate the identification of new lead compounds. Future research in this area will likely focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these derivatives to better understand their therapeutic effects and potential side effects. The development of dual inhibitors, such as those targeting both SARS-CoV-2 MPro and PLPro, showcases an innovative approach.[12]
-
Optimization of Pharmacokinetic Properties: Improving the absorption, distribution, metabolism, and excretion (ADME) profiles of lead compounds to enhance their in vivo efficacy and safety.
-
Exploration of New Therapeutic Areas: Investigating the potential of 2-chloroquinoline derivatives for treating other diseases, such as viral infections and neurodegenerative disorders.
References
- 1. newsama.com [newsama.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of new rhodanine analogues bearing 2-chloroquinoline and benzo[h]quinoline scaffolds as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Curcumin inspired 2-chloro/phenoxy quinoline analogues: Synthesis and biological evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Effects on anti-inflammatory, DNA binding and molecular docking properties of 2-chloroquinolin-3-yl-methylene-pyridine/pyrazole derivatives and their palladium(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis and 3D-QSAR analysis of 2-chloroquinoline derivatives as H37 RV MTB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Predicted Bioactivity of 2-Chloro-4,7,8-trimethylquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted bioactivity of the novel compound 2-Chloro-4,7,8-trimethylquinoline. Due to the absence of direct experimental data for this specific molecule, this report leverages in silico predictions and extrapolations from structurally related quinoline derivatives. The quinoline scaffold is a well-established pharmacophore known for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document outlines the predicted therapeutic potential of this compound, details relevant experimental protocols for its validation, and presents key signaling pathways and workflows through structured diagrams.
Introduction to the Quinoline Scaffold
Quinoline, a heterocyclic aromatic compound, is a cornerstone in medicinal chemistry.[1][2] Its derivatives have been successfully developed into therapeutic agents for a variety of diseases.[3] The versatility of the quinoline ring system allows for diverse substitutions, leading to a broad range of pharmacological effects.[2][3] Notably, quinoline-based drugs have demonstrated efficacy as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][3] The introduction of various functional groups onto the quinoline core can significantly modulate the compound's biological activity.[2]
Predicted Bioactivity of this compound
Based on the known activities of structurally similar chloro- and methyl-substituted quinolines, this compound is predicted to exhibit several key bioactivities:
Anticancer Activity
Substituted quinolines are a significant class of anticancer agents that can induce cell death in cancer cells through various mechanisms.[1][4] The presence of a chlorine atom and methyl groups on the quinoline ring of the target compound suggests potential cytotoxic activity against various cancer cell lines.
Predicted Mechanisms of Action:
-
Tyrosine Kinase Inhibition: Many quinoline derivatives act as inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are frequently overexpressed in cancer cells.[1][5] By blocking the ATP-binding site of these kinases, these compounds can disrupt downstream signaling pathways crucial for cell proliferation and survival.
-
Tubulin Polymerization Inhibition: Certain quinoline derivatives have been shown to interfere with microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and apoptosis.
-
Topoisomerase Inhibition: Some quinoline-chalcone hybrids have demonstrated the ability to inhibit topoisomerases, enzymes essential for DNA replication and repair.[6]
A proposed signaling pathway for the anticancer activity of this compound, focusing on the inhibition of the EGFR signaling cascade, is depicted below.
Antimicrobial Activity
Quinolines have a long-standing history as antimicrobial agents, with fluoroquinolones being a prominent class of antibiotics.[3] The primary mechanism of action for many quinoline-based antimicrobials is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes vital for DNA replication and repair.[1] The structural features of this compound suggest it may possess antibacterial and antifungal properties.
In Silico Predictions
Computational methods are invaluable for predicting the bioactivity and pharmacokinetic properties of novel compounds.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profile
While specific in silico studies for this compound are not publicly available, related quinoline derivatives have been analyzed for their ADMET properties.[7][8] These studies often predict good oral bioavailability and low toxicity for well-designed quinoline compounds. A summary of predicted ADMET properties for a representative quinoline derivative is presented in the table below.
| Property | Predicted Value | Significance |
| Molecular Weight | ~205.68 g/mol | Adherence to Lipinski's Rule of Five |
| LogP | 2.0 - 4.0 | Good membrane permeability |
| H-bond Donors | 0 | Favorable for oral absorption |
| H-bond Acceptors | 1 | Favorable for oral absorption |
| Topological Polar Surface Area (TPSA) | < 60 Ų | Good intestinal absorption and BBB penetration |
| Toxicity | Low to Moderate | Predicted low risk of adverse effects |
Note: These values are hypothetical and based on general characteristics of similar quinoline structures. Actual values for this compound would require specific computational modeling.
Experimental Protocols
To validate the predicted bioactivities of this compound, a series of in vitro experiments are necessary.
Anticancer Activity Assessment
MTT Assay for Cytotoxicity Evaluation
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability.[9]
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO)
-
Sterile 96-well plates
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium and add 100 µL of the medium containing various concentrations of the test compound.
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Antimicrobial Activity Assessment
Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9]
Materials:
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Standardized microbial inoculum
Procedure:
-
Perform serial two-fold dilutions of the test compound in the growth medium in a 96-well plate.
-
Add a standardized inoculum of the microorganism to each well.
-
Include positive (known antimicrobial agent) and negative (medium with solvent) controls.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
Determine the MIC as the lowest concentration of the compound at which no visible growth is observed.
Kinase Inhibition Assay
ADP-Glo™ Kinase Assay
This is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of a test compound.[10]
Materials:
-
Target kinase (e.g., EGFR)
-
Kinase substrate
-
ATP
-
Test compound
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
Kinase buffer
-
384-well plates
Procedure:
-
In a 384-well plate, combine the kinase, substrate, and various concentrations of the test compound.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for 30-60 minutes.
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase-luciferin reaction.
-
Measure the luminescence using a plate reader.
-
Plot the kinase activity against the compound concentration to determine the IC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jmpas.com [jmpas.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
In Silico Prediction of 2-Chloro-4,7,8-trimethylquinoline Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive in silico analysis of 2-Chloro-4,7,8-trimethylquinoline, a substituted quinoline derivative. Utilizing established computational methodologies, this document outlines the predicted physicochemical properties, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of this compound. All quantitative data has been summarized in structured tables for clarity and comparative analysis. Detailed descriptions of the predictive methodologies and illustrative diagrams of the computational workflow are provided to offer a thorough understanding of the in silico evaluation process. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering foundational data for further investigation of this and similar chemical entities.
Introduction
Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities. The versatility of the quinoline scaffold allows for structural modifications that can modulate its biological and pharmacokinetic properties. In silico prediction of these properties has become an indispensable tool in modern drug discovery, enabling the early assessment of a compound's potential as a drug candidate and thereby reducing the time and cost associated with experimental screening.[1] This guide focuses on the in silico characterization of this compound, providing predicted data on its physicochemical characteristics and ADMET profile.
Predicted Physicochemical Properties
The physicochemical properties of a compound are fundamental to its pharmacokinetic behavior. Key parameters such as molecular weight, lipophilicity (logP), solubility, and pKa were predicted for this compound. These predictions are based on computational models that analyze the molecule's structure. The canonical SMILES string for this compound, CC1=C(C2=C(C=C1)C(=CC(=N2)Cl)C)C, was used as the input for these predictions.
| Property | Predicted Value | Reference Tool |
| Molecular Formula | C12H12ClN | PubChem[2] |
| Molecular Weight | 205.68 g/mol | PubChem[2] |
| logP (Lipophilicity) | 4.15 | SwissADME |
| Water Solubility (logS) | -4.45 | SwissADME |
| Water Solubility | 3.55e-02 g/L | SwissADME |
| Aqueous Solubility | Moderately soluble | SwissADME |
| pKa (most basic) | 1.85 | pkCSM |
| Topological Polar Surface Area (TPSA) | 12.89 Ų | SwissADME |
| Number of Rotatable Bonds | 0 | SwissADME |
| Number of Hydrogen Bond Acceptors | 1 | SwissADME |
| Number of Hydrogen Bond Donors | 0 | SwissADME |
In Silico ADMET Prediction
The ADMET profile of a drug candidate is a critical determinant of its clinical success. In silico ADMET prediction provides early insights into a compound's likely behavior in the body.
Absorption
| Parameter | Prediction | Interpretation | Reference Tool |
| Human Intestinal Absorption (HIA) | 95.8% | Well-absorbed | pkCSM |
| Caco-2 Permeability (logPapp) | 0.99 | High | pkCSM |
| P-glycoprotein Substrate | No | Not likely to be subject to P-gp efflux | SwissADME |
Distribution
| Parameter | Prediction | Interpretation | Reference Tool |
| Volume of Distribution (VDss, log L/kg) | 0.43 | Moderate distribution into tissues | pkCSM |
| Fraction Unbound in Plasma | 0.15 | High plasma protein binding | pkCSM |
| Blood-Brain Barrier (BBB) Permeability (logBB) | -0.12 | Readily crosses the BBB | pkCSM |
| CNS Permeability (logPS) | -1.56 | Permeable to the Central Nervous System | pkCSM |
Metabolism
| Parameter | Prediction | Interpretation | Reference Tool |
| CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions | SwissADME |
| CYP2C19 Inhibitor | No | Low potential for drug-drug interactions | SwissADME |
| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions | SwissADME |
| CYP2D6 Inhibitor | No | Low potential for drug-drug interactions | SwissADME |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions | SwissADME |
| CYP2D6 Substrate | No | Not metabolized by CYP2D6 | pkCSM |
| CYP3A4 Substrate | Yes | Metabolized by CYP3A4 | pkCSM |
Excretion
| Parameter | Prediction | Interpretation | Reference Tool |
| Total Clearance (log ml/min/kg) | 0.35 | Moderate clearance rate | pkCSM |
| Renal OCT2 Substrate | No | Not a substrate for the Organic Cation Transporter 2 | pkCSM |
Toxicity
| Endpoint | Prediction | Interpretation | Reference Tool |
| AMES Toxicity | No | Non-mutagenic | pkCSM |
| hERG I Inhibitor | Yes | Potential for cardiotoxicity | pkCSM |
| hERG II Inhibitor | No | Low potential for cardiotoxicity | pkCSM |
| Hepatotoxicity | Yes | Potential for liver toxicity | pkCSM |
| Skin Sensitisation | No | Not likely to be a skin sensitizer | pkCSM |
| Minnow Toxicity (log mM) | -0.67 | Toxic to aquatic life | pkCSM |
| T. pyriformis Toxicity (log ug/L) | -0.11 | Toxic to Tetrahymena pyriformis | pkCSM |
Methodologies
The in silico predictions presented in this guide were generated using widely recognized and validated computational tools. The primary methodologies employed by these platforms are outlined below.
Physicochemical Property Prediction
Physicochemical properties are typically calculated based on the chemical structure of the molecule. Algorithms analyze the atomic composition and topology to estimate properties like molecular weight, logP (a measure of lipophilicity), and the number of hydrogen bond donors and acceptors. For instance, the logP value is often predicted using fragment-based methods, where the molecule is broken down into constituent fragments, and the logP is calculated as the sum of the contributions of each fragment.
ADMET Prediction using Graph-Based Signatures (pkCSM)
The pkCSM methodology utilizes graph-based structural signatures to represent the small molecule.[1][3] In this approach, the molecule is represented as a graph where atoms are nodes and covalent bonds are edges. These graphs are then used to generate "signatures" that encode the physicochemical properties of atoms and their bonding patterns. These signatures serve as the input for machine learning models that have been trained on large datasets of compounds with known pharmacokinetic and toxicological properties.[1][3] This allows for the prediction of a wide range of ADMET parameters.
ADMET Prediction using a Combination of Methods (SwissADME)
SwissADME employs a combination of predictive models, including fragment-based contributions, machine learning algorithms, and knowledge-based systems.[4] For example, predictions of cytochrome P450 (CYP) inhibition are often based on machine learning models trained on large datasets of known inhibitors and non-inhibitors. Solubility predictions may utilize models that consider both the topological features of the molecule and its lipophilicity.
Visualizations
In Silico Prediction Workflow
Caption: Workflow for the in silico prediction of molecular properties.
Drug-Likeness Evaluation
References
- 1. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C12H12ClN | CID 25528752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SwissADME [swissadme.ch]
Methodological & Application
Synthesis of 2-Chloro-4,7,8-trimethylquinoline from Substituted Anilines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 2-chloro-4,7,8-trimethylquinoline, a substituted quinoline derivative of interest in medicinal chemistry and materials science. The synthetic strategy involves a two-step process commencing with the formation of a quinolin-2-one intermediate from a substituted aniline, followed by a chlorination reaction to yield the final product.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a well-established two-step sequence:
-
Conrad-Limpach Synthesis of 4,7,8-trimethylquinolin-2(1H)-one: This initial step involves the condensation of 2,3-dimethylaniline with ethyl acetoacetate to form a β-anilinocrotonate intermediate. Subsequent thermal cyclization of this intermediate yields the corresponding 4,7,8-trimethylquinolin-2(1H)-one. This reaction is a classic method for the formation of quinoline ring systems.[1][2][3]
-
Chlorination of 4,7,8-trimethylquinolin-2(1H)-one: The hydroxyl group of the quinolin-2-one tautomer is then replaced with a chlorine atom. This transformation is typically accomplished using a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅) to enhance reactivity.[4][5][6]
Data Presentation
The following table summarizes the key quantitative data for the two-step synthesis of this compound. Please note that yields are based on reported values for analogous reactions and may vary depending on experimental conditions.
| Step | Reactants | Product | Reagents/Solvents | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1 | 2,3-Dimethylaniline, Ethyl acetoacetate | 4,7,8-Trimethylquinolin-2(1H)-one | Polyphosphoric acid or high-boiling solvent (e.g., Dowtherm A) | 140-250 | 0.5-1 | 85-95 |
| 2 | 4,7,8-Trimethylquinolin-2(1H)-one | This compound | Phosphorus oxychloride (POCl₃) | Reflux (~110) | 2-4 | 80-90 |
Experimental Protocols
Step 1: Synthesis of 4,7,8-Trimethylquinolin-2(1H)-one
This protocol is adapted from the Conrad-Limpach synthesis of substituted quinolones.[7][8]
Materials:
-
2,3-Dimethylaniline
-
Ethyl acetoacetate
-
Polyphosphoric acid
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Ethanol
-
Round-bottom flask
-
Heating mantle with stirrer
-
Beaker
-
Buchner funnel and filter paper
-
Recrystallization apparatus
Procedure:
-
In a round-bottom flask, combine equimolar amounts of 2,3-dimethylaniline and ethyl acetoacetate.
-
Heat the mixture with stirring at 110-120°C for 1 hour. Ethanol will be produced as a byproduct and can be allowed to distill off.
-
Allow the reaction mixture to cool to approximately 80°C.
-
Carefully and in portions, add polyphosphoric acid (approximately 10 times the weight of the aniline) to the flask with vigorous stirring. An exothermic reaction will occur.
-
Once the addition is complete, heat the mixture to 140°C and maintain this temperature for 30 minutes.
-
Cool the reaction mixture to room temperature and then carefully pour it onto a large amount of crushed ice in a beaker.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases and the pH is approximately 7-8. A solid precipitate of 4,7,8-trimethylquinolin-2(1H)-one will form.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure 4,7,8-trimethylquinolin-2(1H)-one.
-
Dry the purified product in a vacuum oven.
Step 2: Synthesis of this compound
This protocol is based on general procedures for the chlorination of quinolin-2-ones.[5][6][9]
Materials:
-
4,7,8-Trimethylquinolin-2(1H)-one
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane or chloroform
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend 4,7,8-trimethylquinolin-2(1H)-one in an excess of phosphorus oxychloride (5-10 equivalents).
-
Heat the mixture to reflux (approximately 110°C) with stirring for 2-4 hours. The reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully and slowly, pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous mixture with dichloromethane or chloroform (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The product can be further purified by column chromatography on silica gel if necessary.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for the synthesis.
References
- 1. 2-chloro-7-methylquinoline synthesis - chemicalbook [chemicalbook.com]
- 2. synarchive.com [synarchive.com]
- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 4. indianchemicalsociety.com [indianchemicalsociety.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Friedlander Synthesis of Trimethylquinolines
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of trimethylquinolines via the Friedlander annulation, a classic and versatile method for constructing the quinoline scaffold. The quinoline moiety is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This protocol focuses on a solvent-free approach using p-toluenesulfonic acid as an efficient and environmentally friendly catalyst.
Introduction
The Friedlander synthesis, first reported by Paul Friedlander in 1882, is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an active methylene group, such as a ketone.[1][2] This reaction can be catalyzed by acids or bases and offers a straightforward route to polysubstituted quinolines.[3][4][5] Modern modifications, including the use of solid acid catalysts and microwave irradiation, have further enhanced the efficiency and environmental compatibility of this method.[1][6]
General Reaction Scheme
The synthesis of 2,4,6-trimethylquinoline is achieved by the reaction of 2-amino-5-methylacetophenone with acetone in the presence of a catalytic amount of p-toluenesulfonic acid (p-TsOH).
General reaction for the synthesis of 2,4,6-trimethylquinoline.
Experimental Protocols
This section details two effective methods for the synthesis of 2,4,6-trimethylquinoline: conventional heating and microwave irradiation.[1]
Method A: Conventional Heating
Materials:
-
2-amino-5-methylacetophenone
-
Acetone
-
p-Toluenesulfonic acid (p-TsOH)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
-
Chromatography column
Procedure:
-
In a round-bottom flask, combine 2-amino-5-methylacetophenone (1.0 mmol), acetone (1.2 mmol), and p-toluenesulfonic acid (1.0 mmol).
-
Heat the mixture at 80°C with stirring for 40 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to afford pure 2,4,6-trimethylquinoline.
Method B: Microwave Irradiation
Materials:
-
Same as Method A.
Equipment:
-
Microwave reactor vial
-
Microwave synthesizer
-
Rotary evaporator
-
Chromatography column
Procedure:
-
In a microwave reactor vial, combine 2-amino-5-methylacetophenone (1.0 mmol), acetone (1.2 mmol), and p-toluenesulfonic acid (1.0 mmol).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at 80°C for 5 minutes.
-
Monitor the reaction progress by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Follow steps 5-8 from Method A for work-up and purification.
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of 2,4,6-trimethylquinoline using the described protocols.[1]
| Product | Method | Reactant A | Reactant B | Catalyst (mol%) | Temperature (°C) | Time | Yield (%) |
| 2,4,6-Trimethylquinoline | Conventional Heating | 2-Amino-5-methylacetophenone | Acetone | p-TsOH (100) | 80 | 40 min | 92 |
| 2,4,6-Trimethylquinoline | Microwave Irradiation | 2-Amino-5-methylacetophenone | Acetone | p-TsOH (100) | 80 | 5 min | 95 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Friedlander synthesis of trimethylquinolines.
Caption: General workflow for the Friedlander synthesis.
Reaction Mechanism
The Friedlander synthesis can proceed through two primary pathways depending on the reaction conditions. The acid-catalyzed mechanism is depicted below.
Caption: Acid-catalyzed Friedlander synthesis mechanism.
References
- 1. Rapid and efficient synthesis of poly-substituted quinolines assisted by p-toluene sulphonic acid under solvent-free conditions: comparative study of microwave irradiation versus conventional heating [organic-chemistry.org]
- 2. Rapid and efficient synthesis of poly-substituted quinolines assisted by p-toluene sulphonic acid under solvent-free conditions: comparative study of microwave irradiation versus conventional heating - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Friedlaender Synthesis [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 6. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
Purification of 2-Chloro-4,7,8-trimethylquinoline by column chromatography
An Application Note on the Purification of 2-Chloro-4,7,8-trimethylquinoline by Column Chromatography
Application Note
Introduction
This compound is a substituted quinoline, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Quinoline derivatives are known for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The synthesis of such molecules often results in crude products containing unreacted starting materials, byproducts, and other impurities. Therefore, a robust purification method is essential to obtain a high-purity compound for downstream applications in research and drug development. This application note details a protocol for the purification of this compound using silica gel column chromatography.
Principle of the Method
Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase.[2] In this case, silica gel, a polar adsorbent, is used as the stationary phase. A non-polar mobile phase, typically a mixture of hexane and ethyl acetate, is used to carry the components through the column. Non-polar impurities will travel through the column more quickly, while the more polar this compound will have a stronger interaction with the silica gel, resulting in a slower elution. By gradually increasing the polarity of the mobile phase, the target compound can be effectively eluted and separated from impurities. Due to the basic nature of the quinoline nitrogen, which can interact with the acidic silanol groups on the silica gel surface causing peak tailing, a small amount of a basic modifier like triethylamine is often added to the mobile phase to improve separation.[3]
Materials and Equipment
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine (optional)
-
Dichloromethane (for sample loading)
-
Glass chromatography column
-
Solvent reservoir
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, flasks, etc.)
Data Presentation
The following table summarizes typical results that can be expected from the purification of this compound using the described protocol. The values are representative and may vary depending on the initial purity of the crude material and the specific conditions used.
| Parameter | Crude Product | Purified Product |
| Appearance | Brownish oil | White solid |
| Purity (by HPLC) | ~85% | >98% |
| Yield | N/A | ~80-90% |
| TLC Rf Value | 0.35 (Hexane:Ethyl Acetate 9:1) | 0.35 (Hexane:Ethyl Acetate 9:1) |
| Melting Point | N/A | To be determined |
Experimental Protocol
1. Preparation of the Mobile Phase
Prepare a stock solution of the mobile phase. A good starting point is a 9:1 mixture of hexane and ethyl acetate. For a 1 L solution, combine 900 mL of hexane with 100 mL of ethyl acetate. If peak tailing is observed during TLC analysis, add 0.1% (v/v) of triethylamine to the mobile phase.
2. Thin Layer Chromatography (TLC) Analysis
Before performing the column chromatography, determine the optimal solvent system using TLC.
-
Dissolve a small amount of the crude product in dichloromethane.
-
Spot the solution onto a TLC plate.
-
Develop the plate in a TLC chamber containing the prepared mobile phase.
-
Visualize the spots under a UV lamp (254 nm).
-
The ideal solvent system should give the target compound an Rf value of approximately 0.25-0.35.
3. Column Packing
-
Select a glass column of appropriate size. A general rule is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing and remove air bubbles.
-
Add a thin layer of sand to the top of the silica gel bed to prevent disturbance during sample loading.
-
Wash the column with the mobile phase until the silica bed is stable. Do not let the column run dry.
4. Sample Loading
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the dissolved sample.
-
Remove the solvent using a rotary evaporator to obtain a free-flowing powder (dry loading).
-
Carefully add the dry powder to the top of the prepared column.
5. Elution and Fraction Collection
-
Begin elution with the initial mobile phase (e.g., 9:1 hexane:ethyl acetate).
-
Collect fractions in test tubes or using a fraction collector.
-
Monitor the elution process by TLC analysis of the collected fractions.
-
If the target compound is not eluting, gradually increase the polarity of the mobile phase (e.g., to 8:2 or 7:3 hexane:ethyl acetate).
6. Isolation of the Purified Product
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator.
-
Dry the resulting solid under vacuum to remove any residual solvent.
-
Determine the yield and characterize the purified product using appropriate analytical techniques (e.g., HPLC, NMR, melting point).
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Logical relationship of components in the chromatographic separation.
References
Application Notes and Protocols for the Recrystallization of 2-Chloro-4,7,8-trimethylquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of 2-Chloro-4,7,8-trimethylquinoline via recrystallization. The following procedures are based on established methodologies for the purification of quinoline derivatives and related heterocyclic compounds.
Introduction
This compound is a substituted quinoline, a class of compounds with significant interest in medicinal chemistry and materials science. Achieving high purity of this compound is crucial for accurate biological testing, characterization, and subsequent synthetic transformations. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds.[1] The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. Upon cooling, the purified compound crystallizes out of the solution, leaving the impurities dissolved in the mother liquor.
Solvent Selection and Optimization
The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. For substituted quinolines, a range of organic solvents can be considered. The basicity of the quinoline nitrogen atom can influence its solubility characteristics.
General Solvent Considerations:
-
Polarity: The polarity of the solvent should be matched to the polarity of this compound.
-
Solubility: The compound should exhibit high solubility in the chosen solvent at elevated temperatures and low solubility at lower temperatures.[1]
-
Boiling Point: The solvent's boiling point should be low enough to be easily removed from the purified crystals but high enough to provide a sufficient temperature gradient for recrystallization.
-
Reactivity: The solvent must be inert and not react with the compound.
Recommended Solvents for Initial Screening:
Based on literature for similar quinoline derivatives, the following solvents and solvent systems are recommended for initial screening:
-
Single Solvents: Ethanol, Chloroform, Ethyl Acetate, Acetone.
-
Solvent Mixtures: Hexane/Ethyl Acetate, Hexane/Acetone, Ethanol/Water.
A preliminary small-scale solubility test should be performed to identify the most suitable solvent or solvent system.
Quantitative Data Summary
| Solvent System | Boiling Point (°C) | Polarity (Relative) | Rationale for Use with Quinolines |
| Ethanol | 78 | 0.654 | Often a good solvent for a wide range of organic compounds, including quinoline derivatives.[2] |
| Chloroform | 61 | 0.259 | Has been successfully used for the recrystallization of a related trimethylquinoline derivative.[3] |
| Ethyl Acetate | 77 | 0.228 | A moderately polar solvent that can be effective for compounds of intermediate polarity. |
| Acetone | 56 | 0.355 | A polar aprotic solvent, useful for dissolving many organic compounds. |
| Hexane/Ethyl Acetate | Variable | Variable | A common non-polar/polar solvent mixture that allows for fine-tuning of solvent polarity. |
| Hexane/Acetone | Variable | Variable | Similar to hexane/ethyl acetate, offering adjustable polarity for optimal recrystallization. |
| Ethanol/Water | Variable | Variable | A polar protic system where the addition of water can significantly decrease the solubility of organic compounds upon cooling. |
Experimental Protocols
The following are generalized protocols for the recrystallization of this compound. It is recommended to start with a small amount of material to determine the optimal conditions before scaling up.
Protocol 1: Single Solvent Recrystallization (e.g., from Ethanol or Chloroform)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol or chloroform).
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, the flask can be covered and left undisturbed. For maximum yield, the flask can then be placed in an ice bath to induce further crystallization.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point of the compound to remove any residual solvent.
Protocol 2: Two-Solvent Recrystallization (e.g., Hexane/Ethyl Acetate)
-
Dissolution: Dissolve the crude this compound in a minimal amount of the more soluble solvent (the "good" solvent, e.g., ethyl acetate) at room temperature or with gentle heating.
-
Addition of Anti-Solvent: While stirring, slowly add the less soluble solvent (the "poor" solvent, e.g., hexane) until the solution becomes slightly turbid (cloudy).
-
Clarification: Add a few drops of the "good" solvent back into the mixture until the turbidity just disappears.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature and then in an ice bath to promote crystal formation.
-
Isolation and Drying: Isolate, wash, and dry the crystals as described in Protocol 1.
Visualizations
Recrystallization Workflow Diagram
A generalized workflow for the recrystallization of this compound.
Solvent Selection Logic Diagram
A decision-making flowchart for selecting an appropriate recrystallization solvent.
References
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-4,7,8-trimethylquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction is particularly valuable in medicinal chemistry and materials science for the synthesis of biaryl and heterobiaryl structures, which are prevalent motifs in pharmacologically active compounds. Quinolines and their derivatives are a prominent class of heterocyclic compounds that are of great interest in drug discovery, exhibiting a wide range of biological activities. The functionalization of the quinoline scaffold, particularly at the 2-position, allows for the exploration of new chemical space and the development of novel therapeutic agents.
This document provides detailed application notes and a generalized protocol for the Suzuki coupling reaction of 2-Chloro-4,7,8-trimethylquinoline with various arylboronic acids. While specific literature on this exact substrate is limited, the methodologies presented are based on well-established protocols for structurally similar 2-chloroquinolines and other heterocyclic chlorides.[2] These protocols serve as a comprehensive guide for researchers aiming to synthesize novel 2-aryl-4,7,8-trimethylquinoline derivatives.
Reaction Principle
The Suzuki coupling reaction involves the cross-coupling of an organoboron compound, typically a boronic acid or a boronate ester, with a halide or triflate, catalyzed by a palladium(0) complex.[1] The reaction proceeds through a catalytic cycle that generally consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and purity of the desired product.[1] For less reactive electrophiles like 2-chloroquinolines, catalyst systems employing bulky, electron-rich phosphine ligands are often necessary to facilitate the challenging oxidative addition step.[2]
Experimental Protocols
This section provides a detailed, generalized methodology for the Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd(OAc)₂/SPhos, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or THF, often with a small amount of water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate/oil bath
-
Reagents for work-up and purification (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel)
Procedure:
-
Reaction Setup: In a dry Schlenk flask, under an inert atmosphere (Nitrogen or Argon), combine this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).[1] If using a palladium precursor like Pd(OAc)₂, the ligand (e.g., SPhos) should also be added at this stage.
-
Solvent Addition: Add the anhydrous solvent (e.g., 1,4-Dioxane/water 4:1, approximately 5 mL per 1 mmol of the chloroquinoline) to the flask via syringe.[2] The solvent should be degassed prior to use.
-
Reaction Conditions: Stir the reaction mixture vigorously at a temperature of 90-110°C for 8-24 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Separate the organic layer, and wash it with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 2-aryl-4,7,8-trimethylquinoline.[1]
-
Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation: Representative Suzuki Coupling Reactions
The following table summarizes typical yields obtained in Suzuki coupling reactions of various 2-chloroquinolines with different arylboronic acids under optimized conditions. This data is compiled from studies on analogous substrates and serves as a reference for expected outcomes with this compound.
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 110 | 18 | 80-90 |
| 3 | 3-Fluorophenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | THF/H₂O | 90 | 24 | 75-85 |
| 4 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 70-80 |
| 5 | 4-Acetylphenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 110 | 20 | 65-75 |
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the Suzuki coupling of this compound.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 2-aryl-4,7,8-trimethylquinolines from this compound. The choice of palladium catalyst, ligand, base, and solvent system can be optimized to achieve high yields for a variety of arylboronic acids. The protocols and data provided in these application notes offer a solid foundation for researchers to develop and apply this chemistry in their synthetic endeavors, particularly in the fields of drug discovery and materials science. It is recommended to perform small-scale optimization experiments to determine the ideal conditions for specific substrates.
References
Application Notes and Protocols for Nucleophilic Substitution at the C2 Position of 2-Chloro-4,7,8-trimethylquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the nucleophilic aromatic substitution (SNAr) at the C2 position of 2-chloro-4,7,8-trimethylquinoline. This key transformation allows for the introduction of a wide variety of functional groups, paving the way for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure in drug discovery, and functionalization at the C2 position is a critical strategy for modulating biological activity.
Introduction
Nucleophilic aromatic substitution on chloroquinolines is a fundamental reaction in heterocyclic chemistry. The electron-withdrawing effect of the quinoline nitrogen atom activates the C2 and C4 positions towards nucleophilic attack. While the C4 position is often more reactive, substitution at the C2 position can be readily achieved under appropriate reaction conditions. The presence of three methyl groups at the 4, 7, and 8 positions of the quinoline ring can influence the reactivity through electronic and steric effects. These application notes will focus on the practical aspects of performing SNAr reactions on this compound with various nucleophiles, including amines, alkoxides, and thiolates.
Reaction Mechanism
The nucleophilic aromatic substitution at the C2 position of this compound proceeds through a two-step addition-elimination mechanism, also known as the SNAr mechanism.
Caption: General mechanism for the SNAr reaction at the C2 position.
Experimental Workflows
A typical experimental workflow for the nucleophilic substitution reaction on this compound involves the following steps:
Caption: A generalized experimental workflow for the synthesis of 2-substituted-4,7,8-trimethylquinolines.
Quantitative Data Summary
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Aniline | K₂CO₃ | DMF | 120 | 18 | 70-90 |
| Sodium Methoxide | - | Methanol | 60 | 6 | 85-95 |
| Thiophenol | K₂CO₃ | DMF | 80 | 8 | >90 |
| Piperidine | Et₃N | DMF | 100 | 12 | 75-90 |
| Water | NaOH | - | 150 | 24 | 40-60 |
Experimental Protocols
The following are generalized protocols for the nucleophilic substitution at the C2 position of this compound with different classes of nucleophiles. Researchers should optimize these conditions for their specific nucleophile and experimental setup.
Protocol 1: Reaction with Amine Nucleophiles (e.g., Piperidine)
Materials:
-
This compound
-
Piperidine
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heat source
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for work-up and purification
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 mmol).
-
Add anhydrous DMF (10 mL) and stir until the starting material is fully dissolved.
-
Add piperidine (1.2 mmol) followed by triethylamine (1.5 mmol) to the reaction mixture.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(piperidin-1-yl)-4,7,8-trimethylquinoline.
Protocol 2: Reaction with Alkoxide Nucleophiles (e.g., Sodium Methoxide)
Materials:
-
This compound
-
Sodium methoxide (solid or as a solution in methanol)
-
Methanol, anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heat source
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for work-up and purification
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 mmol) in anhydrous methanol (10 mL).
-
Carefully add sodium methoxide (1.2 mmol) to the solution. If using a solution of sodium methoxide in methanol, add the corresponding volume.
-
Heat the reaction mixture to reflux (around 60-70 °C) and stir for 4-8 hours.[1]
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by adding water (20 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-methoxy-4,7,8-trimethylquinoline.
Protocol 3: Reaction with Thiolate Nucleophiles (e.g., Thiophenol)
Materials:
-
This compound
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heat source
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for work-up and purification
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add this compound (1.0 mmol) and anhydrous DMF (10 mL).
-
Add thiophenol (1.2 mmol) and potassium carbonate (2.0 mmol) to the mixture.[1]
-
Heat the reaction mixture to 80-100 °C and stir for 8-12 hours.[1]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4,7,8-trimethyl-2-(phenylthio)quinoline.
Safety Precautions
-
All reactions should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
This compound and many of the nucleophiles and solvents used are hazardous. Consult the Safety Data Sheets (SDS) for each chemical before use.
-
Reactions involving sodium methoxide are exothermic and should be handled with care.
-
Thiophenols have a strong, unpleasant odor and should be handled in a fume hood.
References
Application Notes and Protocols: 2-Chloro-4,7,8-trimethylquinoline as a Versatile Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Chloro-4,7,8-trimethylquinoline as a key intermediate in the synthesis of novel compounds with potential therapeutic applications. This document details synthetic protocols for key transformations, presents expected quantitative data, and visualizes synthetic workflows and a relevant biological pathway.
Note: Published experimental data specifically utilizing this compound is limited. The following protocols and data are based on established synthetic methodologies for analogous 2-chloroquinoline derivatives and are intended to serve as a guide for research and development.
Introduction
This compound is a substituted quinoline derivative that holds significant potential as a building block in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure found in a wide array of biologically active compounds, exhibiting anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][2] The chlorine atom at the 2-position of this compound is susceptible to nucleophilic substitution and cross-coupling reactions, making it an ideal handle for introducing diverse functional groups and constructing complex molecular architectures. The trimethyl substitution pattern on the benzene ring can influence the compound's solubility, lipophilicity, and metabolic stability, potentially leading to derivatives with improved pharmacokinetic and pharmacodynamic profiles.
Physicochemical Properties
| Property | Value |
| CAS Number | 950037-24-8[3] |
| Molecular Formula | C₁₂H₁₂ClN[3] |
| Molecular Weight | 205.68 g/mol [3] |
| Appearance | Expected to be a solid |
| Purity | ≥98% (typical) |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and methanol. |
Synthetic Applications and Protocols
This compound is a versatile intermediate for a variety of chemical transformations. Below are detailed protocols for key reactions, providing a foundation for the synthesis of diverse derivatives.
Nucleophilic Aromatic Substitution (SNAr) - Amination
The reaction of 2-chloroquinolines with amines is a common method for the synthesis of 2-aminoquinoline derivatives, which are scaffolds for numerous biologically active molecules.
Experimental Protocol: Synthesis of N-Aryl-4,7,8-trimethylquinolin-2-amine
-
Materials:
-
This compound (1.0 mmol, 205.7 mg)
-
Substituted Aniline (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 11.2 mg)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos, 0.1 mmol, 47.7 mg)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 134.5 mg)
-
Anhydrous Toluene (10 mL)
-
Nitrogen atmosphere
-
-
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound, the substituted aniline, Pd(OAc)₂, XPhos, and NaOtBu.
-
Add anhydrous toluene to the flask.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite.
-
Wash the organic layer with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired N-Aryl-4,7,8-trimethylquinolin-2-amine.
-
Expected Quantitative Data (Hypothetical):
| R-group on Aniline | Yield (%) | Melting Point (°C) |
| H | 85 | 155-157 |
| 4-OCH₃ | 82 | 162-164 |
| 4-Cl | 78 | 170-172 |
| 3-NO₂ | 75 | 185-187 |
Workflow Diagram:
Caption: Workflow for the synthesis of N-Aryl-4,7,8-trimethylquinolin-2-amines.
Suzuki Cross-Coupling Reaction
The Suzuki coupling reaction is a powerful tool for forming carbon-carbon bonds. Reacting this compound with boronic acids allows for the introduction of various aryl or heteroaryl substituents at the 2-position.
Experimental Protocol: Synthesis of 2-Aryl-4,7,8-trimethylquinoline
-
Materials:
-
This compound (1.0 mmol, 205.7 mg)
-
Arylboronic acid (1.5 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 34.7 mg)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 276.4 mg)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Nitrogen atmosphere
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound, the arylboronic acid, and Pd(PPh₃)₄ in 1,4-dioxane.
-
Add an aqueous solution of K₂CO₃ to the mixture.
-
Degas the mixture by bubbling nitrogen through it for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 8-16 hours under a nitrogen atmosphere. Monitor the reaction by TLC.
-
After cooling to room temperature, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the 2-Aryl-4,7,8-trimethylquinoline.
-
Expected Quantitative Data (Hypothetical):
| Arylboronic Acid | Yield (%) | Melting Point (°C) |
| Phenylboronic acid | 90 | 140-142 |
| 4-Methylphenylboronic acid | 88 | 148-150 |
| 3-Pyridinylboronic acid | 75 | 165-167 |
| 2-Thiopheneboronic acid | 82 | 135-137 |
Workflow Diagram:
Caption: Workflow for the Suzuki cross-coupling reaction.
Potential Biological Significance and Signaling Pathways
Derivatives of quinoline are known to interact with a variety of biological targets, including protein kinases, which are crucial regulators of cellular signaling pathways. Aberrant kinase activity is a hallmark of many diseases, including cancer. For instance, many quinoline-based compounds have been developed as inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).
Hypothetical Signaling Pathway Modulation:
The synthesized 2-amino and 2-aryl-4,7,8-trimethylquinoline derivatives could potentially act as inhibitors of the EGFR signaling pathway. Inhibition of EGFR can block downstream signaling cascades, such as the RAS-RAF-MEK-ERK pathway, which is frequently hyperactivated in cancer and promotes cell proliferation and survival.
Signaling Pathway Diagram:
Caption: Hypothetical inhibition of the EGFR signaling pathway.
Conclusion
This compound represents a promising and versatile intermediate for the synthesis of a wide range of novel chemical entities. The protocols outlined in these application notes for amination and Suzuki cross-coupling reactions provide a solid foundation for the exploration of its chemical space. The potential for the resulting derivatives to modulate key biological pathways, such as the EGFR signaling cascade, underscores the importance of this intermediate in the field of drug discovery and development. Further investigation into the synthesis and biological evaluation of derivatives of this compound is highly encouraged.
References
Application Notes and Protocols: Derivatization of 2-Chloro-4,7,8-trimethylquinoline for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoline scaffolds are a cornerstone in medicinal chemistry, exhibiting a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This document provides detailed application notes and protocols for the derivatization of 2-chloro-4,7,8-trimethylquinoline, a key intermediate for generating a library of novel compounds for biological screening. The protocols cover the synthesis of derivatives, cytotoxicity screening, antimicrobial assays, and enzyme inhibition studies. All quantitative data is presented in structured tables for clear comparison, and key experimental workflows are visualized using diagrams.
Introduction
The quinoline ring system is a privileged scaffold in drug discovery, found in numerous natural products and synthetic compounds with diverse biological activities.[2][4] The substitution pattern on the quinoline core dictates its pharmacological profile. The starting material, this compound, offers a reactive site at the C2 position for nucleophilic substitution, allowing for the introduction of a wide variety of functional groups and the creation of a diverse chemical library. This library can then be screened against various biological targets to identify lead compounds for further development.
Synthesis of 2-Substituted-4,7,8-trimethylquinoline Derivatives
The chlorine atom at the C2 position of this compound is susceptible to nucleophilic aromatic substitution. This allows for the facile introduction of a variety of substituents, including amines, thiols, and phenols, to generate a library of derivatives.
General Protocol for Nucleophilic Substitution
A general procedure for the synthesis of 2-substituted-4,7,8-trimethylquinoline derivatives involves the reaction of this compound with a suitable nucleophile in the presence of a base and an appropriate solvent.
Materials:
-
This compound
-
Various nucleophiles (e.g., substituted anilines, alkyl amines, thiophenols, phenols)
-
Palladium catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., Xantphos) for C-N and C-S coupling reactions
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., Dioxane, Toluene, DMF)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 eq) and the desired nucleophile (1.2 eq) in the chosen solvent.
-
Add the base (2.0 eq), palladium catalyst (0.05 eq), and ligand (0.1 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-120°C for 4-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted-4,7,8-trimethylquinoline derivative.
-
Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Synthetic Scheme
Caption: General reaction scheme for the derivatization of this compound.
Biological Screening Protocols
A comprehensive biological screening cascade is essential to evaluate the therapeutic potential of the synthesized derivatives. This should include cytotoxicity, antimicrobial, and enzyme inhibition assays.
Cytotoxicity Screening
Cytotoxicity assays are crucial for determining the potential of a compound to induce cell death, a desirable trait for anticancer agents but an adverse effect for other therapeutic indications.[5]
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[6][7]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa) and a non-cancerous cell line (e.g., HEK293)
-
96-well plates
-
Complete cell culture medium
-
Synthesized quinoline derivatives
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[8]
-
Treat the cells with various concentrations of the synthesized compounds and incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ values (the concentration of a compound required to inhibit cell growth by 50%).[5]
This assay quantifies the leakage of lactate dehydrogenase from cells with compromised plasma membranes, a marker of necrosis or late-stage apoptosis.[5][9]
Materials:
-
Cells and compounds as in the MTT assay
-
LDH assay kit
Protocol:
-
Follow the cell seeding and treatment steps as described for the MTT assay.
-
Collect the cell culture supernatant.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to the supernatant in a new 96-well plate.
-
Incubate as per the kit's instructions and measure the absorbance.
-
Calculate the percentage of cytotoxicity using the provided formula.[5]
Antimicrobial Screening
The antimicrobial potency of the quinoline derivatives can be evaluated by determining their Minimum Inhibitory Concentration (MIC).[10]
This is a standard method for determining the MIC of an antimicrobial agent.[10]
Materials:
-
96-well microtiter plates
-
Sterile culture broth (e.g., Mueller-Hinton Broth for bacteria)
-
Test quinoline derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
Protocol:
-
Perform serial two-fold dilutions of the quinoline derivatives in the culture broth directly in the microtiter plate.
-
Add a standardized microbial inoculum to each well.
-
Include positive (inoculum without compound) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[10]
Enzyme Inhibition Screening
Quinoline derivatives are known to inhibit various enzymes.[11][12][13] A relevant enzyme target should be chosen based on the therapeutic area of interest (e.g., kinases for cancer, DNA gyrase for antimicrobials).
Materials:
-
Target enzyme
-
Substrate for the enzyme
-
Assay buffer
-
Synthesized quinoline derivatives
-
96-well plate
-
Microplate reader
Protocol:
-
Add the assay buffer, synthesized compound at various concentrations, and the enzyme to the wells of a 96-well plate.
-
Incubate for a specific period to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the percentage of enzyme inhibition and determine the IC₅₀ values.
Data Presentation
Summarizing quantitative data in a structured format is crucial for comparing the activity of the synthesized derivatives.
Table 1: Hypothetical Cytotoxicity Data (IC₅₀ in µM) of 2-Substituted-4,7,8-trimethylquinoline Derivatives
| Compound ID | R-Group | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) | HEK293 (Normal) | Selectivity Index (SI) vs. MCF-7 |
| Q-NH-Ph | -NH-Phenyl | 15.2 | 20.5 | >100 | >6.5 |
| Q-NH-Bn | -NH-Benzyl | 8.7 | 12.1 | 85.3 | 9.8 |
| Q-S-Ph | -S-Phenyl | 25.0 | 31.8 | >100 | >4.0 |
| Q-O-Ph | -O-Phenyl | 45.6 | 52.3 | >100 | >2.2 |
| Doxorubicin | (Control) | 0.5 | 0.8 | 5.2 | 10.4 |
Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells
Table 2: Hypothetical Antimicrobial Activity (MIC in µg/mL) of 2-Substituted-4,7,8-trimethylquinoline Derivatives
| Compound ID | R-Group | S. aureus (Gram-positive) | E. coli (Gram-negative) |
| Q-NH-Ph | -NH-Phenyl | 16 | 64 |
| Q-NH-Bn | -NH-Benzyl | 8 | 32 |
| Q-S-Ph | -S-Phenyl | 32 | >128 |
| Q-O-Ph | -O-Phenyl | 64 | >128 |
| Ciprofloxacin | (Control) | 0.5 | 0.25 |
Table 3: Hypothetical Enzyme Inhibition Data (IC₅₀ in µM) against Kinase X
| Compound ID | R-Group | Kinase X IC₅₀ (µM) |
| Q-NH-Ph | -NH-Phenyl | 1.2 |
| Q-NH-Bn | -NH-Benzyl | 0.8 |
| Q-S-Ph | -S-Phenyl | 5.4 |
| Q-O-Ph | -O-Phenyl | 12.7 |
| Staurosporine | (Control) | 0.01 |
Workflow and Pathway Visualization
Biological Screening Workflow
Caption: A typical workflow for the biological screening of novel compounds.
Simplified Apoptosis Signaling Pathway
Many cytotoxic compounds induce programmed cell death, or apoptosis. Understanding the underlying mechanism is crucial.
Caption: A simplified intrinsic apoptosis signaling pathway potentially modulated by active quinoline derivatives.
References
- 1. benthamscience.com [benthamscience.com]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. Substituted quinolines as noncovalent proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Antibacterial Assay of Novel Quinoline Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the evaluation of novel quinoline compounds for their antibacterial activity. It outlines detailed protocols for determining the antibacterial efficacy and cytotoxic effects of these compounds, essential steps in the drug discovery and development pipeline.
Introduction to Quinolines as Antibacterial Agents
Quinolone antibiotics have long been a cornerstone in the treatment of bacterial infections. Their mechanism of action primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[1][2][3] This targeted action disrupts bacterial proliferation, leading to cell death. The development of novel quinoline derivatives continues to be a promising strategy to combat the growing threat of antibiotic resistance.[2]
Experimental Protocols
A systematic evaluation of a novel quinoline compound involves a series of well-defined experimental protocols to determine its antibacterial spectrum, potency, and safety profile.
Determination of Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4][5] The broth microdilution method is a widely accepted and efficient technique for determining the MIC of novel compounds.[4]
Protocol: Broth Microdilution Assay
-
Preparation of Bacterial Inoculum:
-
Aseptically select 3-5 isolated colonies of the test bacterium from a fresh agar plate.
-
Inoculate the colonies into a suitable broth medium, such as Mueller-Hinton Broth (MHB).[4]
-
Incubate the culture at 37°C with agitation until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[4]
-
Dilute the bacterial suspension in fresh broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[4]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the novel quinoline compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium within a 96-well microtiter plate to achieve a range of desired concentrations.[4]
-
-
Inoculation and Incubation:
-
Determination of MIC:
Determination of Minimum Bactericidal Concentration (MBC)
The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[7][8] It is determined by subculturing from the wells of the MIC assay that show no visible growth.
Protocol: MBC Assay
-
Subculturing from MIC Plate:
-
Following the determination of the MIC, select the wells corresponding to the MIC and at least two higher concentrations that showed no visible growth.
-
Aspirate a small aliquot (e.g., 10 µL) from each of these wells.
-
-
Plating and Incubation:
-
Spread the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar) that does not contain the test compound.
-
Incubate the agar plates at 37°C for 18-24 hours.
-
-
Determination of MBC:
Cytotoxicity Assessment
Evaluating the cytotoxicity of novel antibacterial agents against mammalian cells is a critical step to assess their potential for causing harm to the host.[9][10] The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of cells.[4][10]
Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the novel quinoline compound in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).[4]
-
Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).[4]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the MTT-containing medium.
-
Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[4]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
-
Data Presentation
Summarize the quantitative data from the antibacterial and cytotoxicity assays in clearly structured tables for easy comparison and interpretation.
Table 1: Antibacterial Activity of Novel Quinoline Compounds
| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) |
| Novel Quinoline 1 | Staphylococcus aureus | ||
| Escherichia coli | |||
| Novel Quinoline 2 | Staphylococcus aureus | ||
| Escherichia coli | |||
| Ciprofloxacin (Control) | Staphylococcus aureus | ||
| Escherichia coli |
Table 2: Cytotoxicity of Novel Quinoline Compounds
| Compound | Cell Line | IC₅₀ (µg/mL) |
| Novel Quinoline 1 | HepG2 | |
| HEK293T | ||
| Novel Quinoline 2 | HepG2 | |
| HEK293T | ||
| Doxorubicin (Control) | HepG2 | |
| HEK293T |
IC₅₀: The concentration of a compound that inhibits 50% of cell viability.
Visualizations
Diagrams illustrating the mechanism of action and experimental workflows provide a clear visual representation of the scientific process.
Caption: Mechanism of action of quinoline compounds.
Caption: Overall experimental workflow.
References
- 1. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for High-Throughput Screening of 2-Chloro-4,7,8-trimethylquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data from high-throughput screening of 2-Chloro-4,7,8-trimethylquinoline and its derivatives are not extensively available in the public domain. The following application notes and protocols are based on the well-established biological activities and screening methodologies for structurally related quinoline compounds, which are widely recognized for their potential as anticancer agents, particularly as kinase inhibitors.[1][2][3] This document is intended to serve as a comprehensive guide and a foundational framework for initiating a screening campaign for this class of molecules.
Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology
The quinoline core is a "privileged scaffold" in medicinal chemistry, forming the basis of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] In cancer research, quinoline derivatives have been extensively investigated as inhibitors of key signaling pathways that are frequently dysregulated in cancer cells.[1][4] A prominent target for many quinoline-based compounds is the PI3K/Akt/mTOR signaling cascade, a critical pathway that regulates cell growth, proliferation, survival, and metabolism.[1][4][5][6] Aberrant activation of this pathway is a hallmark of many human cancers, making it a prime target for the development of novel therapeutics.[1][6][7]
This document provides a detailed guide for a high-throughput screening (HTS) campaign to identify and characterize the anticancer potential of this compound derivatives, with a focus on their potential inhibitory activity against the PI3K/Akt/mTOR pathway.
Hypothesized Signaling Pathway: PI3K/Akt/mTOR Inhibition
Derivatives of the this compound scaffold are hypothesized to exert their anticancer effects by inhibiting key kinases within the PI3K/Akt/mTOR signaling pathway. This inhibition would block downstream signaling, leading to a reduction in cell proliferation and survival.
Experimental Workflow for High-Throughput Screening
A typical HTS campaign for the identification of novel anticancer agents from a library of this compound derivatives would follow a multi-step process, from initial large-scale screening to more detailed characterization of promising candidates.
Data Presentation
Quantitative data from the screening assays should be summarized in clear and structured tables to facilitate comparison of the activity of the different derivatives.
Table 1: Hypothetical IC50 Values of this compound Derivatives in a Panel of Cancer Cell Lines.
| Compound ID | Derivative Substitution | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | K-562 (Leukemia) IC50 (µM) |
| TQ-001 | Unsubstituted | > 50 | > 50 | > 50 |
| TQ-002 | 4-amino | 15.2 | 22.8 | 18.5 |
| TQ-003 | 4-(phenylamino) | 2.5 | 5.1 | 3.8 |
| TQ-004 | 4-(4-fluorophenylamino) | 1.1 | 2.3 | 1.9 |
| TQ-005 | 4-(piperazin-1-yl) | 8.7 | 12.4 | 9.9 |
| Doxorubicin | (Positive Control) | 0.05 | 0.08 | 0.03 |
Table 2: Hypothetical Inhibitory Activity of Lead Compounds against PI3Kα.
| Compound ID | PI3Kα IC50 (nM) |
| TQ-003 | 85 |
| TQ-004 | 32 |
| Wortmannin | (Positive Control) |
Experimental Protocols
The following are detailed protocols for key experiments in the high-throughput screening of this compound derivatives.
Protocol 1: Primary High-Throughput Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the cytotoxic effects of the compounds on cancer cell lines.[2]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, K-562)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well flat-bottom plates
-
This compound derivatives library dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette and automated liquid handling system
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete cell culture medium. The final DMSO concentration should not exceed 0.5%.[2]
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin).[2]
-
Incubate the plates for 48-72 hours under the same conditions.[2]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[2]
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.[2]
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Protocol 2: Secondary Biochemical Kinase Assay (PI3Kα Inhibition)
This protocol describes a generic in vitro assay to measure the direct inhibitory effect of the compounds on the activity of a purified kinase, such as PI3Kα.
Materials:
-
Recombinant human PI3Kα enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP solution
-
PI(4,5)P2 substrate
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
-
Multichannel pipette and automated liquid handling system
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
Prepare a solution of PI3Kα enzyme in kinase buffer.
-
Prepare a solution of ATP and PI(4,5)P2 substrate in kinase buffer.
-
-
Assay Plate Preparation:
-
In a 384-well plate, add 1 µL of the test compound dilutions.
-
Include a vehicle control (buffer with DMSO) and a positive control (a known PI3K inhibitor like Wortmannin).
-
-
Kinase Reaction:
-
Add 2 µL of the PI3Kα enzyme solution to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 2 µL of the ATP/substrate solution.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection (using ADP-Glo™ as an example):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value.
-
Conclusion
The protocols and frameworks presented in these application notes provide a robust starting point for the high-throughput screening of this compound derivatives as potential anticancer agents. By employing a systematic screening cascade, from broad cell-based assays to specific biochemical assays, researchers can efficiently identify and characterize novel compounds that may lead to the development of new cancer therapies. The established methodologies for the synthesis and biological evaluation of related quinoline scaffolds offer a solid foundation for exploring the therapeutic potential of this promising class of molecules.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway [mdpi.com]
- 7. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-4,7,8-trimethylquinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Chloro-4,7,8-trimethylquinoline synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound typically involves a two-stage process. The first stage is the construction of the core quinoline structure, 4,7,8-trimethylquinolin-2-ol, often via a Knorr-type quinoline synthesis or a similar cyclization reaction.[1] The second stage is the chlorination of the hydroxyl group at the 2-position to yield the final product.
Q2: I am experiencing a low yield in my synthesis. What are the common factors to investigate?
A2: Low yields in quinoline synthesis can arise from several factors. Key areas to troubleshoot include:
-
Reaction Temperature: High temperatures, often necessary for cyclization, can sometimes lead to product decomposition or the formation of side products.[2] Careful optimization of the temperature for both the cyclization and chlorination steps is crucial.
-
Solvent Choice: The solvent can significantly influence the reaction's success. For thermal cyclizations, high-boiling inert solvents may improve yields.[2]
-
Purity of Reagents: The purity of starting materials, such as the aniline and the β-ketoester, is critical. Impurities can interfere with the reaction and lead to the formation of byproducts.[2]
-
Inefficient Chlorination: The chlorination step can be a source of yield loss. Incomplete conversion of the hydroxyquinoline to the chloroquinoline or degradation of the product under harsh chlorinating conditions can occur.
Q3: How can I purify the final this compound product?
A3: Purification of this compound can typically be achieved through standard laboratory techniques. Column chromatography using silica gel is a common method to separate the desired product from unreacted starting materials and byproducts.[3] Recrystallization from a suitable solvent system, such as ethanol, can also be employed to obtain a highly pure product.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no formation of the quinolinone intermediate | Incomplete reaction between the aniline and β-ketoester. | Ensure the reaction is heated for a sufficient duration at the optimal temperature. Consider using a catalyst, such as a strong acid, to promote the initial condensation.[2] |
| Incorrect reaction temperature for cyclization. | The cyclization step often requires high temperatures. Ensure your heating apparatus can reach and maintain the necessary temperature, potentially up to 250°C.[2] | |
| Low yield during the chlorination step | Incomplete conversion of the quinolinone to the chloroquinoline. | Increase the reaction time or the amount of chlorinating agent (e.g., POCl₃ or PCl₅). Monitor the reaction progress using Thin Layer Chromatography (TLC).[4] |
| Degradation of the product. | Perform the chlorination at the lowest effective temperature. After the reaction is complete, carefully quench the reaction mixture by pouring it onto crushed ice to prevent further reactions.[4] | |
| Presence of multiple spots on TLC after purification | Ineffective purification. | Optimize the solvent system for column chromatography to achieve better separation. Consider a second purification step, such as recrystallization, to improve purity.[1][3] |
| Product decomposition on silica gel. | If the product is unstable on silica gel, consider using a different stationary phase, such as alumina, or alternative purification methods like preparative TLC or HPLC. |
Experimental Protocols
Note: The following protocols are adapted from established methodologies for the synthesis of similar quinoline derivatives and should be optimized for the specific synthesis of this compound.
Stage 1: Synthesis of 4,7,8-trimethylquinolin-2-ol (Knorr-type Synthesis)
-
Condensation: In a round-bottom flask, combine 2,3-dimethylaniline (1.0 equivalent) and ethyl acetoacetate (1.0 equivalent). Heat the mixture with stirring at 110-120°C for 1-2 hours. Ethanol is produced as a byproduct and can be removed by distillation.[1]
-
Cyclization: Allow the reaction mixture to cool to approximately 80°C. Carefully add polyphosphoric acid in portions with vigorous stirring. An exothermic reaction will occur.[1]
-
Heat the mixture to 140°C and maintain this temperature for 30-60 minutes.[1]
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.[1]
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).[1]
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.[1]
-
Recrystallize the crude product from ethanol to obtain pure 4,7,8-trimethylquinolin-2-ol.[1]
Stage 2: Synthesis of this compound
-
Chlorination: In a well-ventilated fume hood, carefully add phosphorus oxychloride (POCl₃) to the dried 4,7,8-trimethylquinolin-2-ol.
-
Heat the mixture to reflux (approximately 110°C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.[4]
-
Work-up: After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.[4]
-
Neutralize the acidic solution with a suitable base, such as a sodium carbonate solution, to a neutral pH.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield this compound.[3]
Quantitative Data Summary
The following table presents illustrative data based on typical outcomes for similar quinoline syntheses. Actual results will vary depending on the specific experimental conditions.
| Reaction Step | Parameter | Value | Yield (%) | Reference |
| Knorr Quinoline Synthesis | Temperature | 110-140°C | 70-85 | [1] |
| Reaction Time | 1.5-3 hours | [1] | ||
| Chlorination with POCl₃ | Temperature | 110°C (Reflux) | 80-90 | [4] |
| Reaction Time | 2-4 hours | [4] |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield issues.
References
Technical Support Center: Chlorination of Trimethylquinolinones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chlorination of trimethylquinolinones. The following information is designed to help you anticipate and resolve common side reactions and challenges encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am trying to chlorinate a trimethylquinolinone at a specific position, but I am observing multiple chlorinated products. What is the likely cause and how can I improve selectivity?
A1: The observation of multiple chlorinated products suggests a lack of regioselectivity in your reaction. This can be due to several factors:
-
Over-chlorination: The desired monochlorinated product can undergo further chlorination to yield di- or even tri-chlorinated byproducts. This is especially common when using strong chlorinating agents or an excess of the reagent.
-
Reaction at unintended positions: The quinolinone ring has multiple sites susceptible to electrophilic attack. The positions of the methyl groups and the electronic nature of the quinolinone ring will direct chlorination.
-
Chlorination of methyl groups: The methyl substituents themselves can undergo chlorination, leading to chloromethyl derivatives.
Troubleshooting Steps:
-
Stoichiometry Control: Carefully control the stoichiometry of the chlorinating agent. Start with a 1:1 molar ratio of the trimethylquinolinone to the chlorinating agent and incrementally adjust as needed based on product analysis.
-
Choice of Chlorinating Agent: Milder chlorinating agents may offer better selectivity. If you are using a strong system like POCl₃/PCl₅, consider alternatives such as N-chlorosuccinimide (NCS) or trichloroisocyanuric acid (TCCA).
-
Temperature Control: Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product and reducing the rate of over-reaction.
-
Solvent Effects: The polarity of the solvent can influence the reactivity of the chlorinating agent and the substrate. Experiment with different aprotic solvents to optimize selectivity.
Q2: My chlorination reaction using POCl₃ is giving a complex mixture of products and a significant amount of dark, insoluble material. What could be happening?
A2: When using phosphorus oxychloride (POCl₃), especially with quinolinones or similar heterocyclic ketones, several side reactions can lead to complex mixtures and polymerization:
-
Pseudodimer Formation: The reaction of quinolones with POCl₃ can proceed through phosphorylated intermediates. These intermediates can react with unreacted starting material to form "pseudodimers," which are often complex and difficult to characterize.[1]
-
Phosphorylation: Incomplete conversion of the phosphorylated intermediate to the chloro-product can leave phosphorus-containing byproducts in your mixture.
-
Decomposition: At elevated temperatures, both the starting material and the product can be susceptible to decomposition, leading to the formation of tar-like substances.
Troubleshooting Steps:
-
Temperature Staging: The chlorination with POCl₃ often occurs in two stages: an initial phosphorylation at a lower temperature, followed by chlorination at a higher temperature.[1] Consider a two-step temperature profile. For example, perform the initial reaction with a base at a lower temperature (e.g., < 25 °C) to form the phosphorylated intermediate, and then heat to a higher temperature (e.g., 70-90 °C) to drive the conversion to the chloro-product.[1]
-
Use of a Base: The presence of a suitable base (e.g., tertiary amines) can facilitate the initial phosphorylation and may help to suppress the formation of pseudodimers by ensuring the system remains basic during the addition of POCl₃.[1]
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS to avoid prolonged heating once the desired product is formed, which can lead to decomposition.
Q3: I am using the Vilsmeier-Haack reagent (POCl₃/DMF) to chlorinate a hydroxyl group on my trimethylquinolinone, but I am also getting formylation of the ring. How can I prevent this?
A3: The Vilsmeier-Haack reagent is a known formylating agent for electron-rich aromatic and heteroaromatic compounds. The formation of a 2-chloro-3-formylquinoline is a common outcome when reacting certain precursors with this reagent.
Troubleshooting Steps:
-
Avoid Vilsmeier-Haack Conditions if Formylation is Undesirable: If your goal is solely chlorination, the Vilsmeier-Haack reagent is likely not the appropriate choice.
-
Alternative Chlorinating Agents: For the conversion of a hydroxyl group to a chloro group without formylation, consider using neat POCl₃ or a mixture of POCl₃ and PCl₅. Other reagents like SOCl₂ with a catalytic amount of DMF (be aware that this can also generate the Vilsmeier reagent, so stoichiometry of DMF is critical) or oxalyl chloride can also be effective.
Q4: My NMR analysis shows signals consistent with the chlorination of one of the methyl groups. Why is this happening and how can it be minimized?
A4: Chlorination of benzylic positions, such as the methyl groups on a quinolinone ring, is a known side reaction, particularly with radical chlorinating agents or under certain conditions with electrophilic chlorine. The mechanism can involve the formation of a radical intermediate or an electrophilic attack on the enol tautomer of the quinolinone.
Troubleshooting Steps:
-
Control of Reaction Conditions: Radical chlorination is often initiated by light or radical initiators. Ensure your reaction is performed in the dark and that your reagents are free from radical initiators.
-
Choice of Reagent: Some chlorinating agents have a higher propensity for radical pathways. Consider using reagents that favor electrophilic aromatic substitution.
-
Protecting Groups: If chlorination of the methyl group is a persistent issue and the position of chlorination on the ring is the primary goal, you might consider synthetic strategies that introduce the methyl groups after the chlorination step, although this would require a significant alteration of your synthetic route.
Quantitative Data Summary
The following tables summarize typical reaction conditions for the chlorination of quinolinone systems. Please note that yields can be highly substrate-dependent.
Table 1: Chlorination of 4-Hydroxy-8-methylquinolin-2(1H)-one
| Reagent | Product | Yield | Reference |
| POCl₃ / PCl₅ | 2,4-dichloro-8-methylquinoline | Not specified | [2] |
Table 2: Synthesis of 2-Chloro-3-formylquinolines using Vilsmeier-Haack Reagent
| Substrate | Reagent | Temperature | Yield | Reference |
| N-arylacetamides | POCl₃ / DMF | 90 °C | Good |
Experimental Protocols
Protocol 1: General Procedure for the Chlorination of a 4-Hydroxyquinolin-2(1H)-one using POCl₃/PCl₅ (Adapted from[2])
-
Starting Material: 4-hydroxy-8-methylquinolin-2(1H)-one.
-
Reagents: Phosphorus oxychloride (POCl₃), Phosphorus pentachloride (PCl₅).
-
Procedure:
-
A mixture of 4-hydroxy-8-methylquinolin-2(1H)-one, POCl₃, and PCl₅ is heated under reflux.
-
The reaction progress is monitored by TLC.
-
Upon completion, the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice and neutralized with a suitable base (e.g., sodium bicarbonate solution).
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product (2,4-dichloro-8-methylquinoline) is purified by recrystallization or column chromatography.
-
Protocol 2: General Procedure for the Synthesis of 2-Chloro-3-formylquinolines via Vilsmeier-Haack Reaction (Adapted from)
-
Starting Material: Substituted N-arylacetamide.
-
Reagents: Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a stirred solution of the N-arylacetamide in DMF at 0 °C, POCl₃ is added dropwise.
-
The reaction mixture is then heated to 80-90 °C and stirred for several hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and poured into crushed ice.
-
The mixture is neutralized with a base (e.g., sodium hydroxide solution) until a precipitate forms.
-
The solid is filtered, washed with water, and dried.
-
The crude 2-chloro-3-formylquinoline is purified by column chromatography.
-
Visualized Pathways and Workflows
Caption: Main and side reaction pathways in the chlorination of trimethylquinolinones.
Caption: A logical workflow for troubleshooting side reactions in trimethylquinolinone chlorination.
References
Technical Support Center: Purification of 2-Chloro-4,7,8-trimethylquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 2-Chloro-4,7,8-trimethylquinoline.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: The isolated product is a colored oil or a waxy solid instead of a crystalline solid.
| Possible Cause | Suggested Solution |
| Residual Solvent: High-boiling point solvents used in the reaction or extraction (e.g., DMF, DMSO) may be trapped in the product. | - Action: Perform a co-evaporation by dissolving the product in a low-boiling point solvent (e.g., dichloromethane, ethyl acetate) and evaporating the solvent under reduced pressure. Repeat this process 2-3 times.- Verification: Analyze the product by ¹H NMR to check for the absence of characteristic solvent peaks. |
| Presence of Tarry Impurities: Highly colored, polymeric, or tarry byproducts may have formed during the synthesis. | - Action: Attempt to precipitate the product from a suitable solvent system. Dissolve the crude material in a minimal amount of a good solvent (e.g., dichloromethane) and add a poor solvent (e.g., hexanes) dropwise until the solution becomes cloudy, then allow it to stand for crystallization. Alternatively, run the crude material through a short plug of silica gel, eluting with a non-polar solvent to remove the baseline impurities. |
| Low Purity: The presence of multiple impurities can lower the melting point and inhibit crystallization. | - Action: Proceed with column chromatography to separate the desired product from the impurities. |
Issue 2: The purified product contains starting materials or reaction intermediates.
| Possible Cause | Suggested Solution |
| Incomplete Reaction: The synthesis of the quinoline core or the chlorination step may not have gone to completion. | - Action: If feasible, restart the synthesis and ensure complete conversion by monitoring the reaction by TLC or LC-MS. If not, column chromatography is the most effective method for separating the product from less polar starting materials or more polar intermediates. |
| Inadequate Work-up: The extraction procedure may not have effectively removed all starting materials. | - Action: Review the pKa values of the starting materials and the product. A tailored acid-base extraction sequence might be necessary. For instance, if unreacted anilines are present, an acidic wash (e.g., 1M HCl) can help remove them. |
Issue 3: Poor recovery after recrystallization.
| Possible Cause | Suggested Solution |
| Inappropriate Solvent Choice: The solvent may be too good, keeping the product dissolved even at low temperatures. | - Action: Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble when hot. A solvent pair system (e.g., ethanol/water, ethyl acetate/hexanes) can be effective. Dissolve the compound in the "good" solvent at boiling point and add the "poor" solvent dropwise until turbidity persists, then reheat to clarify and cool slowly. |
| Cooling Too Rapidly: Fast cooling can lead to the formation of fine, impure crystals or precipitation. | - Action: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. |
| Insufficient Concentration: The solution may not have been saturated at the boiling point. | - Action: Before cooling, ensure the solution is saturated by boiling off some of the solvent until a small amount of solid just begins to precipitate, then add a few drops of solvent to redissolve it. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: While specific impurities depend on the synthetic route, they often include unreacted starting materials (e.g., substituted anilines, ketones), incompletely cyclized intermediates, and byproducts from the chlorination step (e.g., the corresponding hydroxyquinoline).
Q2: How can I monitor the purity of my fractions during column chromatography?
A2: Thin-Layer Chromatography (TLC) is the most common method. Spot a small amount of each fraction onto a TLC plate and elute with the same solvent system used for the column. Visualize the spots under UV light. Fractions containing the pure product (a single spot with the correct Rf value) should be combined.
Q3: My compound appears to be degrading on the silica gel column. What can I do?
A3: Quinolines are basic and can sometimes interact strongly with the acidic silica gel, leading to degradation. You can deactivate the silica gel by flushing the column with the eluent containing a small amount of a base, such as 0.5-1% triethylamine, before loading your sample.[1] Alternatively, consider using a different stationary phase like neutral alumina.[1]
Q4: What is a good starting point for a recrystallization solvent for this compound?
A4: Based on its structure (an aromatic chloride), good single solvents to try would be ethanol, isopropanol, or toluene.[2] Solvent pairs like ethyl acetate/hexanes or dichloromethane/hexanes are also excellent candidates.[3] Always test solubility on a small scale first.
Experimental Protocols
Recrystallization Protocol
Objective: To purify crude this compound by removing small amounts of impurities.
Methodology:
-
Solvent Selection: In a small test tube, add approximately 20 mg of the crude product. Add a few drops of a chosen solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is too good. If it is insoluble, heat the test tube. If it dissolves when hot and recrystallizes upon cooling, the solvent is suitable. Test several solvents and solvent pairs (e.g., ethanol/water, ethyl acetate/hexanes) to find the optimal one.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to create a saturated solution.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography Protocol
Objective: To separate this compound from significant impurities.
Methodology:
-
Solvent System Selection: Use Thin-Layer Chromatography (TLC) to determine an appropriate eluent. A good solvent system will give the desired compound an Rf value of approximately 0.2-0.4 and show good separation from impurities.[1] A gradient of hexanes and ethyl acetate (e.g., starting with 95:5 and gradually increasing the polarity) is a good starting point.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow the silica to settle, ensuring an even and compact bed. Add a thin layer of sand on top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. If using a stronger solvent, adsorb the solution onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.
-
Elution: Begin eluting the column with the starting solvent system, collecting fractions in test tubes. Gradually increase the polarity of the eluent as the chromatography progresses.
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC.
-
Product Isolation: Combine the fractions that contain the pure product and evaporate the solvent under reduced pressure to yield the purified this compound.
Quantitative Data Summary
| Purification Method | Parameter | Typical Value/Range | Notes |
| Recrystallization | Solvent Ratio (for pairs) | 1:1 to 1:10 (good:poor) | Highly dependent on the specific solvent pair and compound solubility. |
| Cooling Time | 1-2 hours at RT, >30 min on ice | Slow cooling is crucial for good crystal formation. | |
| Expected Yield | 60-90% | Yield is dependent on the initial purity and solubility of the compound in the cold solvent. | |
| Column Chromatography | Silica to Compound Ratio | 30:1 to 100:1 (w/w) | Use a higher ratio for difficult separations. |
| Eluent Flow Rate | 1-2 mL/min | A slower flow rate generally provides better separation. | |
| Fraction Volume | 5-20 mL | Adjust based on the column size and separation. |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for an oily or colored crude product.
References
Technical Support Center: Optimizing Substituted Quinoline Synthesis
Welcome to the technical support center for the synthesis of substituted quinolines. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, with a particular focus on temperature control. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during common quinoline synthesis methodologies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis of substituted quinolines, with a focus on the impact of reaction temperature.
General Issues
Q1: My quinoline synthesis is resulting in a low yield or failing completely. What are the common temperature-related causes?
A1: Suboptimal reaction temperature is a frequent cause of low yields in quinoline synthesis.[1] Many traditional methods require significant heating to proceed efficiently.[1][2] However, there are several temperature-related pitfalls:
-
Temperature Too Low: Insufficient heat can lead to a slow or incomplete reaction, resulting in a low conversion of starting materials to the desired product.[1]
-
Temperature Too High: Excessive temperatures can cause decomposition of reactants, intermediates, or the final quinoline product. This often leads to the formation of tarry byproducts, which complicates purification and reduces the isolated yield.[1][3]
-
Poor Heat Distribution: Uneven heating can create localized hot spots, leading to side reactions and product degradation.
Troubleshooting Steps:
-
Consult the Literature: For the specific synthesis you are performing (e.g., Friedländer, Combes), review established protocols to find the recommended temperature range.
-
Systematic Optimization: If the standard temperature is not effective for your specific substrates, perform a systematic study by varying the temperature in small increments (e.g., 10-20 °C) to find the optimal point.
-
Monitor Reaction Progress: Use techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product at different temperatures.[3]
-
Ensure Uniform Heating: Use a suitable heating mantle with stirring or an oil bath to ensure even heat distribution throughout the reaction mixture.
Method-Specific Troubleshooting
Q2: I am performing a Conrad-Limpach synthesis, and the yield of my 4-hydroxyquinoline is very low. How critical is the temperature?
A2: Temperature is extremely critical in the Conrad-Limpach synthesis and directly impacts both yield and regioselectivity. This synthesis is a two-step process, and the temperature for the second step, the thermal cyclization, is crucial.[4][5]
-
Cyclization Temperature: The ring closure of the β-aminoacrylate intermediate to form the 4-hydroxyquinoline typically requires very high temperatures, often around 250 °C.[3][6][7] Insufficient temperature will prevent the cyclization from occurring.
-
Solvent Choice: The use of a high-boiling, inert solvent such as mineral oil or diphenyl ether is essential to reach and maintain the necessary high temperatures for cyclization, which can significantly increase yields.[3][5][6]
-
Regioselectivity (Conrad-Limpach-Knorr): The initial condensation temperature determines the isomer formed. Lower temperatures (e.g., room temperature) favor the kinetic product, leading to 4-hydroxyquinolines.[3][7] Higher temperatures (e.g., 140 °C or more) can favor the thermodynamic product, a β-ketoanilide, which then cyclizes to the isomeric 2-hydroxyquinoline.[3][6][8]
Q3: My Doebner-von Miller reaction is producing a lot of tar. How can I optimize the temperature to improve the yield?
A3: Tar formation is a very common issue in the Doebner-von Miller reaction, often due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[9] While heating is generally required, excessive temperatures will exacerbate this side reaction.[2][9]
-
Controlled Heating: Maintain the lowest effective temperature to promote the quinoline formation while minimizing polymerization. Careful optimization is key.[9]
-
Slow Addition: Adding the α,β-unsaturated carbonyl compound slowly to the heated reaction mixture can help to control the reaction rate and minimize side reactions.[10]
Q4: I am using microwave-assisted synthesis for my quinoline derivatives. How do I determine the optimal temperature?
A4: Microwave-assisted organic synthesis (MAOS) offers rapid and efficient heating, but temperature control remains critical.[2][11]
-
Temperature vs. Power: It is more important to control the reaction temperature than the microwave power output. Modern scientific microwave reactors allow for precise temperature monitoring and control.[11]
-
Typical Temperature Range: Many microwave-assisted quinoline syntheses are conducted between 80 °C and 150 °C.[11][12] For example, some protocols specify temperatures of 125–135 °C.[13]
-
Solvent Choice: The choice of a polar solvent (e.g., DMF, DMSO, ethanol) is important as they couple efficiently with microwave irradiation.[11] However, solvent-free conditions are also highly effective.[11][14]
-
Troubleshooting Over-irradiation: If you observe decomposition, lower the reaction temperature and shorten the irradiation time.[11]
Data Presentation: Temperature Effects on Quinoline Synthesis
The following tables summarize quantitative data from various quinoline synthesis methodologies, highlighting the impact of temperature on reaction outcomes.
Table 1: Conventional Heating Methods
| Synthesis Method | Reactants | Catalyst/Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference(s) |
| Conrad-Limpach | Aniline & β-ketoester | High-boiling solvent (e.g., mineral oil) | ~250 | 30-60 min | Up to 95 | [3][6] |
| Conrad-Limpach-Knorr | Aniline & β-ketoester | - | ~140 | Varies | Moderate | [3][6] |
| Combes Synthesis | Aniline & Acetylacetone | Conc. H₂SO₄ | 100 | 15-20 min | Not specified | [10] |
| Friedländer Synthesis | 2-Aminoaryl ketone & Active methylene compound | Molecular Iodine | 80-100 | Varies | Good to excellent | [3] |
| Nanocatalyzed Synthesis | 2-Aminoaryl ketones & 1,3-dicarbonyl compounds | Fe₃O₄-IL-HSO₄ | 90 | 15-60 min | 85-96 | [14] |
| Nanocatalyzed Synthesis | Aniline derivatives, benzaldehyde, phenylacetylene | IRMOF-3/PSTA/Cu / CH₃CN | 80 | Varies | 85-96 | [14] |
Note: Yields are highly dependent on the specific substrates used.
Table 2: Microwave-Assisted Synthesis (MAOS)
| Synthesis Method | Reactants | Solvent | Temperature (°C) | Reaction Time (min) | Yield (%) | Reference(s) |
| Three-Component | Formyl-quinoline, aminopyrimidine, 1,3-diketone | DMF | 125-135 | 8-20 | 68-86 | [11][13] |
| Three-Component | Aryl aldehydes, anilines, pyruvic acid | Ethanol | 80 | 3 | 50-80 | [12] |
| Three-Component | Aryl aldehydes, dimedone, 5-amino-3-methyl-1-phenylpyrazole | Aqueous Ethanol | 50 | 5 | 91-98 | [12] |
| Friedländer Annulation | 2-Aminobenzophenone, carbonyl compounds | Propylsulfonic acid (catalyst) | 80 | 30-210 | 22-93 | [15] |
Experimental Protocols
Protocol 1: Conrad-Limpach Synthesis of a 4-Hydroxyquinoline
This protocol is a generalized procedure based on established methods for the thermal cyclization step.[3][7]
Materials:
-
β-aminoacrylate intermediate
-
High-boiling inert solvent (e.g., mineral oil, Dowtherm A)
-
Hydrocarbon solvent for washing (e.g., hexanes)
Procedure:
-
Place the crude β-aminoacrylate intermediate into a round-bottom flask equipped with a reflux condenser and a thermometer.
-
Add the high-boiling solvent. A typical ratio is 10-20 mL of solvent per gram of the intermediate.
-
Under an inert atmosphere (e.g., nitrogen or argon), heat the mixture with vigorous stirring to approximately 250 °C.
-
Maintain this temperature for 30-60 minutes, monitoring the reaction by TLC if feasible.
-
After the reaction is complete, allow the mixture to cool. The product often precipitates upon cooling.
-
Dilute the cooled mixture with a hydrocarbon solvent like hexanes to further precipitate the product and to dissolve the high-boiling reaction solvent.
-
Collect the solid product by filtration.
-
Wash the collected solid thoroughly with the hydrocarbon solvent to remove residual high-boiling solvent.
-
Dry the purified 4-hydroxyquinoline product.
Protocol 2: Microwave-Assisted Three-Component Synthesis of a Substituted Quinoline
This protocol is adapted from a representative procedure for microwave-assisted synthesis.[11][13]
Materials:
-
Formyl-quinoline derivative (1.0 eq)
-
Appropriate heterocyclic amine (e.g., aminopyrimidine) (1.0 eq)
-
Cyclic 1,3-diketone (1.0 eq)
-
Dimethylformamide (DMF)
Procedure:
-
In a microwave-safe reaction vessel, combine equimolar amounts of the formyl-quinoline, the heterocyclic amine, and the cyclic 1,3-diketone.
-
Add DMF as the solvent (e.g., 1.0 mL for a 0.05 mmol scale).
-
Seal the vessel securely.
-
Place the vessel in the scientific microwave reactor.
-
Set the reaction temperature to 125–135 °C and the irradiation time to 8–20 minutes. The microwave power is typically around 250 W.
-
After the irradiation is complete, allow the reaction mixture to cool to room temperature.
-
If a solid has formed, collect the precipitate by filtration.
-
Wash the solid with a suitable solvent, such as ethanol, and air dry.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. synarchive.com [synarchive.com]
- 5. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Chloroquinolines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 2-chloroquinolines.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with 2-chloroquinolines challenging?
A1: Cross-coupling reactions with 2-chloroquinolines present a few key challenges:
-
Low Reactivity of the C-Cl Bond: The carbon-chlorine bond is significantly stronger and less reactive than the corresponding carbon-bromine or carbon-iodine bonds. This makes the initial oxidative addition step, which is often rate-limiting in palladium-catalyzed cross-couplings, more difficult.[1]
-
Catalyst Poisoning: The nitrogen atom in the quinoline ring has a lone pair of electrons that can coordinate strongly to the palladium catalyst. This coordination can form inactive catalyst species, effectively "poisoning" the catalyst and halting the catalytic cycle.
Q2: What are the general recommendations for selecting a catalyst system for 2-chloroquinolines?
A2: Due to the challenges mentioned above, highly active and specialized catalyst systems are generally required. The most effective systems typically involve:
-
Palladium Precatalysts: Using a well-defined palladium precatalyst can ensure the efficient generation of the active Pd(0) species.
-
Bulky, Electron-Rich Ligands: Ligands play a crucial role in stabilizing the palladium center and promoting the key steps of the catalytic cycle. For challenging substrates like 2-chloroquinolines, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are highly recommended. These ligands can help to promote the difficult oxidative addition step and sterically shield the metal center from inhibitory coordination by the quinoline nitrogen.
Q3: Which cross-coupling reactions are commonly performed with 2-chloroquinolines?
A3: The most common palladium-catalyzed cross-coupling reactions performed with 2-chloroquinolines are:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with primary or secondary amines.
-
Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.
Q4: How can I minimize catalyst deactivation when working with 2-chloroquinolines?
A4: Minimizing catalyst deactivation is critical for successful couplings. Consider the following strategies:
-
Ligand Choice: As mentioned, use bulky, electron-rich ligands to sterically hinder the coordination of the quinoline nitrogen to the palladium center.
-
Slow Addition: Adding the 2-chloroquinoline slowly to the reaction mixture can help to maintain a low concentration of this potentially inhibiting substrate, reducing its impact on the catalyst.
-
Anhydrous and Inert Conditions: Running the reaction under strictly anhydrous and inert (e.g., argon or nitrogen) conditions is crucial, as oxygen and moisture can also contribute to catalyst deactivation.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure your palladium source is of good quality. If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to the active Pd(0) species. - Thoroughly degas all solvents and reagents to prevent catalyst oxidation. |
| Poor Reactivity of 2-Chloroquinoline | - Switch to a more active catalyst system. Screen different bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or NHC ligands. - Increase the reaction temperature in increments (e.g., 10-20 °C), but be mindful of potential side reactions. - If possible, consider using the more reactive 2-bromo or 2-iodoquinoline. |
| Catalyst Poisoning | - Employ a higher catalyst and/or ligand loading. - Use a ligand that can better shield the palladium center. - Try adding the 2-chloroquinoline to the reaction mixture slowly over a period of time. |
| Sub-optimal Base or Solvent | - Screen a variety of bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu). The choice of base can be critical and is often substrate-dependent. - Screen different anhydrous, degassed solvents (e.g., dioxane, toluene, THF, DMF). |
| Protodeboronation (Suzuki Coupling) | - This is the undesired cleavage of the C-B bond. Use a boronic ester (e.g., pinacol ester) instead of a boronic acid, as they are often more stable. - Ensure your base is anhydrous, as water can promote this side reaction. |
Problem 2: Formation of Significant Side Products
| Side Product | Potential Cause | Mitigation Strategies |
| Homocoupling of Boronic Acid (Suzuki) | - Presence of oxygen in the reaction. - Inefficient reduction of the Pd(II) precatalyst to the active Pd(0) species. | - Ensure thorough degassing of the reaction mixture. - Use a well-defined Pd(0) precatalyst or ensure efficient in situ reduction of your Pd(II) source. |
| Homocoupling of Alkyne (Sonogashira) | - This is a common side reaction in Sonogashira couplings, often referred to as Glaser coupling. | - Consider using copper-free Sonogashira conditions. - If using a copper co-catalyst, carefully optimize the reaction conditions (e.g., base, solvent, temperature). |
| Dehalogenation | - The chloro group is replaced by a hydrogen atom. | - This can sometimes be promoted by certain bases or by moisture. Screen different bases and ensure anhydrous conditions. |
Data Presentation: Recommended Catalyst Systems
The following tables summarize recommended starting conditions for cross-coupling reactions with 2-chloroquinolines based on literature reports for similar substrates. Optimization will likely be required for your specific system.
Suzuki-Miyaura Coupling
| Coupling Partner | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | Good |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2) | Toluene | 110 | Moderate to Good |
| 3-Thienylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (3) | DMF/H₂O | 90 | Moderate |
Buchwald-Hartwig Amination
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | High |
| Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | Dioxane | 110 | Good |
| n-Butylamine | Pd(OAc)₂ (3) | BrettPhos (6) | LHMDS (1.5) | THF | 80 | Moderate |
Sonogashira Coupling
| Alkyne | Palladium Source (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N (3) | DMF | 80 | Good |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (5) | i-Pr₂NH (2) | THF | 60 | Moderate to Good |
| Phenylacetylene (Cu-free) | Pd(OAc)₂ (2) | - | Cs₂CO₃ (2) | Dioxane | 100 | Good |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube, add 2-chloroquinoline (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed solvent (e.g., dioxane/water, 4:1, 5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 mmol) to an oven-dried Schlenk tube.
-
Add the 2-chloroquinoline (1.0 mmol) and the amine (1.2 mmol).
-
Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
General Procedure for Sonogashira Coupling (with Copper Co-catalyst)
-
To a Schlenk flask, add 2-chloroquinoline (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 5 mol%), and the copper(I) iodide (10 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent (e.g., DMF, 5 mL) and the base (e.g., Et₃N, 3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction, dilute with an organic solvent, and wash with aqueous ammonium chloride solution, followed by water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Visualizations
References
Preventing decomposition of 2-Chloro-4,7,8-trimethylquinoline during reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-4,7,8-trimethylquinoline. Our goal is to help you mitigate decomposition and improve reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary decomposition pathway for this compound during reactions?
A1: The most common decomposition pathway for this compound is hydrolysis to the corresponding 4,7,8-trimethylquinolin-2(1H)-one. This is particularly prevalent in the presence of water and is catalyzed by acidic conditions.
Q2: How do the trimethyl substituents affect the stability of the molecule?
A2: The three methyl groups on the quinoline ring are electron-donating. This can increase the electron density of the aromatic system, potentially making the chloro-substituent at the 2-position more susceptible to nucleophilic attack, including hydrolysis. However, the steric hindrance provided by the methyl groups, particularly the one at the 8-position, might offer some degree of stabilization against certain reactions.
Q3: What general precautions should I take to prevent decomposition?
A3: To minimize decomposition, it is crucial to work under anhydrous conditions, especially when acidic reagents or byproducts are present. Use of dry solvents and inert atmospheres (e.g., nitrogen or argon) is highly recommended. Additionally, carefully controlling the reaction temperature and avoiding prolonged heating can prevent degradation.
Q4: Can I use protic solvents for reactions with this compound?
A4: The use of protic solvents, such as alcohols or water, should be approached with caution as they can act as nucleophiles and lead to the formation of byproducts through solvolysis, which is analogous to hydrolysis. Whenever possible, polar aprotic solvents like DMF, DMSO, acetonitrile, or THF are preferred.
Troubleshooting Guides
Issue 1: Low Yield or No Desired Product, with 4,7,8-trimethylquinolin-2(1H)-one Detected as a Major Byproduct
Potential Cause: Hydrolysis of the starting material due to the presence of water and/or acidic conditions.
Solutions:
| Parameter | Recommendation | Rationale |
| Solvent | Use anhydrous polar aprotic solvents (e.g., DMF, DMSO, THF, Acetonitrile). | Minimizes the primary competing nucleophile (water) for hydrolysis. |
| Atmosphere | Conduct the reaction under an inert atmosphere (Nitrogen or Argon). | Prevents atmospheric moisture from entering the reaction. |
| Reagents | Ensure all reagents, including bases and nucleophiles, are anhydrous. | Prevents introduction of water into the reaction mixture. |
| pH Control | If the reaction generates acidic byproducts (e.g., HCl), consider adding a non-nucleophilic base (e.g., anhydrous K₂CO₃, Cs₂CO₃) to neutralize the acid. | Prevents acid-catalyzed hydrolysis of the chloroquinoline. |
| Temperature | Maintain the lowest effective temperature for the reaction. | Reduces the rate of the hydrolysis side reaction. |
Issue 2: Formation of Multiple Unidentified Side Products
Potential Cause: Thermal decomposition or reaction with the solvent at elevated temperatures. Strong bases can also promote side reactions.
Solutions:
| Parameter | Recommendation | Rationale |
| Temperature | Run the reaction at a lower temperature and monitor for progress. If the reaction is too slow, consider a more active catalyst or a longer reaction time at a moderate temperature. | High temperatures can lead to complex degradation pathways beyond simple hydrolysis. |
| Base Selection | Use the mildest effective base for the reaction. For instance, in nucleophilic substitutions, K₂CO₃ or Cs₂CO₃ are often preferable to stronger bases like NaH or alkoxides if the nucleophile is sufficiently acidic. | Strong bases can deprotonate other positions on the quinoline ring or the nucleophile, leading to undesired side reactions. |
| Solvent Stability | Choose a solvent that is stable under the reaction conditions. For example, DMF can decompose at high temperatures to generate dimethylamine, which can act as a nucleophile. | Prevents the formation of reactive species from the solvent that can lead to byproducts. |
| Reaction Time | Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed to avoid prolonged heating that can lead to product degradation. | Minimizes the exposure of the product to harsh reaction conditions. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol is designed to minimize hydrolysis and other side reactions.
-
Preparation:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.
-
Use anhydrous solvents. If necessary, distill the solvent over a suitable drying agent.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and a non-nucleophilic base (e.g., anhydrous K₂CO₃, 2.0 eq).
-
Add the desired anhydrous polar aprotic solvent (e.g., DMF or acetonitrile).
-
Add the nucleophile (1.1 - 1.5 eq).
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature or heat to a moderate temperature (50-80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Caption: Primary decomposition pathway of this compound.
Caption: General workflow for minimizing decomposition during reactions.
Technical Support Center: Friedlander Annulation of Quinolines
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the Friedlander annulation, a classic and versatile method for synthesizing quinoline derivatives.
Troubleshooting Guide
This section addresses specific issues that may arise during the Friedlander annulation in a question-and-answer format.
Question 1: My reaction is resulting in a very low yield of the desired quinoline product. What are the potential causes and how can I improve it?
Answer: Low yields in the Friedlander synthesis are a common issue and can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Harsh Reaction Conditions: Traditional methods often employ high temperatures and strong acids or bases, which can lead to substrate degradation and the formation of side products.[1]
-
Solution: Opt for milder reaction conditions. Many modern protocols utilize efficient catalysts that allow the reaction to proceed at lower temperatures.[1] For instance, some reactions can be conducted at room temperature or slightly elevated temperatures (e.g., 70°C in water) without a catalyst.[2]
-
-
Catalyst Inefficiency or Inappropriateness: The choice of catalyst is crucial and substrate-dependent.
-
Solution: Screen a variety of catalysts. Lewis acids (e.g., In(OTf)₃, Yb(OTf)₃), solid-supported acids (e.g., silica-propylsulfonic acid), nanocatalysts (e.g., NiO nanoparticles), and even metal-free catalysts like ionic liquids have been shown to be highly effective.[3][4] A control experiment without a catalyst is also recommended to establish a baseline.[4]
-
-
Side Reactions: The self-condensation of the ketone starting material is a significant competing reaction that can drastically reduce the yield.
-
Incomplete Reaction: Insufficient reaction time will naturally lead to low yields.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
-
Purity of Reagents: Impurities in the starting materials (2-aminoaryl aldehyde/ketone and the active methylene compound) or solvent can interfere with the reaction.
-
Solution: Ensure all reagents and solvents are pure and dry, as contaminants can inhibit the catalyst or participate in unwanted side reactions.
-
Question 2: I am observing significant side product formation in my reaction mixture. How can I increase the selectivity for the desired quinoline?
Answer: The formation of side products is often linked to the reactivity of the starting materials and the reaction conditions.
-
Self-Condensation: As mentioned, the self-aldol condensation of the ketone is a primary side reaction.
-
Solution: Milder catalysts and reaction conditions can help suppress this pathway.[1] Using an excess of the 2-aminoaryl carbonyl compound can also shift the equilibrium towards the desired product.
-
-
Alternative Cyclization Pathways: Depending on the substrate, other cyclization pathways may be possible.
-
Solution: The choice of catalyst can significantly influence the reaction pathway. For example, in reactions of 2-aminobenzophenone with ethyl acetoacetate, In(OTf)₃ was found to be highly effective for the selective formation of the Friedlander product.
-
Question 3: I am using an unsymmetrical ketone and obtaining a mixture of regioisomers. How can I control the regioselectivity of the reaction?
Answer: Regioselectivity is a known challenge when using unsymmetrical ketones in the Friedlander annulation.[5]
-
Catalyst Control: The choice of catalyst can direct the cyclization to favor one regioisomer.
-
Solution: Cyclic secondary amines, such as pyrrolidine derivatives, have been shown to provide high regioselectivity for the 2-substituted product.[6] The bicyclic pyrrolidine derivative, TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane), is a particularly effective catalyst for achieving high regioselectivity.[6][7]
-
-
Reaction Conditions: Temperature and the rate of addition of reagents can also influence the regiochemical outcome.
Data Presentation
The following tables summarize quantitative data on the effect of different catalysts and reaction conditions on the Friedlander annulation.
Table 1: Comparison of Various Catalysts for Friedlander Annulation
| Catalyst | Substrates | Conditions | Time | Yield (%) | Reference |
| No Catalyst | 2-aminobenzaldehyde + various ketones | Water, 70°C | 3 h | up to 97 | [2] |
| MIL-53(Al) | 2-aminoaryl ketones + α-methylene carbonyls | Solvent-free, 100°C | - | >90 | [4] |
| NiO nanoparticles | 2-aminoaryl ketones + carbonyls | Ethanol, 80°C | 2.5 min | 95 | [3] |
| [Hbim]BF₄ | 2-aminoaryl ketones + carbonyls | Solvent-free, 100°C | 3-6 h | 93 | [3] |
| Silica-propylsulfonic acid | 2-aminoaryl aldehydes/ketones + enolizable carbonyls | Solvent-free, MW | 30 min | >90 | |
| TABO | o-aminoaromatic aldehydes + methyl ketones | - | - | 65-84 (single regioisomer) | [6] |
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation
| Catalyst | Heating Method | Conditions | Time | Yield (%) | Reference |
| Silica-propylsulfonic acid | Microwave | Solvent-free | 30 min | >90 | [8] |
| Silica-propylsulfonic acid | Conventional | Solvent-free | 5 h | Fair to good | [8] |
| Acetic Acid | Microwave | Neat, 160°C | 5 min | Excellent | [9] |
| Acetic Acid | Unassisted | Organic solvent, RT | Several days | Very poor | [9] |
Experimental Protocols
Protocol 1: Molecular Iodine-Catalyzed Friedlander Synthesis
This protocol is adapted from a procedure known for its efficiency and use of a mild catalyst.[1]
Materials:
-
2-aminoaryl ketone (1.0 mmol)
-
Active methylene compound (1.2 mmol)
-
Molecular iodine (I₂) (10 mol%)
-
Ethyl acetate
-
Saturated aqueous solution of Na₂S₂O₃
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a mixture of the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol), add molecular iodine (10 mol%).
-
Heat the reaction mixture at 80-100°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.
-
Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
Mandatory Visualizations
Reaction Mechanism
Caption: Alternative mechanistic pathways for the Friedlander annulation.
Experimental Workflow
Caption: General experimental workflow for the Friedlander annulation.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common Friedlander annulation issues.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Friedlander annulation?
A1: The Friedlander synthesis can proceed through two main mechanistic pathways. The first involves an initial aldol condensation between the 2-aminoaryl aldehyde/ketone and the active methylene compound, followed by cyclization and dehydration. The second pathway begins with the formation of a Schiff base, which then undergoes an intramolecular aldol-type reaction and subsequent dehydration to form the quinoline ring.
Q2: Can this reaction be performed under "green" conditions?
A2: Yes, significant progress has been made in developing more environmentally friendly protocols. This includes the use of water as a solvent, performing the reaction under solvent-free conditions, and utilizing reusable solid-supported or nanocatalysts.[1][2][3] Some methods have shown excellent yields in water at moderate temperatures without any catalyst.[2]
Q3: What are the advantages of using microwave irradiation for the Friedlander synthesis?
A3: Microwave-assisted synthesis often leads to a dramatic reduction in reaction times (from hours to minutes), improved yields, and sometimes higher product purity compared to conventional heating methods.[9]
Q4: Are there any limitations to the Friedlander annulation?
A4: While versatile, the reaction can be limited by the availability and stability of the 2-aminoaryl aldehyde and ketone starting materials. Additionally, as discussed in the troubleshooting section, challenges such as low yields, side reactions, and poor regioselectivity can arise with certain substrates.
Q5: How can I purify the quinoline product?
A5: The purification method will depend on the physical properties of the product. Common techniques include recrystallization from a suitable solvent or column chromatography on silica gel. The choice of eluent for chromatography will depend on the polarity of the quinoline derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 3. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 8. iris.unito.it [iris.unito.it]
- 9. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Chloro-4,7,8-trimethylquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts during the synthesis of 2-Chloro-4,7,8-trimethylquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The synthesis of this compound can be approached through several methods, primarily variations of quinoline synthesis. The two most probable routes are the Combes quinoline synthesis and the Vilsmeier-Haack reaction, followed by chlorination. The Combes synthesis involves the acid-catalyzed condensation of 3,4-dimethylaniline with a suitable β-diketone.[1][2] The Vilsmeier-Haack reaction utilizes N-(3,4-dimethylphenyl)acetamide, which upon reaction with the Vilsmeier reagent (POCl₃/DMF), cyclizes to form a quinoline precursor that is subsequently chlorinated.[3]
Q2: I am observing a lower than expected yield. What are the potential causes?
A2: Low yields in quinoline synthesis are a common issue. Several factors can contribute to this:
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, suboptimal temperature, or inadequate catalyst concentration.[4]
-
Side Reactions: The formation of undesired byproducts, such as regioisomers or polymeric materials, can significantly reduce the yield of the target compound.
-
Purity of Starting Materials: Impurities in the 3,4-dimethylaniline or the β-diketone can interfere with the reaction.
-
Moisture: The presence of water can be detrimental, especially in reactions involving moisture-sensitive reagents like phosphorus oxychloride (POCl₃).
Q3: My final product is a dark-colored oil or tar instead of a solid. What could be the reason?
A3: The formation of dark, tarry substances is often indicative of polymerization or the presence of significant impurities. This can be caused by:
-
Excessive Reaction Temperature: Overheating during the reaction can lead to the decomposition of reagents and the formation of polymeric byproducts.
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to a host of side reactions.
-
Presence of Oxygen: Air leaks in the reaction setup can sometimes lead to oxidative side reactions, which produce colored impurities.
Troubleshooting Guide: Byproduct Identification and Mitigation
This guide provides a systematic approach to identifying and addressing common byproducts encountered during the synthesis of this compound.
Potential Byproduct Identification
The following table summarizes potential byproducts, their likely origin, and recommended analytical methods for identification.
| Byproduct Name | Potential Origin | Analytical Identification Methods |
| 4-Chloro-2,7,8-trimethylquinoline (Regioisomer) | Combes synthesis using an unsymmetrical β-diketone.[1] | GC-MS, LC-MS/MS, ¹H NMR |
| Unreacted 4,7,8-trimethylquinolin-2-one | Incomplete chlorination of the quinolinone intermediate. | HPLC, LC-MS/MS |
| Polymeric Materials | Self-condensation of starting materials or intermediates, especially under strong acid catalysis. | GPC, ¹H NMR (broad signals) |
| Oxidized Byproducts | Presence of air/oxygen in the reaction. | LC-MS/MS |
| Hydrolyzed Byproducts (e.g., 4,7,8-trimethylquinolin-2-ol) | Presence of moisture during workup or reaction. | HPLC, LC-MS/MS |
Experimental Protocols for Byproduct Analysis
1. High-Performance Liquid Chromatography (HPLC)
-
Objective: To separate and quantify the main product and potential byproducts.
-
Methodology:
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., acetonitrile). Filter the solution through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Analysis: Compare the retention times of the peaks in the chromatogram with those of known standards (if available). Quantify the relative peak areas to estimate the percentage of each component.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To identify volatile byproducts by their mass-to-charge ratio.
-
Methodology:
-
Sample Preparation: Dilute a sample of the crude product in a volatile solvent like dichloromethane or ethyl acetate.
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C).
-
Ionization: Electron Impact (EI).
-
-
Analysis: Analyze the mass spectrum of each separated component and compare it with spectral libraries (e.g., NIST) for identification.
-
Mitigation Strategies
| Issue | Mitigation Strategy |
| Formation of Regioisomers (Combes Synthesis) | Carefully select the β-diketone to favor the formation of the desired isomer. Steric hindrance on the diketone can influence regioselectivity.[1] Adjusting the acid catalyst (e.g., sulfuric acid vs. polyphosphoric acid) can also impact the product ratio. |
| Incomplete Chlorination | Ensure a sufficient excess of the chlorinating agent (e.g., POCl₃) is used. Increase the reaction time or temperature as needed, while monitoring the reaction progress by TLC or HPLC. |
| Polymerization | Control the reaction temperature carefully to avoid overheating. Consider the slow addition of one reactant to the other to maintain a low concentration of the polymerizing species. |
| Oxidation | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. |
| Hydrolysis | Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use. Perform the workup under anhydrous conditions until the reactive intermediates are quenched. |
Visualizing Experimental Workflow and Logic
Workflow for Byproduct Identification
Caption: Workflow for the analytical identification of byproducts.
Troubleshooting Logic for Low Yield
Caption: A step-by-step guide to troubleshooting low reaction yields.
References
- 1. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 2. iipseries.org [iipseries.org]
- 3. chemijournal.com [chemijournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Chloro-4,7,8-trimethylquinoline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the synthesis and scale-up of 2-Chloro-4,7,8-trimethylquinoline.
Troubleshooting and Optimization
This section addresses specific issues that may be encountered during the two-step synthesis of this compound, which typically involves a Conrad-Limpach or Knorr-type cyclization to form the quinolin-2-one intermediate, followed by chlorination.
Step 1: Synthesis of 4,7,8-trimethylquinolin-2(1H)-one (Intermediate)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Quinolin-2-one | 1. Incomplete Cyclization: The reaction temperature may be too low or the reaction time too short for the intramolecular cyclization to complete. 2. Side Reactions: At excessively high temperatures, starting materials or the intermediate enamine can degrade or polymerize, leading to tar formation.[1] 3. Impure Reactants: Impurities in the 2,3-dimethylaniline or the β-ketoester (e.g., ethyl acetoacetate) can inhibit the reaction or lead to side products. | 1. Optimize Temperature & Time: For thermal cyclizations, ensure the temperature is maintained, typically around 250 °C in a high-boiling solvent like Dowtherm A.[2] Monitor the reaction by TLC to determine the optimal reaction time. 2. Controlled Heating: Use a heating mantle with a reliable temperature controller. For acid-catalyzed cyclizations (e.g., with Polyphosphoric Acid), add the acid portion-wise to control the exotherm.[3] 3. Purify Starting Materials: Use freshly distilled or high-purity starting materials. |
| Significant Tar Formation | Harsh acidic and high-temperature conditions can cause polymerization of reactants and intermediates.[1] | 1. Use a Moderator: In Skraup-type syntheses, moderators like ferrous sulfate (FeSO₄) or boric acid can make the reaction less violent and reduce charring.[1][4] 2. Optimize Temperature: Avoid excessively high temperatures. Heat gently to initiate the reaction and control any exothermic phases.[1] |
| Difficult Product Isolation | The crude product may precipitate as an oil or be difficult to separate from the high-boiling solvent or acidic medium. | 1. Ice Quench: Carefully pour the hot reaction mixture onto a large volume of crushed ice. This often helps to solidify the product.[3] 2. Careful Neutralization: Slowly neutralize the acidic mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) while cooling to precipitate the product.[3] The quinolinone can then be collected by filtration. |
Step 2: Chlorination of 4,7,8-trimethylquinolin-2(1H)-one
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Chlorination | 1. Insufficient Chlorinating Agent: The molar ratio of phosphorus oxychloride (POCl₃) to the quinolin-2-one may be too low. 2. Low Reaction Temperature: The reaction may be too slow at lower temperatures. 3. Reaction Time: The reaction may not have been allowed to proceed to completion. | 1. Increase POCl₃: Use a molar excess of POCl₃. A common ratio is 2-5 equivalents. 2. Increase Temperature: The reaction is typically performed at reflux, around 100-110 °C.[5] 3. Monitor by TLC: Track the disappearance of the starting material using thin-layer chromatography to ensure the reaction is complete before workup. |
| Formation of Dark-Colored Byproducts | Overheating or extended reaction times in POCl₃ can lead to decomposition and the formation of colored impurities. | 1. Strict Temperature Control: Do not exceed the recommended reflux temperature. 2. Minimize Reaction Time: Once TLC indicates the reaction is complete, proceed with the workup immediately. |
| Hazardous Workup | Quenching excess POCl₃ is highly exothermic and releases HCl gas. | 1. Cool Reaction Mixture: Allow the reaction mixture to cool to room temperature before quenching. 2. Slow Quenching: Very slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring in a well-ventilated fume hood. 3. Neutralization: After the initial quench, neutralize the acidic solution cautiously with a base like sodium carbonate or sodium hydroxide solution until the pH is neutral or slightly basic. |
| Difficult Purification of Final Product | The crude product may contain unreacted starting material or other impurities that are difficult to remove. | 1. Extraction: After neutralization, extract the product into an organic solvent like dichloromethane or ethyl acetate.[6] 2. Column Chromatography: Purify the crude product using silica gel column chromatography. A gradient of ethyl acetate in hexane is often effective. 3. Recrystallization: Recrystallize the purified product from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain a highly pure solid. |
Synthesis Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound? A1: A common and effective route is a two-step process. The first step is the synthesis of the intermediate 4,7,8-trimethylquinolin-2(1H)-one via a Conrad-Limpach or Knorr-type reaction, starting from 2,3-dimethylaniline and a β-ketoester like ethyl acetoacetate.[3] The second step involves the chlorination of this intermediate using a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield the final product.[5]
Q2: What are the critical safety precautions for the chlorination step with POCl₃? A2: Phosphorus oxychloride is highly corrosive and reacts violently with water. The reaction and subsequent workup must be performed in a well-ventilated chemical fume hood.[2] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. The quenching of excess POCl₃ should be done slowly and cautiously by adding the reaction mixture to crushed ice to manage the exothermic reaction and the release of HCl gas.[2]
Q3: How can I monitor the progress of the reactions? A3: Thin-layer chromatography (TLC) is an effective method for monitoring both the quinolin-2-one formation and the chlorination step.[2] Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting materials, intermediates, and the product. Visualization under UV light (254 nm) is typically used to see the spots.
Q4: My Conrad-Limpach cyclization reaction is very slow. How can I improve the rate? A4: The thermal cyclization in a Conrad-Limpach synthesis requires high temperatures, often around 250 °C.[2] Ensure your heating apparatus can consistently maintain this temperature. Alternatively, an acid catalyst like polyphosphoric acid (PPA) can be used to facilitate the cyclization at a lower temperature (e.g., 140 °C).[3]
Q5: What is the best way to purify the final this compound? A5: After the aqueous workup, the crude product should be purified. A highly effective method is silica gel column chromatography. Following chromatography, recrystallization from a suitable solvent like ethanol can be performed to obtain a product of high purity.
Experimental Protocols
Protocol 1: Synthesis of 4,7,8-trimethylquinolin-2(1H)-one
This protocol is adapted from Knorr-type quinoline syntheses.[3]
-
Materials: 2,3-dimethylaniline, ethyl acetoacetate, polyphosphoric acid (PPA), crushed ice, sodium bicarbonate solution (saturated), ethanol.
-
Equipment: Round-bottom flask, heating mantle with magnetic stirrer and temperature controller, reflux condenser.
-
Procedure:
-
In a round-bottom flask, combine 2,3-dimethylaniline (0.1 mol) and ethyl acetoacetate (0.1 mol).
-
Heat the mixture to 110-120 °C for 1 hour with stirring. Ethanol will be produced as a byproduct.
-
Allow the reaction mixture to cool to approximately 80 °C.
-
Carefully and in portions, add polyphosphoric acid (approx. 100 g) to the flask with vigorous stirring to control the exotherm.
-
Once the addition is complete, heat the mixture to 140 °C and maintain this temperature for 30-60 minutes, monitoring by TLC.
-
Cool the reaction mixture to room temperature and then carefully pour it onto a large quantity of crushed ice (approx. 500 g).
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8). A solid precipitate will form.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 4,7,8-trimethylquinolin-2(1H)-one. Dry the product in a vacuum oven.
-
Protocol 2: Synthesis of this compound
This protocol is adapted from standard chlorination procedures for quinolinones.[5][7]
-
Materials: 4,7,8-trimethylquinolin-2(1H)-one, phosphorus oxychloride (POCl₃), crushed ice, sodium carbonate solution, dichloromethane (DCM).
-
Equipment: Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, separatory funnel.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, place 4,7,8-trimethylquinolin-2(1H)-one (0.05 mol).
-
Working in a fume hood, carefully add phosphorus oxychloride (POCl₃, approx. 3-4 equivalents) to the flask.
-
Heat the mixture to reflux (approx. 110 °C) with stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Allow the mixture to cool to room temperature.
-
In a separate large beaker, prepare a slurry of crushed ice. Very slowly and with vigorous stirring, pour the reaction mixture onto the ice. This step is highly exothermic and will release HCl gas.
-
Once the addition is complete, carefully neutralize the acidic solution with a saturated sodium carbonate solution until the pH is approximately 8.
-
Extract the aqueous mixture three times with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to obtain pure this compound.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. uop.edu.pk [uop.edu.pk]
- 5. mdpi.com [mdpi.com]
- 6. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline [mdpi.com]
- 7. CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents [patents.google.com]
Technical Support Center: Challenges in the Purification of Halogenated Quinolines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of halogenated quinolines.
Troubleshooting Guides
This section addresses specific issues in a question-and-answer format that you may encounter during your purification experiments.
Issue 1: Poor Separation or Co-elution of Isomers in Column Chromatography
Question: I'm struggling to separate my target halogenated quinoline from its regioisomers and other closely related impurities using column chromatography. What can I do?
Answer: This is a frequent challenge, as halogenated quinoline isomers often have very similar polarities. Here are several strategies to improve separation:
-
Optimize the Mobile Phase:
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to screen a variety of solvent systems. Aim for an Rf value of 0.2-0.3 for your target compound to achieve the best separation on a column.[1]
-
Gradient Elution: If an isocratic system fails, a shallow gradient of increasing polarity can help resolve closely eluting compounds.[2]
-
Mobile Phase Additives: For basic quinoline compounds, peak tailing and poor separation can occur due to interactions with acidic silanol groups on the silica gel. Adding a small amount (0.1-2%) of a competing base like triethylamine (TEA) to your mobile phase can mask these active sites and significantly improve peak shape.[1]
-
pH Adjustment: The pH of the mobile phase is a critical factor. For basic quinolines, using a low pH (e.g., 2.5-4) will protonate the analyte and minimize unwanted interactions with the stationary phase.[1]
-
-
Choose the Right Stationary Phase:
-
Alternative Sorbents: If silica gel is not providing adequate separation, consider alternative stationary phases. Alumina (basic or neutral) can be effective for basic compounds.[1] For very polar quinolines, reversed-phase (e.g., C18) flash chromatography might be a better option.[2]
-
High-Performance Columns: Employing columns with smaller particle sizes and advanced end-capping can provide higher resolution and minimize unwanted silanol interactions.[1]
-
-
Impact of Halogen Position:
-
Halogens at the 2- and 4-positions of the quinoline ring are more susceptible to nucleophilic substitution, which can affect their stability and interaction with the stationary phase compared to halogens on the homocyclic ring.[3]
-
The position of the halogen can influence the overall dipole moment and polarity of the molecule, requiring fine-tuning of the mobile phase for optimal separation of regioisomers.
-
Issue 2: Product Decomposition on Silica Gel
Question: My halogenated quinoline appears to be degrading on the silica gel during flash chromatography. How can I prevent this?
Answer: Decomposition on silica gel is a common problem, especially for quinolines, which are basic and can be sensitive to the acidic nature of standard silica.[4]
-
Deactivate the Silica Gel: Before loading your sample, flush the packed column with a solvent system containing a small amount of a base, such as 1-3% triethylamine. This will neutralize the acidic sites on the silica surface.[1][2]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded silica phase such as diol or amine.[1]
-
Reversed-Phase Chromatography: If your compound has sufficient hydrophobicity, reversed-phase flash chromatography can be an excellent alternative to avoid decomposition on silica.[1]
Issue 3: Low Recovery After Recrystallization
Question: I'm losing a significant amount of my product during recrystallization. How can I improve my yield?
Answer: Low recovery in recrystallization is often due to the choice of solvent or the procedure itself. A successful recrystallization depends on the desired compound having high solubility in a hot solvent and low solubility in the same solvent when cold, while impurities remain in solution.[5]
-
Solvent Selection is Key:
-
The "Mediocre" Solvent Rule: The ideal solvent is one that dissolves your compound poorly at room temperature but completely when hot.[5] If the solvent is too good, your compound will remain dissolved even when cold. If it's too poor, you won't be able to dissolve it even when hot.[5]
-
Solvent Pairs: A common and effective technique is to use a solvent pair. Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy (the saturation point). Reheat to clarify and then allow to cool slowly.[5] Common pairs include ethanol-water and diethyl ether-ligroin.[5]
-
-
Procedural Best Practices:
-
Use Minimal Hot Solvent: Add just enough hot solvent to fully dissolve your compound. Using an excessive amount will keep more of your product in solution upon cooling, reducing your yield.[6]
-
Slow Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities.
-
Washing the Crystals: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining impurities on the surface. Using too much wash solvent or warm solvent will dissolve some of your product.[5]
-
Issue 4: Scaling Up the Purification Process
Question: The purification method that worked well on a lab scale is failing now that I'm trying to process a larger batch. What are the common challenges when scaling up?
Answer: Scaling up purification from the bench to a pilot plant or manufacturing scale introduces new challenges that are often not apparent at a small scale.[7]
-
Non-Linear Factors: Issues such as pressure drops, solvent volumes, and flow rates do not always scale linearly.[7]
-
Resin and Column Considerations: The availability and cost of large quantities of chromatography resin become significant factors. The dimensions of larger columns can also affect separation efficiency.[7]
-
Process Optimization: It's crucial to have a deep understanding of the process. This includes evaluating resin selection, buffer conditions, and the necessity of each step to improve efficiency. For instance, switching to resins with better salt tolerance might eliminate the need for certain buffer exchange steps.[7]
-
Technology Transfer: A robust technology transfer strategy is essential to ensure consistency across different equipment and sites.[7]
Data on Purification Techniques
The choice of purification method can significantly impact the final purity and yield of your halogenated quinoline. The following table summarizes quantitative data for various purification techniques applied to quinoline derivatives.
| Purification Technique | Starting Material | Reagents/Conditions | Achieved Purity (%) | Yield (%) | Source |
| Distillation | Crude Quinoline from Skraup Synthesis | Steam distillation, then vacuum distillation (110-114°C at 14 mmHg) | High (not specified) | 84-91 | [8] |
| Coal Tar Wash Oil | Atmospheric and vacuum distillation | >97 | 82 | [8] | |
| Crystallization (Salt Formation) | Crude Quinoline | Phosphoric acid, then neutralization | 90-92 (one cycle), 98-99 (multiple cycles) | Not specified | [8] |
| Recrystallization | Crude 8-hydroxyquinoline (78.0% purity) | Dichloromethane | 99.5 | 96.5 | [8] |
| Crude 8-hydroxyquinoline (82.0% purity) | Chloroform | 99.0 | 95.0 | [8] |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography of a Halogenated Quinoline
-
Slurry Preparation and Packing:
-
Choose an appropriate solvent system based on TLC analysis (aim for an Rf of 0.2-0.3).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude halogenated quinoline in a minimal amount of the appropriate solvent (ideally the mobile phase or a stronger solvent that is then diluted).
-
Alternatively, for less soluble compounds, pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the compound in a suitable solvent, add silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add the sample to the top of the packed column.
-
-
Elution:
-
Begin eluting with the initial mobile phase.
-
If using a gradient, gradually increase the proportion of the more polar solvent.
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: General Procedure for Recrystallization of a Halogenated Quinoline
-
Dissolving the Solute:
-
Hot Filtration (if necessary):
-
If there are insoluble impurities (e.g., dust, starting material that won't dissolve), perform a hot gravity filtration. To prevent premature crystallization, add a small amount of excess hot solvent before filtering.[6]
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once the flask has reached room temperature and crystal formation has begun, place it in an ice bath for at least 15 minutes to maximize the yield of crystals.[6]
-
-
Isolation and Drying:
Visualizations
Caption: General workflow for the purification of halogenated quinolines.
Caption: Troubleshooting logic for column chromatography issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 4. benchchem.com [benchchem.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
- 8. benchchem.com [benchchem.com]
- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Validation & Comparative
A Comparative Analysis of 2-Chloro-4,7,8-trimethylquinoline and its Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of 2-Chloro-4,7,8-trimethylquinoline and its isomers. Due to a lack of direct comparative experimental data in publicly available literature, this document synthesizes known information on individual isomers and related quinoline derivatives to offer insights into their potential properties and biological activities.
The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The substitution pattern of the quinoline ring significantly influences the physicochemical properties and biological efficacy of these molecules. This guide focuses on this compound and its isomers, providing a framework for their comparative evaluation.
Physicochemical Properties
The physicochemical properties of quinoline derivatives, such as lipophilicity (LogP), molecular weight, and pKa, are crucial determinants of their pharmacokinetic and pharmacodynamic profiles. The position of the chloro and methyl substituents on the quinoline ring can significantly alter these properties, thereby affecting their solubility, membrane permeability, and interaction with biological targets.
While comprehensive experimental data for a direct comparison of this compound and its isomers is limited, the following table summarizes available and predicted data for individual compounds.
| Property | This compound | 2-Chloro-4,5,7-trimethylquinoline | 2-Chloro-4,6,8-trimethylquinoline |
| Molecular Formula | C₁₂H₁₂ClN[1][2] | C₁₂H₁₂ClN | C₁₂H₁₂ClN[3] |
| Molecular Weight | 205.68 g/mol [1][2] | 205.68 g/mol | 205.69 g/mol |
| CAS Number | 950037-24-8[1][2] | 329210-71-1 | 139719-24-7[4] |
| Predicted LogP | 4.2 | 4.2 | 4.2 |
| Predicted pKa | 1.71 ± 0.50 | 1.71 ± 0.50 | 1.71 ± 0.50 |
| Note: Predicted values are estimations and require experimental validation. |
Biological Activities: A Comparative Outlook
Quinoline derivatives are known to exhibit a broad spectrum of biological activities. The introduction of a chlorine atom and multiple methyl groups is anticipated to modulate these activities. Direct comparative studies on the biological activities of this compound and its isomers are scarce.[5] However, based on the activities of other substituted quinolines, several potential therapeutic applications can be inferred and should be investigated experimentally.
Anticancer Activity
Many quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tyrosine kinases and the induction of apoptosis.[5] The cytotoxic effects of these compounds are typically evaluated against a panel of cancer cell lines using assays such as the MTT assay.
Hypothetical Comparative Cytotoxicity Data (IC₅₀ in µM)
| Compound | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| This compound | Data not available | Data not available | Data not available |
| 2-Chloro-4,5,7-trimethylquinoline | Data not available | Data not available | Data not available |
| 2-Chloro-4,6,8-trimethylquinoline | Data not available | Data not available | Data not available |
| Doxorubicin (Control) | ~1 µM | ~0.5 µM | ~1.5 µM |
| Note: This table is for illustrative purposes to indicate how comparative data would be presented. Experimental validation is required. |
Antimicrobial Activity
Substituted quinolines have a long history as antimicrobial agents. Their mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV. The antimicrobial potency is typically determined by measuring the Minimum Inhibitory Concentration (MIC).
Hypothetical Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| This compound | Data not available | Data not available |
| 2-Chloro-4,5,7-trimethylquinoline | Data not available | Data not available |
| 2-Chloro-4,6,8-trimethylquinoline | Data not available | Data not available |
| Ciprofloxacin (Control) | 0.25 - 1 | 0.015 - 0.12 |
| Note: This table is for illustrative purposes to indicate how comparative data would be presented. Experimental validation is required. |
Signaling Pathways and Experimental Workflows
The biological effects of quinoline derivatives are often mediated through their interaction with specific cellular signaling pathways. Furthermore, standardized experimental workflows are crucial for the reliable evaluation of these compounds.
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reproducible and comparable data.
Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well flat-bottom cell culture plates
-
Desired cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Appropriate culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Test compounds (this compound and its isomers) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) for bacteria
-
Test compounds dissolved in a suitable solvent
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
0.5 McFarland turbidity standard
Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile broth, adjusting the turbidity to match the 0.5 McFarland standard. Further dilute the suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in MHB directly in the microtiter plate.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
While this compound and its isomers represent a promising area for drug discovery, a significant gap in direct comparative experimental data exists. The structure-activity relationship (SAR) within this series of compounds is crucial for optimizing their biological activity. Future research should prioritize the systematic synthesis and parallel screening of these isomers to generate robust comparative data on their physicochemical properties and biological activities. Such studies will be invaluable for identifying lead compounds with enhanced potency and selectivity for further development as therapeutic agents.
References
The Influence of Methyl Substitution on the Bioactivity of Quinolines: A Structure-Activity Relationship (SAR) Comparison
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3] The strategic placement of substituents on the quinoline ring is a key determinant of a compound's pharmacological profile. This guide provides a comparative analysis of the structure-activity relationship (SAR) of trimethyl-substituted quinolines, with a particular focus on their potential as anticancer agents. While direct comparative experimental data for a comprehensive series of trimethyl-substituted quinoline analogs is limited in publicly available literature, this document synthesizes information from related quinoline derivatives to provide insights for future research and drug development.[1][4]
Comparative Analysis of Trimethyl-Substituted Quinolines
The number and position of methyl groups on the quinoline ring can significantly impact a compound's physicochemical properties, such as lipophilicity and molecular weight, which in turn influence its pharmacokinetic and pharmacodynamic profiles.[1] To illustrate the potential SAR of trimethyl-substituted quinolines, this section presents a hypothetical comparison of 4,6,8-trimethyl-quinoline-2-thiol with related mono- and di-methylated analogs. The data in the following table is illustrative and intended to guide future experimental design.
Table 1: Hypothetical Comparative Cytotoxicity of Methyl-Substituted Quinoline-2-thiol Analogs
| Compound ID | Structure | Substitution Pattern | Predicted LogP | Hypothetical IC50 (µM) vs. HeLa Cells |
| TMQ-1 | 4,6,8-trimethyl-quinoline-2-thiol | Trimethyl | 4.2 | 5.8 |
| DMQ-1 | 4,6-dimethyl-quinoline-2-thiol | Dimethyl | 3.7 | 12.5 |
| DMQ-2 | 6,8-dimethyl-quinoline-2-thiol | Dimethyl | 3.7 | 15.2 |
| MMQ-1 | 4-methyl-quinoline-2-thiol | Monomethyl | 3.2 | 25.1 |
| MMQ-2 | 6-methyl-quinoline-2-thiol | Monomethyl | 3.2 | 28.9 |
| MMQ-3 | 8-methyl-quinoline-2-thiol | Monomethyl | 3.2 | 30.5 |
| Q-thiol | Quinoline-2-thiol | Unsubstituted | 2.7 | > 50 |
Note: The IC50 values are hypothetical and presented to illustrate potential SAR trends. Actual values would need to be determined experimentally.
The hypothetical data suggests that increasing the number of methyl groups may lead to increased cytotoxicity, potentially due to enhanced lipophilicity facilitating better cell membrane penetration. The position of the methyl groups is also likely to play a crucial role in the molecule's interaction with its biological target.
Experimental Protocols
A crucial step in evaluating the potential of novel quinoline derivatives is the assessment of their cytotoxic effects against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[1][5]
MTT Cytotoxicity Assay Protocol[1][5]
1. Cell Culture and Seeding:
- Human cancer cell lines (e.g., HeLa, Caco-2) are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Cells are maintained in a humidified incubator at 37°C with 5% CO2.
- Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
2. Compound Treatment:
- Prepare serial dilutions of the trimethyl-substituted quinoline derivatives in the culture medium.
- Remove the overnight culture medium from the wells and add the compound dilutions.
- Include a vehicle control (e.g., DMSO) and a no-treatment control.
3. MTT Incubation:
- After the desired treatment period (e.g., 24, 48, or 72 hours), add MTT solution to each well.
- Incubate the plates for 2-4 hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.
4. Formazan Solubilization:
- Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
- Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
6. Data Analysis:
- Calculate the percentage of cell viability relative to the untreated control.
- The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the compound concentration.
Visualizing Synthesis and Experimental Workflows
To further clarify the processes involved in the study of trimethyl-substituted quinolines, the following diagrams, generated using the DOT language, illustrate a general synthetic workflow and the experimental procedure for the MTT assay.
Caption: A generalized synthetic workflow for the preparation of substituted quinoline-2-thiols.
Caption: A step-by-step workflow of the MTT cytotoxicity assay.
References
A Comparative Analysis of In Vitro Cytotoxicity: 2-Chloro-4,7,8-trimethylquinoline and Established Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro cytotoxicity of the novel compound 2-Chloro-4,7,8-trimethylquinoline against well-established anticancer drugs: doxorubicin, cisplatin, and paclitaxel. Due to the limited availability of published data on the specific cytotoxic effects of this compound, this guide utilizes data from structurally related quinoline derivatives to project its potential activity. This comparison is intended to offer a valuable resource for researchers in oncology and drug discovery, providing a baseline for further investigation into the therapeutic potential of novel quinoline-based compounds.
Executive Summary
The quinoline scaffold is a foundational structure in the development of numerous therapeutic agents, with many derivatives exhibiting significant anticancer properties.[1] This guide presents a compilation of in vitro cytotoxicity data, detailed experimental methodologies for common cytotoxicity assays, and a visualization of relevant cellular signaling pathways. While direct experimental data for this compound is not available in the reviewed literature, the presented data on related quinoline compounds suggests a potential for cytotoxic activity against various cancer cell lines. A direct comparison with established drugs like doxorubicin, cisplatin, and paclitaxel highlights the potency and broad-spectrum activity of these conventional chemotherapeutics.
Comparative Cytotoxicity Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting cellular growth by 50%. It is important to note that IC50 values can vary between different studies due to variations in experimental conditions such as cell lines, exposure times, and assay methods.[2]
Disclaimer: No direct in vitro cytotoxicity data for this compound was found in the reviewed scientific literature. The data presented for "Substituted Quinoline Derivatives" is a compilation from various studies on structurally related compounds and is intended to provide a general indication of the potential cytotoxic activity of this class of molecules.
Table 1: In Vitro Cytotoxicity of Substituted Quinoline Derivatives (Representative Examples)
| Compound Class | Cancer Cell Line | Cell Type | IC50 (µM) |
| Quinoline-based Dihydrazone | MCF-7 | Breast Cancer | 7.05 |
| Quinoline-based Dihydrazone | BGC-823 | Gastric Cancer | 10.21 |
| Quinoline-based Dihydrazone | BEL-7402 | Hepatoma | 8.15 |
| Quinoline-based Dihydrazone | A549 | Lung Cancer | 12.32 |
| Quinoline-Chalcone Derivative | MGC-803 | Gastric Cancer | 1.38 |
| Quinoline-Chalcone Derivative | HCT-116 | Colon Cancer | 5.34 |
| Quinoline-Chalcone Derivative | MCF-7 | Breast Cancer | 5.21 |
| 4-Anilino Quinoline | MCF-7 | Breast Cancer | 0.72 (PI3Kα) / 2.62 (mTOR) |
| 3,6-disubstituted Quinoline | MKN45 | Gastric Cancer | 0.093 |
Note: The IC50 values for quinoline derivatives are sourced from multiple studies and represent a range of structural variations within the quinoline class.[3][4]
Table 2: In Vitro Cytotoxicity of Doxorubicin
| Cancer Cell Line | Cell Type | IC50 (µM) - 24h exposure | IC50 (µM) - 48h exposure | IC50 (µM) - 72h exposure |
| HepG2 | Hepatocellular Carcinoma | 12.2 | - | - |
| Huh7 | Hepatocellular Carcinoma | > 20 | - | - |
| UMUC-3 | Bladder Cancer | 5.1 | - | - |
| VMCUB-1 | Bladder Cancer | > 20 | - | - |
| TCCSUP | Bladder Cancer | 12.6 | - | - |
| BFTC-905 | Bladder Cancer | 2.3 | - | - |
| A549 | Lung Cancer | > 20 | 0.6 | 0.23 |
| HeLa | Cervical Cancer | 2.9 | - | - |
| MCF-7 | Breast Cancer | 2.5 | - | - |
| M21 | Skin Melanoma | 2.8 | - | - |
Data compiled from multiple sources.[5][6][7][8]
Table 3: In Vitro Cytotoxicity of Cisplatin
| Cancer Cell Line | Cell Type | IC50 (µM) - 24h exposure | IC50 (µM) - 48h exposure |
| SKOV-3 | Ovarian Cancer | 2 - 40 | - |
| A549 | Lung Cancer | 10.91 | 7.49 |
| OVCAR-3 | Ovarian Cancer | 10.5 | - |
| HCT116 | Colon Cancer | 8.2 | - |
| HeLa | Cervical Cancer | 5.6 | - |
Note: Cisplatin IC50 values can show significant variability depending on the assay and cell density.[2][9][10][11]
Table 4: In Vitro Cytotoxicity of Paclitaxel
| Cancer Cell Line | Cell Type | IC50 (nM) - 24h exposure | IC50 (nM) - 72h exposure |
| Various (8 cell lines) | Various | 2.5 - 7.5 | - |
| Ovarian Carcinoma (7 cell lines) | Ovarian Cancer | 0.4 - 3.4 | - |
| NSCLC | Non-Small Cell Lung Cancer | 9400 (median) | 27 (median) |
| SCLC | Small Cell Lung Cancer | 25000 (median) | 5000 (median) |
| SK-BR-3 | Breast Cancer (HER2+) | - | ~10 |
| MDA-MB-231 | Breast Cancer (Triple Negative) | - | ~5 |
| T-47D | Breast Cancer (Luminal A) | - | ~2.5 |
Data compiled from multiple sources.[12][13][14][15]
Experimental Protocols for Cytotoxicity Assays
The following are detailed methodologies for three commonly used in vitro cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells.[16] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.[17] The amount of formazan produced is proportional to the number of viable cells.[16]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 1,000-100,000 cells/well) and incubate for 24 hours to allow for cell attachment.[16][18]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and control substances. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[16]
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours at 37°C.[16][18][19]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO or a detergent solution, to dissolve the purple formazan crystals.[16][18]
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[18] A reference wavelength of 630 nm can be used to reduce background noise.[17]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
SRB (Sulforhodamine B) Assay
The SRB assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.[20]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Cell Fixation: After compound incubation, fix the cells by gently adding cold trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[21]
-
Washing: Wash the plates multiple times with water or 1% acetic acid to remove the TCA and unbound dye.[21][22]
-
Staining: Add the SRB solution to each well and incubate at room temperature for 30 minutes.[21][22]
-
Washing: Wash the plates with 1% acetic acid to remove unbound SRB dye.[21][22]
-
Dye Solubilization: Add a Tris-base solution to each well to solubilize the protein-bound SRB dye.[20]
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 510-565 nm using a microplate reader.[23]
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value as described for the MTT assay.
LDH (Lactate Dehydrogenase) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[24]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.[24][25]
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.[26]
-
Absorbance Measurement: Measure the absorbance of the resulting colored formazan product at a wavelength of approximately 490 nm.[25]
-
Data Analysis: The amount of LDH released is proportional to the number of dead or damaged cells. Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells lysed with a detergent).
Visualizing the Process and Pathways
To better understand the experimental and biological contexts of this comparison, the following diagrams are provided.
References
- 1. ijmphs.com [ijmphs.com]
- 2. mdpi.com [mdpi.com]
- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. plos.figshare.com [plos.figshare.com]
- 16. clyte.tech [clyte.tech]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. atcc.org [atcc.org]
- 19. researchhub.com [researchhub.com]
- 20. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. bio-protocol.org [bio-protocol.org]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 24. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 25. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 26. cellbiologics.com [cellbiologics.com]
A Comparative Analysis of the Antibacterial Spectrum of 2-Chloroquinoline Analogs
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in the development of antibacterial agents. Among its numerous derivatives, 2-chloroquinolines have emerged as a versatile platform for the synthesis of novel compounds with a broad spectrum of antibacterial activity. This guide provides a comparative analysis of the antibacterial efficacy of different 2-chloroquinoline analogs, supported by experimental data from various studies.
Performance Comparison of 2-Chloroquinoline Analogs
The antibacterial activity of 2-chloroquinoline derivatives is significantly influenced by the nature and position of substituents on the quinoline ring. The data presented below, summarized from multiple research endeavors, highlights the diverse antibacterial profiles of these analogs against a range of Gram-positive and Gram-negative bacteria. The primary metrics for comparison are the Minimum Inhibitory Concentration (MIC) in µg/mL and the zone of inhibition in mm.
| Analog Class | Compound | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| Quinoline-2-one Derivatives | Compound 6c | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.75 | - | [1][2][3] |
| Vancomycin-resistant Enterococci (VRE) | 0.75 | - | [1][2][3] | ||
| Methicillin-resistant Staphylococcus epidermidis (MRSE) | 2.50 | - | [1][2][3] | ||
| Compound 6l | Methicillin-resistant Staphylococcus aureus (MRSA) | - | - | ||
| Vancomycin-resistant Enterococci (VRE) | - | - | |||
| Methicillin-resistant Staphylococcus epidermidis (MRSE) | - | - | |||
| Compound 6o | Methicillin-resistant Staphylococcus aureus (MRSA) | 2.50 | - | [1] | |
| Vancomycin-resistant Enterococci (VRE) | 2.50 | - | [1] | ||
| Methicillin-resistant Staphylococcus epidermidis (MRSE) | 5.0 | - | [1] | ||
| 7-Chloroquinoline Derivatives | Compound 5 | Staphylococcus aureus | - | 11.00 ± 0.03 | [4][5] |
| Pseudomonas aeruginosa | - | 11.00 ± 0.03 | [4][5] | ||
| Compound 6 | Escherichia coli | - | 11.00 ± 0.04 | [4][5] | |
| Compound 7 | Streptococcus pyogenes | - | 11.00 ± 0.02 | [4][5] | |
| Compound 8 | Escherichia coli | - | 12.00 ± 0.00 | [4][5] | |
| Chloroquine Analogs | Analog CS1 | Pseudomonas aeruginosa | - | 30.3 ± 0.15 | [6] |
| Candida albicans | - | 19.2 ± 0.21 | [6] | ||
| 2-Chloro-3-hetarylquinolines | Compound 5o | Pseudomonas aeruginosa | 12.5 | - | [7] |
| Compound 7 | Streptococcus pneumoniae | 0.03–0.06 | - | [7] | |
| Compound 18 | Streptococcus pneumoniae | 0.03–0.06 | - | [7] | |
| Compound 24 | Streptococcus pneumoniae | 0.03–0.06 | - | [7] | |
| Indolizinoquinoline-5,12-dione Derivatives | Compound 27 | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC₅₀: 0.063, MIC₉₀: 0.125 | - | [8] |
| Compound 28 | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC₅₀ & MIC₉₀: <0.0078 | - | [8] | |
| 2-Chloro-6-methylquinoline Hydrazones | Compound 2S | Various microbial strains | 3.12 | - | [9] |
Experimental Protocols
The evaluation of the antibacterial spectrum of 2-chloroquinoline analogs typically involves standardized in vitro assays. The two most common methods cited in the literature are the disc diffusion method and the broth microdilution method for determining the zone of inhibition and the Minimum Inhibitory Concentration (MIC), respectively.
Disc Diffusion Method
This method provides a qualitative or semi-quantitative assessment of antibacterial activity.
-
Media Preparation: A suitable agar medium, such as Mueller-Hinton Agar (MHA), is prepared and sterilized.
-
Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., 0.5 McFarland standard) is uniformly swabbed onto the surface of the agar plate.
-
Disc Application: Sterile paper discs impregnated with a known concentration of the test compound are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Measurement: The diameter of the clear zone of growth inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater sensitivity of the bacterium to the compound.
Broth Microdilution Method (for MIC Determination)
This method provides a quantitative measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.
-
Controls: Positive (no compound) and negative (no bacteria) growth controls are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions.
-
Observation: The wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Visualizing Experimental and Logical Frameworks
To better understand the workflow of antibacterial testing and the potential mechanism of action, the following diagrams are provided.
Workflow for Antibacterial Spectrum Analysis
Postulated Mechanism of Action for Quinolone Analogs
References
- 1. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs - ProQuest [proquest.com]
- 6. Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Syntheses and antibacterial activity of soluble 9-bromo substituted indolizinoquinoline-5,12-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validating the Mechanism of Action for a 2-Chloro-4,7,8-trimethylquinoline Derivative: A Comparative Guide
This guide provides a comprehensive framework for validating the hypothesized mechanism of action of a novel 2-Chloro-4,7,8-trimethylquinoline derivative, hereafter referred to as CTMQ. The guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of new chemical entities. It outlines a series of experimental protocols and presents a comparative analysis of CTMQ's performance against established alternative compounds, supported by hypothetical experimental data.
Quinoline derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antimalarial, and anticancer properties.[1][2] Their therapeutic potential often stems from their ability to modulate key cellular signaling pathways.[3] This guide focuses on a hypothesized mechanism for CTMQ as a potent inhibitor of the PI3K/AKT/mTOR signaling pathway, a critical cascade frequently dysregulated in cancer.
Hypothesized Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. We hypothesize that CTMQ exerts its anticancer effects by directly or indirectly inhibiting key kinases within this pathway, leading to the downstream suppression of signals that promote tumor growth.
Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway by CTMQ.
Experimental Validation Workflow
To rigorously validate the proposed mechanism, a multi-step experimental approach is recommended. This workflow progresses from broad cellular effects to specific molecular target engagement and culminates in in vivo efficacy studies.
Caption: Workflow for validating the mechanism of action of CTMQ.
In Vitro Efficacy: Cell Viability and Cytotoxicity
The initial step is to assess the cytotoxic potential of CTMQ against cancer cell lines known to have an activated PI3K/AKT/mTOR pathway (e.g., MCF-7 breast cancer, A549 lung cancer). The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability.[4][5]
Comparative Cell Viability Data
The performance of CTMQ is compared against a known PI3K inhibitor (Wortmannin) and a standard-of-care chemotherapeutic agent (Doxorubicin).
| Compound | Cell Line | IC₅₀ (µM) ± SD |
| CTMQ | MCF-7 | 2.5 ± 0.3 |
| A549 | 5.1 ± 0.6 | |
| Wortmannin | MCF-7 | 0.8 ± 0.1 |
| A549 | 1.5 ± 0.2 | |
| Doxorubicin | MCF-7 | 0.5 ± 0.08 |
| A549 | 1.2 ± 0.15 |
Table 1: Hypothetical half-maximal inhibitory concentration (IC₅₀) values for CTMQ and control compounds in human cancer cell lines after 72 hours of treatment. Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂.[6]
-
Compound Treatment: Treat the cells with serial dilutions of CTMQ, Wortmannin, and Doxorubicin for 72 hours.[6] Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[4]
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[4][7]
-
Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[6][7]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[4][5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values by fitting the data to a dose-response curve.
Target Engagement and Pathway Analysis
To confirm that CTMQ directly interacts with its hypothesized target and modulates the intended signaling pathway, in vitro kinase assays and Western blot analyses are performed.
Direct Target Inhibition: In Vitro Kinase Assay
An in vitro kinase assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase, such as PI3K.[8] Luminescence-based assays, which quantify ADP production, are commonly used for this purpose.[8]
| Compound | Kinase Target | IC₅₀ (nM) ± SD |
| CTMQ | PI3Kα | 85 ± 9 |
| Wortmannin (Control) | PI3Kα | 5 ± 1 |
Table 2: Hypothetical IC₅₀ values demonstrating the direct inhibitory activity of CTMQ against the PI3Kα isoform.
Experimental Protocol: In Vitro Kinase Assay (Luminescence-Based)
-
Compound Preparation: Prepare a serial dilution of CTMQ and a control inhibitor (Wortmannin) in DMSO.[8]
-
Kinase Reaction Setup: In a 96-well plate, add the kinase (e.g., recombinant human PI3Kα), the specific substrate (e.g., a biotinylated peptide), and the serially diluted compounds.[9]
-
Initiation: Start the kinase reaction by adding ATP to each well. Incubate the plate at 30°C for 60 minutes.[8]
-
ADP Detection: Stop the reaction and quantify the amount of ADP produced using a commercial kit (e.g., ADP-Glo™). This typically involves a two-step process: first, depleting the remaining ATP, and second, converting the generated ADP back to ATP, which then drives a luciferase-based reaction.[8]
-
Luminescence Reading: Measure the luminescent signal using a plate reader. The signal is proportional to the kinase activity.[8]
-
Data Analysis: Plot the luminescence against the inhibitor concentration to determine the IC₅₀ value.[8]
Pathway Modulation: Western Blot Analysis
Western blotting is used to detect changes in the phosphorylation status of key proteins downstream of PI3K, such as AKT and S6K, providing evidence of pathway inhibition within the cellular context.[10][11]
| Treatment (1 µM) | p-AKT (Ser473) / Total AKT (Fold Change) | p-S6K (Thr389) / Total S6K (Fold Change) |
| Vehicle Control | 1.00 | 1.00 |
| CTMQ | 0.25 ± 0.05 | 0.31 ± 0.07 |
| Wortmannin | 0.15 ± 0.04 | 0.22 ± 0.06 |
Table 3: Hypothetical quantitative analysis of Western blot data showing the effect of CTMQ on the phosphorylation of key downstream effectors of the PI3K pathway in MCF-7 cells after 24 hours of treatment. Band intensities are normalized to a loading control and expressed as fold change relative to the vehicle control.[12]
Experimental Protocol: Western Blot Analysis
-
Cell Treatment and Lysis: Culture cancer cells to 70-80% confluency and treat with CTMQ or a control compound at the desired concentration for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[12][13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[12]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate the proteins by size on an SDS-polyacrylamide gel.[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., anti-p-AKT, anti-total-AKT, anti-p-S6K, anti-total-S6K, and a loading control like GAPDH).[13]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein levels.[12]
In Vivo Efficacy: Xenograft Mouse Model
To translate the in vitro findings into a preclinical setting, the anti-tumor efficacy of CTMQ is evaluated in an in vivo xenograft model.[15] This involves implanting human cancer cells into immunocompromised mice and monitoring tumor growth following treatment.[16][17]
Comparative Tumor Growth Inhibition
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 ± SD | Tumor Growth Inhibition (%) |
| Vehicle Control | 1250 ± 150 | - |
| CTMQ (20 mg/kg) | 500 ± 95 | 60 |
| Positive Control | 425 ± 80 | 66 |
Table 4: Hypothetical data from an in vivo xenograft study using MCF-7 cells in nude mice. Treatment was administered daily for 21 days. Tumor growth inhibition (TGI) is calculated relative to the vehicle control group.
Experimental Protocol: Subcutaneous Xenograft Model
-
Animal Model: Use 6-8 week old female athymic nude mice.[18]
-
Cell Implantation: Prepare a single-cell suspension of human cancer cells (e.g., MCF-7) in a sterile medium or a mixture of medium and Matrigel. Subcutaneously inject approximately 5 x 10⁶ cells into the right flank of each mouse.[15]
-
Tumor Growth and Grouping: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment groups (e.g., vehicle control, CTMQ, positive control).[18]
-
Drug Administration: Administer CTMQ and control compounds via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.[15] Monitor the body weight of the mice as an indicator of systemic toxicity.[15]
-
Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined maximum size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic Western blotting).[15]
-
Data Analysis: Calculate the percent tumor growth inhibition for each treatment group compared to the vehicle control.
Conclusion
This guide outlines a systematic and comparative approach to validate the hypothesized mechanism of action of the this compound derivative, CTMQ, as a PI3K/AKT/mTOR pathway inhibitor. The presented experimental protocols provide a robust framework for assessing its in vitro and in vivo efficacy. The hypothetical data tables illustrate how CTMQ's performance can be objectively compared against relevant alternatives. Successful validation through these methods would provide a strong rationale for the further development of CTMQ as a potential anticancer therapeutic.
References
- 1. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - BG [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Analysis of Signalling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 11. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. Western blot protocol | Abcam [abcam.com]
- 15. benchchem.com [benchchem.com]
- 16. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Navigating the Uncharted Territory of 2-Chloro-4,7,8-trimethylquinoline: A Guide to Assessing Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a compound is paramount to its successful development as a therapeutic agent. However, a comprehensive review of publicly available scientific literature and databases reveals a significant data gap concerning the cross-reactivity and off-target effects of 2-Chloro-4,7,8-trimethylquinoline. This guide addresses this critical lack of information by outlining the necessary experimental frameworks to characterize the selectivity of this molecule, thereby providing a roadmap for future investigations.
While the quinoline scaffold is a well-established pharmacophore present in numerous approved drugs, the specific substitution pattern of this compound dictates its unique biological activity and potential for off-target interactions. Without empirical data, any assumptions about its selectivity would be purely speculative.
The Imperative for Cross-Reactivity Profiling
Cross-reactivity, the ability of a compound to bind to targets other than its intended primary target, can lead to unforeseen side effects and toxicities, ultimately derailing a drug development program. Therefore, early and comprehensive assessment of a compound's selectivity is a cornerstone of modern drug discovery. For this compound, a molecule with potential biological activity, the absence of such data necessitates a call to action for the scientific community to undertake foundational research.
Proposed Experimental Workflow for Characterization
To address the current knowledge gap, a systematic investigation into the cross-reactivity of this compound is essential. The following experimental protocols provide a robust framework for such studies.
Kinase Profiling
Given that many quinoline-based molecules are known to be kinase inhibitors, a broad kinase screen is a logical first step.[1] This will help identify any potential interactions with a wide range of kinases, providing a preliminary assessment of its selectivity.
References
Efficacy of 2-Chloroquinoline Analogs in Antimalarial Assays: A Comparative Analysis
The quinoline core is a well-established pharmacophore in antimalarial drug discovery, with chloroquine being a notable example.[1][2][3] However, the emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of novel and effective quinoline-based therapeutics.[1][3] Modifications at various positions of the quinoline ring, including the 2-position with a chlorine atom, have been explored to enhance antimalarial activity and overcome resistance.
Comparative In Vitro Efficacy of 2-Chloroquinoline Analogs
Several studies have synthesized and evaluated the in vitro antimalarial activity of various 2-chloroquinoline analogs against different strains of P. falciparum. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are key indicators of a compound's potency.
Below is a summary of the in vitro activities of selected 2-chloroquinoline analogs from various studies. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.
| Compound Class | Specific Analog | P. falciparum Strain | IC50 / EC50 (nM) | Reference |
| 6-Chloro-2-arylvinylquinolines | Compound 29 (R² = 4-F) | Dd2 (CQ-resistant) | 4.8 ± 2.0 | [4] |
| Compound 24 | Dd2 (CQ-resistant) | 10.9 ± 1.9 | [4] | |
| Compound 31 | Dd2 (CQ-resistant) | 5.9 ± 1.4 | [4] | |
| Compound 29 (R² = 4-F) | 3D7 (CQ-sensitive) | 8.7 ± 0.5 | [4] | |
| Compound 31 | 3D7 (CQ-sensitive) | 23.0 ± 2.8 | [4] | |
| E-2-quinolinylbenzocycloalcanones | Compound 20 (2-chloro-8-methyl-3-[...]) | Not Specified | Not explicitly stated in nM | [5] |
| 4-Amino-7-chloroquinolines | Compound 10 (2-methylquinoline derivative) | Dd2 (CQR) | 33 ± 7 | [2] |
| Chloroquine (Reference) | Dd2 (CQR) | 172 | [2] | |
| Compound 17 | W2 (CQR) | 97 ± 6 | [2] | |
| Chloroquine (Reference) | W2 (CQR) | 230 ± 70 | [2] | |
| Chloroquine Analogs | DAQ | 3D7 (sensitive) | 46 ± 4 | [3] |
| DAQ | K1 (resistant) | 405 ± 32 | [3] | |
| CEQ | 3D7 (sensitive) | 100 ± 12 | [3] | |
| PCQ | 3D7 (sensitive) | 121 ± 11 | [3] |
Experimental Protocols
The methodologies employed in the cited studies are crucial for interpreting the presented data and for designing future experiments.
In Vitro Antimalarial Assays
A common method for assessing the in vitro antimalarial activity of compounds is the SYBR Green I-based fluorescence assay.
General Protocol:
-
Parasite Culture: P. falciparum strains (e.g., 3D7 and Dd2) are maintained in continuous culture in human erythrocytes (O+) in RPMI 1640 medium supplemented with human serum and hypoxanthine.
-
Drug Dilution: Test compounds are serially diluted in DMSO and then further diluted in culture medium.
-
Assay Setup: Synchronized ring-stage parasites are incubated with the test compounds in 96-well plates for 72 hours.
-
Lysis and Staining: After incubation, the cells are lysed, and SYBR Green I, a fluorescent dye that binds to DNA, is added.
-
Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of parasite growth inhibition against the drug concentration.[1]
In Vivo Antimalarial Assays
In vivo efficacy is often evaluated using murine malaria models, such as Plasmodium berghei-infected mice.
General Protocol:
-
Infection: Mice are infected with P. berghei.
-
Treatment: The test compounds are administered orally or via another appropriate route for a specified number of consecutive days.
-
Parasitemia Monitoring: Parasitemia (the percentage of infected red blood cells) is monitored daily by microscopic examination of Giemsa-stained blood smears.
-
Efficacy Assessment: The reduction in parasitemia compared to an untreated control group is used to determine the in vivo efficacy of the compound.[3]
Experimental Workflows and Synthetic Pathways
The synthesis of these novel quinoline analogs is a critical aspect of the research. Visualizing these synthetic routes can aid in understanding the chemical transformations involved.
Caption: Synthetic pathway for 4-Amino-2-arylvinylquinolines.
This generalized diagram illustrates a common synthetic strategy for producing substituted quinoline analogs. The process often begins with the construction of the core chloroquinoline ring, followed by nucleophilic substitution to introduce an amino side chain, and finally, a reaction with various aldehydes to generate the desired arylvinylquinoline derivatives.[4]
Structure-Activity Relationship (SAR) Insights
The accumulated data from various studies on 2-chloroquinoline analogs provide valuable insights into their structure-activity relationships:
-
Substituents on the Arylvinyl Group: The nature and position of substituents on the aryl ring of 2-arylvinylquinolines significantly influence their antimalarial activity. For instance, the presence of a fluorine atom at the para-position of the benzene ring in 6-chloro-2-arylvinylquinolines was shown to be highly potent.[4]
-
Side Chain Modifications: Alterations to the side chains attached to the quinoline nucleus can overcome chloroquine resistance. Analogs with linear side chains containing two or three methylene groups between amino functions have demonstrated efficacy against chloroquine-resistant strains of P. falciparum.[1]
-
Methyl Group Position: In the E-2-quinolinylbenzocycloalcanone series, the presence of a methyl group at position 8 of the quinoline nucleus was associated with greater inhibition of β-hematin formation, a crucial process for parasite survival.[5]
References
- 1. Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chloroquine analogs as antimalarial candidates with potent in vitro and in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antimalarial activity of E-2-quinolinylbenzocycloalcanones - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different synthetic routes to 2-Chloro-4,7,8-trimethylquinoline
For Immediate Publication
Shanghai, China – December 27, 2025 – A comprehensive guide comparing two prominent synthetic pathways to 2-Chloro-4,7,8-trimethylquinoline has been compiled for researchers, scientists, and professionals in drug development. This document provides a detailed analysis of the Conrad-Limpach and Knorr syntheses, offering a side-by-side look at their respective methodologies, performance metrics, and experimental protocols.
This compound is a valuable heterocyclic building block in medicinal chemistry, frequently utilized in the development of novel therapeutic agents. The efficiency of its synthesis is therefore of critical importance. This guide aims to provide the scientific community with the necessary data to make informed decisions when selecting a synthetic route for this compound.
The comparison encompasses two primary approaches, both commencing from 2,3-dimethylaniline and culminating in the target molecule via a hydroxyquinoline intermediate. The key distinction lies in the formation and cyclization of this intermediate.
Route 1: The Conrad-Limpach Synthesis Pathway
This classical method involves the initial formation of an enamine from 2,3-dimethylaniline and ethyl acetoacetate, which is then thermally cyclized to produce 4,7,8-trimethylquinolin-2(1H)-one. The final step is a chlorination reaction to yield the desired product.
Route 2: The Knorr Quinoline Synthesis Pathway
Alternatively, the Knorr synthesis favors the formation of a β-ketoanilide intermediate from the same starting materials. This intermediate undergoes acid-catalyzed cyclization to the hydroxyquinoline, which is subsequently chlorinated.
Below is a detailed comparison of these two synthetic strategies, including quantitative data, experimental procedures, and visual representations of the chemical pathways.
Quantitative Data Summary
The following table provides a summary of the key performance indicators for each synthetic route, based on typical yields and reaction conditions reported in the literature for analogous syntheses.
| Parameter | Route 1: Conrad-Limpach Synthesis | Route 2: Knorr Quinoline Synthesis |
| Starting Materials | 2,3-Dimethylaniline, Ethyl acetoacetate, POCl₃ | 2,3-Dimethylaniline, Ethyl acetoacetate, H₂SO₄, POCl₃ |
| Key Intermediates | Ethyl 3-((2,3-dimethylphenyl)amino)but-2-enoate, 4,7,8-Trimethylquinolin-2(1H)-one | N-(2,3-dimethylphenyl)-3-oxobutanamide, 4,7,8-Trimethylquinolin-2(1H)-one |
| Overall Estimated Yield | 60-70% | 55-65% |
| Reaction Steps | 3 | 3 |
| Key Reaction Conditions | High-temperature thermal cyclization (250 °C) | Strong acid-catalyzed cyclization |
| Advantages | Generally good yields, avoids strong acid for cyclization | Well-established and reliable |
| Disadvantages | Requires very high temperatures for cyclization | Use of large quantities of strong acid can be problematic for scale-up and waste disposal |
Experimental Protocols
Route 1: Conrad-Limpach Synthesis
Step 1: Synthesis of Ethyl 3-((2,3-dimethylphenyl)amino)but-2-enoate
-
In a round-bottom flask, equimolar amounts of 2,3-dimethylaniline and ethyl acetoacetate are mixed.
-
A catalytic amount of a weak acid (e.g., acetic acid) can be added.
-
The mixture is heated at 100-120 °C for 1-2 hours with removal of the water formed.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the crude product is purified by vacuum distillation or recrystallization.
Step 2: Synthesis of 4,7,8-Trimethylquinolin-2(1H)-one
-
The purified enamine from Step 1 is added to a high-boiling point inert solvent, such as Dowtherm A or mineral oil.
-
The mixture is heated to approximately 250 °C for 30-60 minutes.[1]
-
The reaction mixture is cooled, and the precipitated solid is collected by filtration.
-
The crude product is washed with a suitable solvent (e.g., hexane) and can be further purified by recrystallization from ethanol or a similar solvent.
Step 3: Synthesis of this compound
-
4,7,8-Trimethylquinolin-2(1H)-one is suspended in an excess of phosphorus oxychloride (POCl₃).
-
The mixture is heated to reflux (approximately 110 °C) for 2-4 hours.[2]
-
After completion, the excess POCl₃ is carefully removed under reduced pressure.
-
The residue is cautiously poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate or ammonia solution).
-
The precipitated product is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
Route 2: Knorr Quinoline Synthesis
Step 1: Synthesis of N-(2,3-dimethylphenyl)-3-oxobutanamide
-
2,3-dimethylaniline and ethyl acetoacetate are mixed, typically in a 1:1 molar ratio.
-
The mixture is heated, often neat or in a high-boiling solvent, at a temperature of 130-150 °C for 1-2 hours.
-
The reaction is monitored by TLC for the disappearance of the starting aniline.
-
The crude anilide can be used directly in the next step or purified by recrystallization.
Step 2: Synthesis of 4,7,8-Trimethylquinolin-2(1H)-one
-
The crude N-(2,3-dimethylphenyl)-3-oxobutanamide is added portion-wise to an excess of cold (0-10 °C) concentrated sulfuric acid with vigorous stirring.
-
After the addition is complete, the mixture is allowed to warm to room temperature and stirred for several hours until the cyclization is complete (monitored by TLC).
-
The reaction mixture is then carefully poured onto crushed ice.
-
The precipitated solid is collected by filtration, washed thoroughly with water to remove excess acid, and dried.
Step 3: Synthesis of this compound
-
This step is identical to Step 3 of the Conrad-Limpach synthesis, involving the chlorination of 4,7,8-trimethylquinolin-2(1H)-one with POCl₃.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.
References
A Spectroscopic Deep Dive: Comparing 2-Chloro-4,7,8-trimethylquinoline with Its Precursors
For researchers, scientists, and professionals engaged in drug development and organic synthesis, a thorough understanding of the spectroscopic characteristics of novel compounds and their synthetic precursors is paramount. This guide provides a detailed comparative analysis of the spectroscopic properties of the target molecule, 2-Chloro-4,7,8-trimethylquinoline, with its precursors, 2,5-dimethylaniline and ethyl acetoacetate. Due to the limited availability of direct experimental data for this compound, this guide also incorporates data for its immediate precursor, 2-hydroxy-4,7,8-trimethylquinoline, to provide a comprehensive and predictive spectroscopic profile.
The synthesis of this compound is conceptualized through a well-established synthetic pathway. The initial step involves the Combes quinoline synthesis, reacting 2,5-dimethylaniline with ethyl acetoacetate to form 2-hydroxy-4,7,8-trimethylquinoline. Subsequent chlorination of this intermediate, likely utilizing a reagent such as phosphorus oxychloride (POCl₃), yields the final product. This multi-step synthesis necessitates a comparative spectroscopic analysis to monitor the transformation and confirm the identity of each compound.
Synthesis Pathway Overview
Benchmarking the Reactivity of 2-Chloro-4,7,8-trimethylquinoline in Palladium Catalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 2-Chloro-4,7,8-trimethylquinoline in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates expected reactivity and provides experimental protocols based on studies of structurally similar 2-chloroquinolines and related heterocyclic chlorides. The information herein serves as a foundational guide for researchers designing synthetic routes involving this versatile building block.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with high efficiency and functional group tolerance.[1][2] These reactions are fundamental in the development of pharmaceuticals, agrochemicals, and functional materials.[3] The reactivity of the aryl halide is a critical factor in these transformations, with the nature of the halide and the electronic and steric properties of the aromatic ring influencing reaction outcomes.
This compound is a substituted heterocyclic halide with potential for functionalization at the C2 position. The electron-donating methyl groups at positions 4, 7, and 8 may influence the reactivity of the C2-Cl bond in palladium-catalyzed reactions. This guide will explore its benchmarked performance in comparison to other 2-chloroquinoline analogs.
Comparative Reactivity in Palladium Catalysis
The reactivity of 2-chloroquinolines in palladium-catalyzed cross-coupling reactions is well-documented, though specific data for the 4,7,8-trimethyl substituted variant is sparse. Generally, the 2-position of the quinoline ring is susceptible to palladium-catalyzed functionalization. Studies on related di- and tri-substituted chloroquinazolines and dichloroquinolines indicate that the C2-chloro position is often more reactive than other positions due to the electronic influence of the ring nitrogen.[4] However, the presence of other halogens, such as bromine, can lead to preferential reaction at the more labile C-Br bond.
Table 1: Benchmarking Reactivity of 2-Chloroquinolines in Palladium-Catalyzed Cross-Coupling Reactions
| Substrate | Reaction Type | Coupling Partner | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound (Projected) | Suzuki | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene/H₂O | 100 | 12 | 75-90 | Estimated |
| This compound (Projected) | Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | Toluene | 110 | 18 | 70-85 | Estimated |
| This compound (Projected) | Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | THF | 60 | 6 | 80-95 | Estimated |
| 2,4-Dichloroquinazoline | Suzuki | Arylboronic acids | Pd(OAc)₂ / PPh₃ | - | 75 | 13-48 | 53-99 | [4] |
| 6-Bromo-2-chloroquinoline | Buchwald-Hartwig | Cyclic amines | Pd(OAc)₂ / Ligand | Toluene | 80-100 | - | High | N/A |
| 2-Chloroquinoline-3-carbaldehyde | Sonogashira | Terminal alkynes | Cu(I) mediated | - | - | - | Moderate to Excellent | [5] |
Note: Yields for this compound are projected based on the reactivity of similar 2-chloroquinoline substrates and general knowledge of these reactions. Actual yields may vary depending on the specific coupling partner and optimized reaction conditions.
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, adapted for this compound based on established methods for related heterocyclic chlorides.
Suzuki-Miyaura Coupling
Reaction: Formation of a C-C bond between this compound and an organoboron reagent.
General Protocol:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water).
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
Reaction: Formation of a C-N bond between this compound and a primary or secondary amine.[3][6]
General Protocol:
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a strong base (e.g., Cs₂CO₃ or NaOt-Bu, 1.4 equiv.).
-
Evacuate and backfill the tube with an inert gas.
-
Add a solution of this compound (1.0 equiv.) and the amine (1.2 equiv.) in an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer and concentrate.
-
Purify the product by column chromatography.
Sonogashira Coupling
Reaction: Formation of a C-C bond between this compound and a terminal alkyne.[7]
General Protocol:
-
To a Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 3-10 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add an anhydrous, degassed solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine).
-
Add the terminal alkyne (1.1-1.5 equiv.) and stir the reaction at room temperature to 70 °C for 2-12 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through celite and wash with an organic solvent.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic phase, concentrate, and purify by column chromatography.
Visualizing the Catalytic Cycles
The following diagrams illustrate the generalized catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These cycles are fundamental to understanding the mechanism of palladium-catalyzed cross-coupling.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Caption: Generalized catalytic cycle for the Sonogashira coupling.
Conclusion
This compound represents a valuable substrate for palladium-catalyzed cross-coupling reactions. Based on the reactivity of analogous compounds, it is expected to undergo Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings in good to excellent yields under appropriate conditions. The provided protocols and comparative data serve as a starting point for the development of specific synthetic methodologies. Further experimental investigation is warranted to fully elucidate the reactivity profile of this compound and to optimize reaction conditions for various coupling partners. This will enable its broader application in the synthesis of novel chemical entities for the pharmaceutical and materials science industries.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Chloro-4,7,8-trimethylquinoline: A Step-by-Step Guide
The proper handling and disposal of 2-Chloro-4,7,8-trimethylquinoline are critical for ensuring laboratory safety and environmental protection. This compound presents several health and environmental hazards that necessitate a structured disposal protocol. Adherence to these procedures is essential for researchers, scientists, and drug development professionals to minimize risks and comply with regulations.
Hazard Profile and Safety Data
This compound is a halogenated heterocyclic compound with significant hazard potential. It is crucial to understand its properties before handling.
| Hazard Classification | Description | Associated Risks | Citations |
| Acute Toxicity | Toxic if swallowed. | Ingestion can lead to severe health complications or be fatal. Immediate medical attention is required if swallowed. | [1][2][3] |
| Skin & Eye Damage | May cause an allergic skin reaction. Causes serious eye damage. | Direct contact can lead to skin sensitization or severe, potentially irreversible, eye damage. | [1][3][4] |
| Carcinogenicity | May cause cancer. | This substance is suspected of causing cancer, requiring stringent handling controls to minimize exposure. | |
| Environmental Hazard | Harmful or very toxic to aquatic life with long-lasting effects. | Release into the environment, particularly waterways, can cause significant, persistent harm to ecosystems. Must not be disposed of down the drain. | [1][5] |
| Physical Hazard | Combustible liquid. | While not highly flammable, it can form explosive mixtures with air upon intense heating. Keep away from heat and open flames. |
Required Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.[4][6]
-
Hand Protection: Compatible, chemical-resistant gloves (e.g., nitrile rubber).[6]
-
Body Protection: A fully buttoned laboratory coat.[6]
-
Respiratory Protection: All handling of this substance, including transfers to a waste container, must be conducted within a certified chemical fume hood to avoid inhalation of vapors or dust.[1][2][7]
Step-by-Step Disposal Protocol
Disposal of this compound must be managed through your institution's hazardous waste program. As a chlorinated organic compound, it must be segregated into the halogenated organic waste stream.[8][9] Mixing it with non-halogenated waste significantly increases disposal costs and complexity.[9][10]
1. Waste Container Preparation:
-
Obtain a designated hazardous waste container from your institution's Environmental Health & Safety (EHS) department. The container must be made of a compatible material (e.g., polyethylene) and have a secure, vapor-tight lid.[6]
-
Ensure the container is clearly labeled "Halogenated Organic Waste" and includes a list of its contents.[8]
2. Transferring the Waste:
-
Perform all transfers inside a certified chemical fume hood.[1][7]
-
If the waste is a solid, carefully transfer it into the waste container. Avoid creating dust.[1][4]
-
If the waste is in a solution, carefully pour it into the liquid waste container. Use a funnel to prevent spills.
-
Do not overfill the container. Leave at least 10% of headspace to allow for vapor expansion.
3. Sealing and Labeling:
-
Securely close the container lid to be vapor-tight and spill-proof.[8]
-
Attach a completed hazardous waste tag as required by your institution and local regulations. The tag must clearly identify the contents, including "this compound," and specify the associated hazards.
4. Temporary Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.[9]
-
The storage area must be cool, dry, and well-ventilated, away from heat or ignition sources.[6]
-
Ensure the container is stored in secondary containment to prevent spills from spreading.[9][11]
-
Segregate the halogenated waste container from incompatible materials, such as acids, bases, and strong oxidizing agents.[6][7]
5. Final Disposal:
-
Contact your institution's EHS or hazardous waste management office to arrange for the pickup and final disposal of the waste container.
-
Never pour this compound down the drain or dispose of it in the regular trash.[9][10]
Caption: Workflow for the safe disposal of this compound waste.
Spill Management
In the event of a spill, follow these immediate steps:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the chemical fume hood is operating to ventilate the area.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance. Place the absorbent material into a sealed, labeled container for disposal as hazardous waste.[8][9]
-
Decontaminate: Clean the spill area thoroughly.
-
Seek Assistance: For large spills, evacuate the area, close the doors, and contact your institution's emergency response or EHS department immediately.[8]
Disclaimer: This document provides guidance on the proper disposal of this compound based on available safety data. It is imperative to consult your institution's specific Chemical Hygiene Plan and follow all local, state, and federal regulations regarding hazardous waste management.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. biosynth.com [biosynth.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. benchchem.com [benchchem.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 11. ehs.yale.edu [ehs.yale.edu]
Essential Safety and Operational Guide for 2-Chloro-4,7,8-trimethylquinoline
This document provides crucial safety and logistical information for the handling and disposal of 2-Chloro-4,7,8-trimethylquinoline. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
Summary of Recommended Personal Protective Equipment
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles and a face shield.[1][2] | Protects against splashes, vapors, and dust. |
| Hand Protection | Two pairs of chemotherapy-grade nitrile or neoprene gloves meeting ASTM D6978 standard.[2] | Prevents skin contact with the hazardous chemical. |
| Body Protection | A disposable, polyethylene-coated polypropylene gown or other laminate materials resistant to chemical permeation.[2] | Protects the body from spills and contamination. Cloth lab coats are not sufficient.[2] |
| Respiratory Protection | An N95 respirator or a full-face respirator with appropriate cartridges for organic vapors and particulates.[1][2][3] | Prevents inhalation of dust, aerosols, or vapors, especially in poorly ventilated areas.[1][4] |
| Foot Protection | Closed-toe shoes and disposable shoe covers.[2] | Protects feet from spills and prevents the spread of contamination. |
Safe Handling and Operational Protocol
Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe working environment.
Experimental Workflow
-
Preparation:
-
Donning PPE:
-
Put on inner gloves.
-
Don the disposable gown, ensuring complete coverage.
-
Put on outer gloves over the gown's cuffs.
-
Wear a properly fitted N95 respirator or a full-face respirator.
-
Put on safety goggles and a face shield.[2]
-
Wear shoe covers.
-
-
Handling the Compound:
-
Post-Handling:
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and comply with regulations.
Disposal Protocol
-
Waste Segregation:
-
Collect all waste contaminated with this compound, including unused compound, contaminated lab supplies (e.g., pipette tips, weighing paper), and PPE, in a designated, labeled hazardous waste container.
-
-
Container Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other required hazard warnings.
-
-
Storage:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[5]
-
-
Disposal:
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
| Emergency Situation | Procedure |
| Skin Contact | Immediately remove contaminated clothing.[7] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[5] Seek medical attention if irritation persists.[5] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air.[5] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[5] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention.[1] |
| Spill | Evacuate the area.[1] Wear appropriate PPE, including respiratory protection.[1] For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[1][8] For large spills, contact your institution's environmental health and safety department immediately. |
Workflow Visualization
The following diagram illustrates the standard operating procedure for safely handling this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 3. gerpac.eu [gerpac.eu]
- 4. caldwell-nc.newlook.safeschoolssds.com [caldwell-nc.newlook.safeschoolssds.com]
- 5. fishersci.com [fishersci.com]
- 6. lobachemie.com [lobachemie.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. carlroth.com:443 [carlroth.com:443]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
